Product packaging for 2-(Trichloromethyl)-1H-benzimidazole(Cat. No.:CAS No. 3584-65-4)

2-(Trichloromethyl)-1H-benzimidazole

Cat. No.: B1329737
CAS No.: 3584-65-4
M. Wt: 235.5 g/mol
InChI Key: ZVFSYTFFWGYEMM-UHFFFAOYSA-N
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Description

2-(Trichloromethyl)-1H-benzimidazole (CAS 3584-65-4) is a versatile benzimidazole derivative that serves as a key synthetic intermediate in medicinal and organic chemistry. This compound is an excellent precursor for the synthesis of diverse multi-substituted benzimidazole libraries, which are crucial scaffolds in drug discovery due to their wide range of pharmacological activities . The trichloromethyl group at the 2-position is a reactive handle that facilitates further chemical transformations. This compound is a valuable building block for constructing complex molecules. For instance, it can be utilized in copper-catalyzed N-arylation reactions and subsequent Huisgen [3+2] cycloaddition (click) reactions with phenylacetylene and sodium azide to synthesize novel (1,2,3-triazol)-1H-benzo[d]imidazole hybrids, following principles of green chemistry . It can be synthesized from o-phenylenediamine and methyl 2,2,2-trichloroacetimidate in acetic acid, offering a procedure with available starting materials and easy purification . Benzimidazole derivatives are isosteres of naturally occurring nucleotides, allowing them to interact effectively with biopolymers, making them privileged structures in pharmaceutical research . They are extensively investigated for developing therapeutic agents with potential antimicrobial , antiviral , anticancer , and anti-inflammatory activities . Researchers value this compound for its utility in generating new chemical entities aimed at combating multidrug-resistant pathogens and for exploring structure-activity relationships (SARs) . Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Cl3N2 B1329737 2-(Trichloromethyl)-1H-benzimidazole CAS No. 3584-65-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trichloromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5Cl3N2/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFSYTFFWGYEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189374
Record name Benzimidazole, 2-trichloromethyl-
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Molecular Weight

235.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3584-65-4
Record name 2-(Trichloromethyl)-1H-benzimidazole
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Record name Benzimidazole, 2-trichloromethyl-
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Record name Benzimidazole, 2-trichloromethyl-
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Record name 2-(trichloromethyl)-1H-benzimidazole
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Foundational & Exploratory

A Technical Guide to Novel Synthesis Routes for 2-(Trichloromethyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores various synthesis routes for the pharmacologically significant molecule, 2-(trichloromethyl)-1H-benzimidazole. The document provides a comparative analysis of traditional and novel synthetic methodologies, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in a variety of biologically active compounds. The synthesis of this and related benzimidazole derivatives is a focal point of extensive research, leading to the development of several synthetic strategies. This guide will detail and compare the following primary synthesis routes:

  • Reaction of o-Phenylenediamine with Methyl 2,2,2-Trichloroacetimidate: A high-yield and well-documented method.

  • Copper-Catalyzed N-Arylation Reaction: A novel approach utilizing 2-iodoaniline and trichloroacetonitrile.

  • Ultrasound-Assisted Copper-Catalyzed Intramolecular Cross-Coupling: An efficient, one-pot synthesis for N-substituted derivatives.

  • The Phillips-Ladenburg Synthesis: A traditional and fundamental method for benzimidazole formation.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route for this compound depends on various factors including desired yield, purity, reaction time, cost of starting materials, and scalability. The following tables provide a summary of the quantitative data associated with the key synthesis methods discussed in this guide.

Table 1: Quantitative Comparison of Synthesis Routes

Synthesis RouteStarting MaterialsKey Reagents/CatalystsSolventReaction TimeYield
Reaction with Methyl 2,2,2-Trichloroacetimidateo-Phenylenediamine, Methyl 2,2,2-trichloroacetimidate-Acetic Acid1 hourHigh (Calculated ~93%)
Copper-Catalyzed N-Arylation2-Iodoaniline, TrichloroacetonitrileCopper (I) salt, 1,10-PhenanthrolineTetrahydrofuranNot specified"Good yields"[1][2][3]
Ultrasound-Assisted Cross-CouplingDihalobenzene, Amine-trichloroacetonitrile adductCopper catalystNot specified30-35 minutes72-94%[4]
Phillips-Ladenburg Synthesiso-Phenylenediamine, Trichloroacetic Acid4M Hydrochloric Acid4M Hydrochloric Acid3-6 hours refluxNot specified

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthesis routes.

Synthesis via Reaction of o-Phenylenediamine with Methyl 2,2,2-Trichloroacetimidate

This method is a well-established and high-yielding route to this compound.[5]

Experimental Protocol:

  • Dissolve 25 g of o-phenylenediamine in 750 ml of acetic acid in a suitable reaction vessel.[5]

  • To this solution, add 28.5 ml of methyl 2,2,2-trichloroacetimidate dropwise over a period of 15 minutes while stirring.[5]

  • Continue stirring the reaction mixture at room temperature for 1 hour.[5]

  • Concentrate the reaction mixture to a volume of approximately 150 ml under reduced pressure.[5]

  • Pour the concentrated mixture into 1500 ml of water to precipitate the product.[5]

  • Collect the precipitated crystals by filtration and wash them with 1000 ml of water.[5]

  • Suspend the washed crystals in 500 ml of toluene and evaporate the solvent under reduced pressure. Repeat this toluene suspension and evaporation step.[5]

  • Dry the resulting solid under reduced pressure to obtain 51.8 g of this compound.[5]

Table 2: Reagents and Quantities for Synthesis via Methyl 2,2,2-Trichloroacetimidate

ReagentMolar Mass ( g/mol )QuantityMolesRole
o-Phenylenediamine108.1425 g0.231Reactant
Methyl 2,2,2-trichloroacetimidate176.4328.5 ml (d=1.496 g/mL)0.242Reactant
Acetic Acid60.05750 ml-Solvent
This compound235.551.8 g0.220Product
Synthesis via Copper-Catalyzed N-Arylation

This novel route offers a modern approach to the synthesis of the benzimidazole core.[1][2][3]

Experimental Protocol (General Description):

This reaction involves the copper-catalyzed N-arylation of 2-iodoaniline with trichloroacetonitrile. The reaction is typically carried out in the presence of a copper (I) catalyst and a ligand such as 1,10-phenanthroline in a solvent like tetrahydrofuran at room temperature (23°C).[1][2][3] While specific quantities and reaction times are not detailed in the available literature, the method is reported to produce "good yields".[1][2][3]

Synthesis via Ultrasound-Assisted Copper-Catalyzed Intramolecular Cross-Coupling

This innovative one-pot, three-component synthesis is particularly efficient for producing N¹-substituted-2-(trichloromethyl)-1H-benzimidazoles.[4]

Experimental Protocol (General Description):

The synthesis involves the reaction of a dihalobenzene with an amine-trichloroacetonitrile adduct in the presence of a copper catalyst. The reaction is carried out under ultrasonic irradiation (60 W) at room temperature for a short duration of 30-35 minutes. This method is reported to provide high yields, ranging from 72% to 94%.[4] The specific amine and dihalobenzene starting materials can be varied to produce a range of N-substituted products.

The Phillips-Ladenburg Synthesis

This is a traditional and fundamental method for the synthesis of benzimidazoles. The following protocol is adapted from a similar synthesis of 2-chloromethylbenzimidazole.[6]

Experimental Protocol (Representative):

  • In a round-bottom flask, mix o-phenylenediamine and trichloroacetic acid in a molar ratio of 1:1.2 to 1:1.5.[6]

  • Add 4M hydrochloric acid to the mixture to act as both a catalyst and a solvent.[6]

  • Stir the mixture at room temperature for 3-6 hours.[6]

  • Heat the reaction mixture to reflux at 100-120°C for 3-6 hours.[6]

  • After cooling, pour the reaction mixture into cold water (0-10°C) with vigorous stirring to precipitate the product.[6]

  • Neutralize the mixture to a pH of 8-9 with a weak base, such as dilute ammonia solution.[6]

  • Collect the precipitate by suction filtration, wash with water, and dry to obtain this compound.[6]

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.

Synthesis_Route_1 OPD o-Phenylenediamine Reaction Reaction at RT OPD->Reaction MTA Methyl 2,2,2-Trichloroacetimidate MTA->Reaction AA Acetic Acid AA->Reaction Product This compound Reaction->Product

Caption: Reaction of o-Phenylenediamine with Methyl 2,2,2-Trichloroacetimidate.

Synthesis_Route_2 Iodoaniline 2-Iodoaniline Reaction N-Arylation at 23°C Iodoaniline->Reaction TCN Trichloroacetonitrile TCN->Reaction Catalyst Cu(I) Catalyst 1,10-Phenanthroline Catalyst->Reaction Product This compound Reaction->Product

Caption: Copper-Catalyzed N-Arylation Synthesis Route.

Synthesis_Route_3 Dihalobenzene Dihalobenzene Reaction One-Pot Cyclization Dihalobenzene->Reaction Adduct Amine-Trichloroacetonitrile Adduct Adduct->Reaction Catalyst Cu Catalyst Catalyst->Reaction Ultrasound Ultrasonic Irradiation (60W) Room Temperature Ultrasound->Reaction Product N-substituted-2-(Trichloromethyl) -1H-benzimidazole Reaction->Product

Caption: Ultrasound-Assisted Copper-Catalyzed Synthesis.

Synthesis_Route_4 OPD o-Phenylenediamine Reaction Reflux (100-120°C) OPD->Reaction TCA Trichloroacetic Acid TCA->Reaction Acid 4M HCl Acid->Reaction Product This compound Reaction->Product

Caption: The Phillips-Ladenburg Synthesis Route.

Experimental_Workflow_1 cluster_prep Reaction Preparation cluster_workup Workup and Purification Dissolve Dissolve o-Phenylenediamine in Acetic Acid Add Add Methyl 2,2,2-Trichloroacetimidate Dissolve->Add Stir Stir at Room Temperature Add->Stir Concentrate Concentrate Reaction Mixture Stir->Concentrate Precipitate Precipitate in Water Concentrate->Precipitate Filter Filter and Wash Crystals Precipitate->Filter Toluene Toluene Wash (x2) Filter->Toluene Dry Dry under Reduced Pressure Toluene->Dry Product Final Product Dry->Product

Caption: Experimental Workflow for Synthesis via Methyl 2,2,2-Trichloroacetimidate.

References

Unraveling the Molecular Intrigue: A Technical Guide to the Mechanism of Action of 2-(Trichloromethyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2-(Trichloromethyl)-1H-benzimidazole, a halogenated derivative of the versatile benzimidazole scaffold. Synthesized through the reaction of o-phenylenediamine and methyl 2,2,2-trichloroacetimidate, this compound is a subject of scientific inquiry due to the established biological activities of the broader benzimidazole class, including anthelmintic, antifungal, and potential anticancer properties. While specific research on this compound is limited, this guide extrapolates its mechanism from the well-documented actions of related benzimidazole compounds, focusing on its presumed primary target: tubulin polymerization. This document outlines the core mechanism, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to support further research and development.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The principal mechanism of action for the majority of biologically active benzimidazoles is the disruption of microtubule formation through the inhibition of tubulin polymerization. It is highly probable that this compound shares this mechanism. Microtubules are essential cytoskeletal polymers involved in critical cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell structure.

The proposed mechanism involves the binding of the benzimidazole moiety to the β-tubulin subunit, a building block of microtubules. This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle, particularly during mitosis, and ultimately induces apoptosis or programmed cell death in rapidly dividing cells, such as those found in parasites and cancerous tissues. The electron-withdrawing trichloromethyl group at the 2-position of the benzimidazole ring is expected to influence the compound's electronic properties and binding affinity to the tubulin protein.

A secondary proposed mechanism suggests that the trichloromethyl group may undergo metabolic activation to form reactive intermediates. These intermediates could potentially interact with various cellular macromolecules, including proteins and nucleic acids, leading to a broader range of cellular effects. However, this hypothesis requires further experimental validation.

cluster_0 Cellular Environment cluster_1 Cellular Processes cluster_2 Cell Fate 2_TCMB This compound beta_tubulin β-Tubulin Subunit 2_TCMB->beta_tubulin Binding tubulin_dimer αβ-Tubulin Dimer microtubules Microtubules beta_tubulin->microtubules Inhibition of Polymerization tubulin_dimer->microtubules Polymerization mitosis Mitosis microtubules->mitosis transport Intracellular Transport microtubules->transport shape Cell Shape Maintenance microtubules->shape apoptosis Apoptosis mitosis->apoptosis Disruption leads to

Figure 1. Proposed mechanism of action of this compound.

Quantitative Data

Specific, peer-reviewed quantitative data on the biological activity of this compound is not widely available. However, data from commercial suppliers provides an indication of its potential cytotoxic effects. It is crucial to note that this data should be considered preliminary and requires independent verification.

CompoundCell LineAssayIC50 (µM)Activity Level
This compoundMCF-7 (Breast Cancer)Cytotoxicity10 - 20Moderate
This compoundHeLa (Cervical Cancer)Cytotoxicity5 - 15High
Data sourced from commercial supplier product information and should be independently verified.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the mechanism of action of this compound.

Synthesis of this compound

Objective: To synthesize the target compound for biological evaluation.

Materials:

  • o-Phenylenediamine

  • Methyl 2,2,2-trichloroacetimidate

  • Acetic acid

  • Toluene

  • Water

Procedure:

  • Dissolve o-phenylenediamine in acetic acid.

  • Add methyl 2,2,2-trichloroacetimidate dropwise to the solution over 15 minutes.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Pour the concentrated mixture into water to precipitate the product.

  • Collect the precipitated crystals by filtration and wash with water.

  • Suspend the crude product in toluene and evaporate the solvent under reduced pressure. Repeat this step.

  • Dry the final product under reduced pressure.

start Start Materials: o-Phenylenediamine Methyl 2,2,2-trichloroacetimidate dissolve Dissolve o-Phenylenediamine in Acetic Acid start->dissolve add Add Methyl 2,2,2-trichloroacetimidate (dropwise, 15 min) dissolve->add stir Stir at Room Temperature (1 hour) add->stir concentrate Concentrate Mixture stir->concentrate precipitate Precipitate in Water concentrate->precipitate filter Filter and Wash with Water precipitate->filter purify Purify with Toluene (x2) filter->purify dry Dry under Vacuum purify->dry product This compound dry->product

Figure 2. Workflow for the synthesis of this compound.
In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of this compound on tubulin polymerization.

Materials:

  • Purified tubulin protein (>99%)

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Nocodazole)

  • Negative control (vehicle)

  • 96-well microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution in general tubulin buffer on ice.

  • Add GTP to the tubulin solution.

  • In a pre-warmed 96-well plate, add the test compound, positive control, or negative control to respective wells.

  • Initiate the polymerization reaction by adding the tubulin-GTP solution to each well.

  • Immediately place the plate in the microplate reader pre-set to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves. Inhibition is observed as a decrease in the rate and extent of polymerization compared to the negative control.

prepare_tubulin Prepare Tubulin-GTP Solution on Ice initiate_reaction Add Tubulin-GTP to Wells (Initiate Polymerization) prepare_tubulin->initiate_reaction prepare_plate Prepare 96-well Plate: - Test Compound - Positive Control - Negative Control prepare_plate->initiate_reaction incubate_read Incubate at 37°C Measure A340 every minute for 60 min initiate_reaction->incubate_read analyze Analyze Data: Plot Absorbance vs. Time incubate_read->analyze result Determine Inhibition of Tubulin Polymerization analyze->result

Figure 3. Experimental workflow for the in vitro tubulin polymerization assay.
In Vitro Anthelmintic Assay

Objective: To evaluate the anthelmintic activity of this compound.

Materials:

  • Adult earthworms (e.g., Pheretima posthuma)

  • Normal saline

  • Test compound at various concentrations

  • Standard drug (e.g., Albendazole)

  • Petri dishes

Procedure:

  • Wash the earthworms with normal saline to remove any adhering matter.

  • Prepare different concentrations of the test compound and the standard drug in normal saline.

  • Place one earthworm in each Petri dish containing the test or standard solution. A control group with normal saline should be included.

  • Observe the time taken for paralysis and death of the worms. Paralysis is noted when the worms do not move even when shaken vigorously. Death is confirmed when the worms lose their motility and fade in color.

  • Record the time for paralysis and death for each concentration.

Antifungal Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against fungal strains.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • Standardized fungal inoculum

  • RPMI-1640 medium

  • Test compound at various serial dilutions

  • Standard antifungal drug (e.g., Fluconazole)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the fungal isolate.

  • Serially dilute the test compound and the standard drug in RPMI-1640 medium in a 96-well plate.

  • Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Conclusion and Future Directions

This compound, as a member of the benzimidazole family, is strongly presumed to exert its biological effects primarily through the inhibition of tubulin polymerization. This mechanism provides a solid foundation for its potential as an anthelmintic, antifungal, or anticancer agent. However, the scarcity of specific experimental data for this particular compound underscores the need for further investigation.

Future research should focus on:

  • Quantitative Biological Evaluation: Determining the IC50 and MIC values of this compound against a broad range of parasitic, fungal, and cancer cell lines.

  • Direct Tubulin Binding Studies: Confirming the direct interaction with β-tubulin and determining the binding affinity and site.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the compound's therapeutic potential and safety profile in animal models.

  • Metabolic Studies: Investigating the metabolic fate of the trichloromethyl group and its potential to form reactive intermediates.

By undertaking these studies, the scientific community can fully elucidate the mechanism of action and therapeutic potential of this compound, potentially adding a new and effective molecule to the arsenal of therapeutic agents.

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trichloromethyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Trichloromethyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key data, experimental methodologies, and relevant contextual information.

Chemical Identity

IdentifierValue
IUPAC Name This compound
Synonyms 2-(Trichloromethyl)benzimidazole, Trichloromethyl-1H-benzo[d]imidazole
CAS Number 3584-65-4[1]
Molecular Formula C₈H₅Cl₃N₂[1]
Molecular Weight 235.50 g/mol [1]
InChI Key ZVFSYTFFWGYEMM-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain values are predicted and should be considered as estimates. For comparative purposes, data for structurally related analogs, 2-(chloromethyl)-1H-benzimidazole and 2-(trifluoromethyl)-1H-benzimidazole, are also included where available.

PropertyThis compound2-(Chloromethyl)-1H-benzimidazole (Analog)2-(Trifluoromethyl)-1H-benzimidazole (Analog)
Melting Point (°C) 360 (reported)[1], predicted value may differ146-148[2]Not available
Boiling Point (°C) 346.9 ± 42.0 (Predicted)[1]Not availableNot available
Water Solubility Data not availableSoluble in water, ethanol, methanol, acetone, DMSO> 27.9 µg/mL (at pH 7.4)[3]
pKa 10.21 ± 0.10 (Predicted)[1]Not availableNot available
logP (Octanol-Water) Predicted via QSAR models[4]2.2 (Calculated)[5]2.7 (Calculated)[3]
Density (g/cm³) 1.608 ± 0.06 (Predicted)[1]Not availableNot available

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Synthesis of this compound

A common synthetic route involves the condensation of o-phenylenediamine with a trichloroacetic acid derivative.

Materials:

  • o-Phenylenediamine

  • Methyl 2,2,2-trichloroacetimidate

  • Glacial acetic acid

  • Toluene

  • Water

Procedure:

  • Dissolve o-phenylenediamine in glacial acetic acid.

  • Add methyl 2,2,2-trichloroacetimidate dropwise to the solution over a period of 15 minutes.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Pour the concentrated mixture into water to precipitate the product.

  • Collect the precipitated crystals by filtration and wash thoroughly with water.

  • Suspend the crude product in toluene and evaporate the solvent under reduced pressure to remove residual water.

  • Dry the final product under vacuum.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

Procedure:

  • Finely powder a small sample of dry this compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of 10-20 °C/min initially.

  • Observe the sample and determine an approximate melting range.

  • Allow the apparatus to cool.

  • Prepare a new sample and heat to a temperature approximately 20 °C below the approximate melting point.

  • Continue heating at a slower rate of 1-2 °C/min.

  • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The range between these two temperatures is the melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

Procedure:

  • Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any suspended particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The determined concentration represents the aqueous solubility of the compound at that temperature.

pKa Determination (Potentiometric Titration)

Procedure:

  • Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility in pure water is low).

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

  • Record the pH of the solution after each incremental addition of the titrant.

  • Plot the pH of the solution against the volume of titrant added.

  • The pKa is determined from the titration curve, typically at the half-equivalence point.

logP Determination (Shake-Flask Method)

Procedure:

  • Prepare a solution of this compound in either n-octanol or water.

  • Mix equal volumes of the n-octanol and water phases in a separatory funnel.

  • Add a known amount of the compound solution to the funnel.

  • Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Allow the layers to separate completely.

  • Withdraw a sample from each phase (n-octanol and water).

  • Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Visualizations

Synthesis Pathway

The following diagram illustrates a common synthetic route for this compound.

Synthesis_Pathway Reactant1 o-Phenylenediamine Intermediate Condensation Intermediate Reactant1->Intermediate Reactant2 Methyl 2,2,2-trichloroacetimidate Reactant2->Intermediate Solvent Glacial Acetic Acid Solvent->Intermediate Product This compound Intermediate->Product Cyclization

Caption: Synthesis of this compound.

Experimental Workflow for Physicochemical Characterization

This diagram outlines a logical workflow for the experimental determination of the key physicochemical properties.

Physicochemical_Workflow Start Synthesized Compound Purification Purification (e.g., Recrystallization) Start->Purification Identity Structural Confirmation (NMR, MS) Purification->Identity MeltingPoint Melting Point Determination Identity->MeltingPoint Solubility Aqueous Solubility (Shake-Flask) Identity->Solubility pKa pKa Determination (Potentiometric Titration) Identity->pKa logP logP Determination (Shake-Flask) Identity->logP DataAnalysis Data Analysis and Reporting MeltingPoint->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis logP->DataAnalysis

Caption: Workflow for physicochemical characterization.

References

An In-depth Technical Guide to 2-(Trichloromethyl)-1H-benzimidazole Derivatives and Their Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(trichloromethyl)-1H-benzimidazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document details their synthesis, mechanisms of action, and diverse biological activities, including anticancer, anthelmintic, and antiviral properties. The information is presented to facilitate further research and development in this promising area of medicinal chemistry.

Core Concepts and Synthesis

This compound derivatives are characterized by a benzimidazole core substituted with a trichloromethyl group at the 2-position. This structural motif is crucial for their biological activity. Several synthetic routes have been developed for the preparation of these compounds.

A common and effective method involves the condensation of o-phenylenediamine with methyl 2,2,2-trichloroacetimidate in the presence of acetic acid. This straightforward reaction provides good yields of the desired this compound core, which can be further modified.[1]

Another versatile approach is the copper-catalyzed N-arylation reaction of 2-iodoaniline with trichloroacetonitrile.[2] This method, often carried out under mild conditions, allows for the synthesis of a variety of functionalized derivatives.[2] More recently, an ultrasound-assisted, one-pot, three-component intramolecular cyclization has been developed, offering advantages such as shorter reaction times and high yields.[3]

Potential Applications and Biological Activities

This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

These compounds have shown significant potential as anticancer agents. Their primary mechanism of action involves the disruption of microtubule polymerization, a critical process for cell division.[4][5][6] By binding to tubulin, they inhibit the formation of the mitotic spindle, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[5][6][7]

Some derivatives also exhibit their anticancer effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MEK/Erk pathways.[6] Furthermore, they can act as topoisomerase inhibitors, interfering with DNA replication and repair in cancer cells.[7]

Table 1: Anticancer Activity of Selected Benzimidazole Derivatives

CompoundCancer Cell LineIC50 (µg/mL)Reference
Benzimidazole 1HCT-116 (Colon)28.5 ± 2.91[8]
Benzimidazole 1MCF-7 (Breast)31.2 ± 4.49[8]
Benzimidazole 2HCT-116 (Colon)16.2 ± 3.85[8]
Benzimidazole 2MCF-7 (Breast)30.29 ± 6.39[8]
Benzimidazole 4HCT-116 (Colon)24.08 ± 0.31[8]
Benzimidazole 4MCF-7 (Breast)8.86 ± 1.10[8]
Anthelmintic Activity

Benzimidazole derivatives are well-established as potent anthelmintic agents.[9] Their primary mechanism of action against parasitic worms is the inhibition of microtubule polymerization by selectively binding to the parasite's β-tubulin.[10][11][12][13] This selective binding, which is much stronger for parasitic tubulin than for mammalian tubulin, disrupts essential cellular processes in the parasite, such as glucose uptake and intracellular transport, ultimately leading to its death.[11][14]

Table 2: Anthelmintic Activity of a Synthesized Benzimidazole Derivative against Pheretima posthuma

Concentration (mg/mL)Time for Paralysis (min)Time for Death (min)Reference
20--
40--
80--
Piperazine Citrate (Standard)--

Note: Specific quantitative data for paralysis and death times were not provided in the source document, but the study indicated significant, dose-dependent activity.

Antiviral Activity

The antiviral potential of benzimidazole derivatives, including those with a trichloromethyl group, is an expanding area of research. Their mechanisms of action are diverse and virus-specific. For some RNA viruses, such as the Hepatitis C virus (HCV), benzimidazole derivatives can act as allosteric inhibitors of the viral RNA-dependent RNA polymerase (RdRP), an essential enzyme for viral replication.[15] For other viruses, the precise mechanisms are still under investigation but may involve interference with viral entry, replication, or assembly.[16][17]

Table 3: Antiviral Activity of Selected Benzimidazole Derivatives

CompoundVirusEC50 (µM)Reference
1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles (various)Respiratory Syncytial Virus (RSV)as low as 0.02[17]
2-phenylbenzimidazole derivatives (various)Bovine Viral Diarrhoea Virus (BVDV)0.8 - 1.5[18]
2-phenylbenzimidazole derivatives (various)Vaccinia Virus (VV)0.1[18]

Experimental Protocols

Synthesis of this compound[1]
  • Dissolution: Dissolve o-phenylenediamine (25 g) in acetic acid (750 ml).

  • Addition: Add methyl 2,2,2-trichloroacetimidate (28.5 ml) dropwise over 15 minutes while stirring.

  • Reaction: Continue stirring at room temperature for 1 hour.

  • Concentration: Concentrate the reaction mixture to approximately 150 ml under reduced pressure.

  • Precipitation: Pour the concentrated mixture into water (1500 ml) to precipitate the product.

  • Filtration and Washing: Collect the precipitated crystals by filtration and wash with water (1000 ml).

  • Azeotropic Drying: Suspend the crystals in toluene (500 ml) and evaporate the solvent under reduced pressure. Repeat this step.

  • Final Drying: Dry the residue under reduced pressure to obtain the final product.

Anticancer Activity Evaluation (MTT Assay)[8][20][21]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a positive control (e.g., vincristine). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4-5 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 550 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anthelmintic Activity Assay (using Earthworms)[9][15][22][23]
  • Worm Preparation: Use adult earthworms (e.g., Pheretima posthuma) of similar size. Wash them with normal saline to remove any fecal matter.

  • Grouping: Divide the worms into groups, each containing a specific number of worms.

  • Treatment: Expose each group to different concentrations of the test compounds dissolved in a suitable solvent (e.g., 5% DMF in saline). Include a control group (solvent only) and a standard drug group (e.g., piperazine citrate).

  • Observation: Record the time taken for paralysis (no movement except when shaken vigorously) and death (loss of motility and fading of body color) for each worm.

  • Data Analysis: Analyze the dose-dependent effect of the compounds on the paralysis and death times of the worms.

Antiviral Activity Assay (Plaque Reduction Assay)[24]
  • Cell Monolayer: Grow a monolayer of host cells (e.g., Vero-76 cells) in a 24-well plate.

  • Infection: Infect the cells with a specific virus (e.g., Coxsackie B5) for a set period.

  • Compound Treatment: After infection, wash the cells and overlay them with a medium containing different concentrations of the test compounds.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization: Stain the cells (e.g., with crystal violet) to visualize the plaques (areas of cell death caused by the virus).

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Visualizations

Signaling Pathways and Experimental Workflows

anticancer_mechanism cluster_drug This compound Derivative cluster_cell Cancer Cell drug Benzimidazole Derivative tubulin β-Tubulin drug->tubulin Binds to microtubules Microtubule Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Leads to g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces cell_death Cell Death apoptosis->cell_death

Caption: Anticancer mechanism of action via tubulin polymerization inhibition.

anthelmintic_mechanism cluster_drug This compound Derivative cluster_parasite Parasite Cell drug Benzimidazole Derivative parasite_tubulin Parasite β-Tubulin drug->parasite_tubulin Selectively Binds to microtubule_disruption Microtubule Disruption parasite_tubulin->microtubule_disruption Inhibition of polymerization leads to glucose_uptake Impaired Glucose Uptake microtubule_disruption->glucose_uptake transport Disrupted Intracellular Transport microtubule_disruption->transport parasite_death Parasite Death glucose_uptake->parasite_death transport->parasite_death

Caption: Anthelmintic mechanism of action in parasitic worms.

mtt_assay_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with Benzimidazole Derivatives incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4-5h add_mtt->incubate3 dissolve_formazan Dissolve Formazan with DMSO incubate3->dissolve_formazan read_absorbance Read Absorbance dissolve_formazan->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT assay to determine anticancer activity.

References

Antifungal properties of 2-(Trichloromethyl)-1H-benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Antifungal Properties of 2-(Trichloromethyl)-1H-benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of this compound derivatives, a class of heterocyclic compounds that has garnered significant interest in the development of novel antimicrobial agents. Benzimidazole derivatives are known for a wide range of pharmacological activities, including antifungal, antibacterial, antiviral, and anthelmintic properties.[1] This document consolidates key findings on their mechanism of action, summarizes quantitative antifungal activity data, details relevant experimental protocols, and explores structure-activity relationships.

Mechanism of Action

The primary antifungal mechanism of many benzimidazole derivatives involves the disruption of microtubule formation, which is crucial for cell division in fungi.[2] These compounds bind to β-tubulin, a protein subunit of microtubules, and inhibit its polymerization into functional microtubules.[2][3] This disruption of the cytoskeleton leads to an arrest of mitosis and ultimately inhibits fungal growth.[3]

While tubulin inhibition is a well-established mechanism, some novel benzimidazole derivatives have been shown to target other essential fungal processes. For instance, certain derivatives have been found to inhibit the ergosterol biosynthesis pathway by targeting the Erg11p enzyme.[4] Ergosterol is a vital component of the fungal cell membrane, and its inhibition disrupts membrane integrity and function. Another reported mechanism for some benzimidazoles is the inhibition of the terminal electron transport system in mitochondria.[5]

G cluster_tubulin Microtubule Dynamics alpha_tubulin α-tubulin heterodimer αβ-tubulin heterodimer alpha_tubulin->heterodimer Polymerization beta_tubulin β-tubulin beta_tubulin->heterodimer microtubule Microtubule (spindle fiber) heterodimer->microtubule mitosis Mitosis microtubule->mitosis Enables benzimidazole Benzimidazole Derivatives benzimidazole->beta_tubulin Binds to & Inhibits fungal_growth Fungal Growth Inhibition mitosis->fungal_growth

Caption: Mechanism of Action: Inhibition of β-tubulin polymerization.

Quantitative Antifungal Activity Data

Numerous studies have synthesized and evaluated series of 2-(chloromethyl)-1H-benzimidazole derivatives for their antifungal activity against a range of pathogenic fungi. The following table summarizes the in vitro activity of selected compounds, typically reported as the half-maximal inhibitory concentration (IC₅₀), half-maximal effective concentration (EC₅₀), or minimum inhibitory concentration (MIC).

Compound IDTarget FungusActivity (µg/mL)MetricReference
4m Colletotrichum gloeosporioides20.76IC₅₀[6]
4m Alternaria solani27.58IC₅₀[6]
4m Fusarium solani18.60IC₅₀[6]
5b Cytospora sp.30.97IC₅₀[6]
5b Colletotrichum gloeosporioides11.38IC₅₀[6]
5b Botrytis cinerea57.71IC₅₀[6]
5b Fusarium solani40.15IC₅₀[6]
7f Botrytis cinerea13.36IC₅₀[6]
A23 Botrytis cinerea0.338EC₅₀[2]
6f Rhizoctonia solani1.20EC₅₀[7]
6f Magnaporthe oryzae1.85EC₅₀[7]
VMKP 8 Candida albicans12.5MIC[8][9]

Experimental Protocols

In Vitro Antifungal Assay: Mycelium Growth Rate Method

This method is commonly used to evaluate the efficacy of compounds against phytopathogenic fungi.[6][10]

  • Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved. After cooling to approximately 50-60°C, the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten agar to achieve the desired final concentrations. The final solvent concentration should be non-inhibitory to fungal growth.

  • Plating: The PDA medium containing the test compound is poured into sterile Petri dishes. A control group containing only the solvent is also prepared.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed in the center of each agar plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a period that allows for significant growth in the control plates (typically 3-7 days).

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.

  • Calculation: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control group and 'dt' is the average diameter of the fungal colony in the treatment group.

  • IC₅₀/EC₅₀ Determination: The data is used to plot a dose-response curve, and the IC₅₀ or EC₅₀ value (the concentration of the compound that inhibits fungal growth by 50%) is determined through regression analysis.

G prep_media Prepare PDA Medium + Test Compound pour_plates Pour into Petri Dishes prep_media->pour_plates inoculate Inoculate with Fungal Mycelial Disc pour_plates->inoculate incubate Incubate (e.g., 25-28°C, 3-7 days) inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50/EC50 calculate->determine_ic50

Caption: General workflow for an in vitro mycelium growth rate assay.

In Vivo Antifungal Efficacy Assay

In vivo models are essential for evaluating the therapeutic potential of lead compounds. Models can range from insects like Galleria mellonella to mammalian models like mice.[11][12]

  • Model System: A suitable animal model (e.g., BALB/c mice) is chosen.

  • Infection: Animals are infected with a standardized inoculum of the pathogenic fungus (e.g., Candida albicans via intravenous injection) to induce a systemic infection.[11]

  • Treatment: At a specified time post-infection, animals are divided into treatment and control groups. The treatment group receives the test compound at various dosages, administered through a relevant route (e.g., oral gavage or intraperitoneal injection). The control group receives the vehicle, and a positive control group may receive a standard antifungal drug (e.g., fluconazole).[11]

  • Monitoring: Animals are monitored daily for signs of illness, and survival rates are recorded over a set period (e.g., 14-21 days).

  • Fungal Burden (Optional): At specific time points or at the end of the study, a subset of animals may be euthanized, and target organs (e.g., kidneys, liver) are harvested.[11] The organs are homogenized, and serial dilutions are plated on selective agar to determine the fungal burden, typically expressed as colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Survival data is analyzed using Kaplan-Meier survival curves and log-rank tests. Fungal burden data is typically analyzed using statistical tests like the t-test or ANOVA.

Structure-Activity Relationship (SAR)

The antifungal activity of 2-(chloromethyl)-1H-benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core and the groups attached to the 2-chloromethyl position.

Key SAR findings from various studies include:

  • Substitution on the Benzene Ring: The introduction of a chlorine atom at the para-position of a phenyl ring substituent can increase antifungal activity.[6][10]

  • Importance of the Sulfonyl Group: For activity against certain fungi like C. gloeosporioides, the presence of a sulfonyl group in the substituent is critical.[6][10]

  • Unsubstituted Phenyl Ring: In some cases, an unsubstituted benzene ring as a substituent can lead to improved activity compared to substituted versions.[6][10]

G core This compound Core sub_n1 N1-Position Substituents core->sub_n1 sub_c2 C2-Position Substituents core->sub_c2 sub_ring Benzene Ring Substituents (C5/C6) core->sub_ring activity Antifungal Activity sub_n1->activity Influences sub_c2->activity Influences sub_ring->activity Influences (e.g., p-Chloro group enhances)

Caption: Key structure-activity relationships for benzimidazole derivatives.

Conclusion

Derivatives of this compound represent a promising class of compounds in the search for new antifungal agents. Their primary mechanism of action, the inhibition of tubulin polymerization, remains a validated and effective target. Furthermore, the potential for these scaffolds to inhibit other pathways, such as ergosterol biosynthesis, opens avenues for developing agents with novel mechanisms or dual modes of action. The quantitative data demonstrate potent activity against a variety of clinically and agriculturally important fungi. The established structure-activity relationships provide a rational basis for the further optimization of these molecules to enhance their efficacy, selectivity, and pharmacokinetic properties, making them valuable lead structures in antifungal drug discovery programs.[6]

References

Antibacterial evaluation of 2-(Trichloromethyl)-1H-benzimidazole compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Antibacterial Evaluation of 2-(Trichloromethyl)-1H-benzimidazole Compounds

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and antibacterial evaluation of this compound derivatives. Benzimidazoles are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anthelmintic properties. The incorporation of a trichloromethyl group at the 2-position is a key structural feature explored for its potential to enhance antimicrobial efficacy.

This document details experimental protocols for both the chemical synthesis of the core compound and the standardized methods for assessing its antibacterial activity. It includes data presentation formats and visualizations to guide researchers in this area of drug discovery.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of the this compound scaffold are presented below.

Method A: Condensation Reaction

This protocol is a classical approach involving the direct condensation of o-phenylenediamine with a trichloroacetimidate derivative.[1]

  • Materials: o-Phenylenediamine, methyl 2,2,2-trichloroacetimidate, acetic acid, toluene, water.

  • Procedure:

    • Dissolve o-phenylenediamine (e.g., 25 g) in glacial acetic acid (750 ml) in a suitable reaction vessel.

    • To this solution, add methyl 2,2,2-trichloroacetimidate (e.g., 28.5 ml) dropwise over a period of 15 minutes while stirring.

    • Continue stirring the reaction mixture at room temperature for 1 hour.

    • Concentrate the mixture under reduced pressure to a volume of approximately 150 ml.

    • Pour the concentrated solution into a large volume of water (e.g., 1500 ml) to precipitate the product.

    • Collect the precipitated crystals by filtration and wash thoroughly with water (1000 ml).

    • Suspend the crude product in toluene (500 ml) and evaporate the solvent under reduced pressure. Repeat this step to remove residual acetic acid.

    • Dry the final product under vacuum to yield this compound.

Method B: Ultrasound-Assisted Copper-Catalyzed Intramolecular Cyclization

This modern approach utilizes an Ullmann-type N-arylation reaction, offering high yields and shorter reaction times under mild conditions.[2][3]

  • Materials: 1,2-dihalo benzene (e.g., 2-iodoaniline), trichloroacetonitrile, copper(I) catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), solvent (e.g., Tetrahydrofuran - THF).

  • Procedure:

    • In a reaction vessel, combine the 2-iodoaniline, trichloroacetonitrile, copper(I) catalyst, and 1,10-phenanthroline ligand in THF.

    • Place the vessel in an ultrasonic bath.

    • Irradiate the mixture with ultrasound at a specified power (e.g., 60 W) at room temperature for 30-35 minutes.[3]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction and use standard extraction and purification techniques (e.g., column chromatography) to isolate the N-substituted this compound product.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[4][5][6] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism after overnight incubation.[4]

  • Materials & Equipment:

    • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

    • Sterile 96-well microtiter plates.

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Spectrophotometer or McFarland turbidity standards.

    • Incubator (35-37°C).

    • Multichannel pipette.

  • Procedure:

    • Inoculum Preparation:

      • From a fresh agar plate (18-24 hours growth), pick several isolated colonies of the test bacterium.

      • Suspend the colonies in sterile saline or broth.

      • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/ml.[5]

      • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/ml in each well of the microtiter plate.

    • Plate Preparation:

      • Dispense 50 µL of sterile MHB into each well of a 96-well plate.

      • Add 50 µL of the stock solution of the test compound (at twice the highest desired final concentration) to the first well of a row.

      • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 50 µL from the last well. This creates a gradient of decreasing compound concentrations.

    • Inoculation & Incubation:

      • Add 50 µL of the final diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

      • Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).

      • Cover the plates and incubate at 37°C for 16-20 hours in a non-CO₂ incubator.[4]

    • Result Interpretation:

      • After incubation, visually inspect the plates for turbidity (cloudiness), which indicates bacterial growth.

      • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

Synthesis and Evaluation Workflow

The overall process from synthesizing the compounds to determining their antibacterial activity can be visualized as a clear workflow.

G cluster_synthesis Synthesis & Purification cluster_testing Antibacterial Evaluation cluster_result Data Output Reactants o-Phenylenediamine + Methyl 2,2,2-trichloroacetimidate Reaction Condensation Reaction (Method A) Reactants->Reaction Purification Precipitation, Washing & Drying Reaction->Purification Product Pure 2-(Trichloromethyl) -1H-benzimidazole Purification->Product Screening Broth Microdilution Assay Product->Screening Incubation Incubate 16-20h at 37°C Screening->Incubation Analysis Visual Assessment of Growth Incubation->Analysis Result Determine MIC Value Analysis->Result

Caption: General workflow for synthesis and antibacterial screening.

Mechanism: Copper-Catalyzed N-Arylation for Benzimidazole Synthesis

The Ullmann condensation is a classic method for forming C-N bonds. The modern catalytic cycle involves a copper(I) species.[7][8]

G Simplified Catalytic Cycle for Ullmann-Type Benzimidazole Synthesis CuI_L Cu(I)-Ligand Complex OxAdd Oxidative Addition Intermediate Cu(III) Complex CuI_L->OxAdd + Reactants ArylHalide Amine-Trichloroacetonitrile Adduct + Dihalo-benzene ArylHalide->OxAdd RedElim Reductive Elimination OxAdd->RedElim Intramolecular C-N bond formation RedElim->CuI_L Catalyst Regeneration Product 2-(Trichloromethyl) -benzimidazole RedElim->Product

Caption: Catalytic cycle for Ullmann-type C-N cross-coupling.

Data Presentation

Quantitative results from antibacterial assays should be presented in a clear, tabular format to allow for easy comparison of activities across different bacterial strains and compounds.

Disclaimer: The following table presents example data for a series of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, as comprehensive MIC data for a series of this compound compounds was not available in the reviewed literature. This table serves as a template to illustrate how experimental data for the target compounds should be structured.[9]

Table 1: Example Minimum Inhibitory Concentrations (MIC) for Benzimidazole Derivatives (µg/mL)

Compound IDGram-Positive: S. aureus (ATCC 25923)Gram-Positive: S. aureus MRSA (ATCC 43300)Gram-Negative: E. coli (ATCC 25922)
3ao < 1< 1> 1000
3aq < 1< 1> 1000
3aa 7.83.9> 1000
3ad 3.93.9> 1000
3q 62.531.3125
3r 31.331.3125
Amikacin 9.779.774.88

Data sourced from Klimeczek et al. (2023) for illustrative purposes.[9]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 2-(trichloromethyl) derivatives is limited, general principles for 2-substituted benzimidazoles can guide future design.[10][11] Key areas for modification and analysis include:

  • Substitution at N-1: Introducing various alkyl or aryl groups at the N-1 position of the benzimidazole ring can significantly impact lipophilicity and cell permeability, thereby affecting antibacterial activity.

  • Substitution on the Benzene Ring: Adding electron-withdrawing or electron-donating groups at the 5 and 6 positions can modulate the electronic properties of the entire molecule, influencing its interaction with biological targets.[11]

  • The 2-Position Group: The nature of the substituent at the 2-position is critical. The high electronegativity of the trichloromethyl group is hypothesized to be a key contributor to its potential bioactivity, and comparing it with other halogenated methyl groups (e.g., -CHF₂, -CF₃, -CH₂Cl) would be a crucial aspect of a full SAR study.[12]

G compound R1 N-1 Position (Lipophilicity, Permeability) R1->compound R56 Positions 5 & 6 (Electronic Effects) R56->compound R2 Position 2 (Target Binding, Reactivity) R2->compound

Caption: Key positions for structure-activity relationship studies.

References

An In-depth Technical Guide to the Chemical Reactivity of 2-(Trichloromethyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 2-(Trichloromethyl)-1H-benzimidazole, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. The document details its synthesis, and explores the reactivity of its key functional groups: the trichloromethyl group at the 2-position, the acidic N-H proton of the imidazole ring, and the aromatic benzene ring. Particular emphasis is placed on the nucleophilic substitution reactions of the trichloromethyl group, a critical transformation for the synthesis of a diverse range of derivatives. This guide also delves into the biological significance of benzimidazole derivatives, with a focus on their role as tubulin polymerization inhibitors, a crucial mechanism in cancer chemotherapy. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate further research and application of this important scaffold.

Introduction

Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds characterized by the fusion of a benzene ring and an imidazole ring. This scaffold is a privileged structure in medicinal chemistry, found in a variety of FDA-approved drugs with diverse therapeutic activities, including anthelmintic, antiulcer, and antihistaminic agents. The substituent at the 2-position of the benzimidazole ring plays a crucial role in defining its biological activity. This compound, with its reactive trichloromethyl group, serves as a valuable synthetic intermediate for the introduction of a wide array of functional groups, leading to the generation of novel bioactive molecules and functional materials. This guide aims to provide a detailed exploration of its chemical reactivity, empowering researchers to harness its synthetic potential.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound involves the condensation of o-phenylenediamine with a trichloroacetic acid equivalent. A commonly employed protocol utilizes methyl 2,2,2-trichloroacetimidate as the reagent.

Experimental Protocol: Synthesis of this compound [1]

To a solution of o-phenylenediamine (25 g) in acetic acid (750 ml), methyl 2,2,2-trichloroacetimidate (28.5 ml) is added dropwise over a period of 15 minutes. The reaction mixture is stirred at room temperature for 1 hour. Following this, the mixture is concentrated to approximately 150 ml and then poured into 1500 ml of water. The resulting precipitate is collected by filtration, washed thoroughly with water (1000 ml), and then suspended in toluene (500 ml). The toluene is removed under reduced pressure. This toluene suspension and evaporation step is repeated. The final solid residue is dried under reduced pressure to yield this compound (51.8 g).[1]

Reaction Scheme:

Caption: Synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by three key features: the electrophilic trichloromethyl group, the acidic N-H proton of the imidazole ring, and the aromatic benzene ring which can undergo electrophilic substitution.

Reactivity of the Trichloromethyl Group: Nucleophilic Substitution

The trichloromethyl group is a highly reactive electrophilic center, susceptible to nucleophilic attack. This reactivity is analogous to that of the more extensively studied 2-chloromethyl-1H-benzimidazole. The presence of three chlorine atoms activates the benzylic-like carbon, facilitating substitution reactions. While direct and detailed studies on the stepwise substitution of the three chlorine atoms of this compound are not extensively reported, the reactivity of 2-chloromethyl-1H-benzimidazole provides a strong indication of the expected transformations. It is plausible that the reaction can be controlled to achieve mono-, di-, or tri-substitution depending on the stoichiometry of the nucleophile and the reaction conditions.

The general mechanism for nucleophilic substitution at the 2-position of the benzimidazole ring likely proceeds through a standard SNAr-type mechanism or a concerted process, depending on the specific reactants and conditions.

2-Chloromethyl-1H-benzimidazole readily reacts with a variety of primary and secondary amines to yield the corresponding 2-(aminomethyl)-1H-benzimidazole derivatives. These reactions are typically carried out in a polar aprotic solvent like DMF in the presence of a base such as triethylamine or potassium carbonate to neutralize the liberated HCl.[2]

Experimental Protocol: General Procedure for the Synthesis of 2-(Arylaminomethyl)-1H-benzimidazoles [2]

A mixture of 2-chloromethyl-1H-benzimidazole (1.66 g), potassium carbonate (2.76 g), and a catalytic amount of potassium iodide is stirred in dimethylformamide (20 ml) at room temperature. After 30 minutes, the respective aromatic amine (e.g., p-nitroaniline, 2.76 g) is added. The reaction mixture is then heated in a microwave at a medium-low setting for 3-4 minutes. After cooling, the mixture is poured into water (20 ml) and extracted with ethyl acetate (60 ml). The organic layer is then dried and concentrated to yield the product.

Table 1: Synthesis of 2-(Arylaminomethyl)-1H-benzimidazole Derivatives from 2-Chloromethyl-1H-benzimidazole

NucleophileProductYield (%)Reference
p-Aminobenzoic acid2-((4-Carboxyphenylamino)methyl)-1H-benzimidazole-
p-Aminophenol2-((4-Hydroxyphenylamino)methyl)-1H-benzimidazole-
Sulfanilamide4-((1H-Benzimidazol-2-ylmethyl)amino)benzenesulfonamide-
Aniline2-(Anilinomethyl)-1H-benzimidazole60
p-Nitroaniline2-((4-Nitrophenylamino)methyl)-1H-benzimidazole-

Note: Specific yield data for all reactions were not available in the cited literature.

Thiols and their corresponding thiolates are excellent nucleophiles that react with 2-chloromethyl-1H-benzimidazole to form 2-(thiomethyl)-1H-benzimidazole derivatives. These reactions are often carried out under basic conditions to generate the more nucleophilic thiolate anion.

Experimental Protocol: Synthesis of S-((1H-benzo[d]imidazol-2-yl)methyl) carbonodithioate derivatives

A series of substituted 2-thiomethylbenzimidazoles can be synthesized by reacting 2-chloromethylbenzimidazole with dithiocarbamates.[3] For example, the reaction with diethyldithiocarbamate in refluxing dry methanol affords S-((1H-benzo[d]imidazol-2-yl)methyl) diethyldithiocarbamate.[3]

Table 2: Synthesis of 2-(Thiomethyl)-1H-benzimidazole Derivatives from 2-Chloromethyl-1H-benzimidazole

NucleophileProductYield (%)Reference
DiethyldithiocarbamateS-((1H-Benzimidazol-2-yl)methyl) diethyldithiocarbamate-[3]
Pyrimidine-2-thiones2-((Pyrimidin-2-ylthio)methyl)-1H-benzimidazole derivatives-[3]

Note: Specific yield data were not available in the cited literature.

Alcohols and phenols, in the presence of a base, can act as nucleophiles to displace the chloride in 2-chloromethyl-1H-benzimidazole, leading to the formation of 2-(alkoxymethyl)- and 2-(phenoxymethyl)-1H-benzimidazoles, respectively.

Experimental Protocol: General Procedure for the Synthesis of 2-(Phenoxymethyl)-1H-benzimidazoles

The reaction of 2-chloromethylbenzimidazole with various phenol derivatives can lead to the synthesis of 2-phenoxymethylbenzimidazoles.[3]

Table 3: Synthesis of 2-(Oxymethyl)-1H-benzimidazole Derivatives from 2-Chloromethyl-1H-benzimidazole

NucleophileProductYield (%)Reference
Phenol derivatives2-(Phenoxymethyl)-1H-benzimidazole derivatives-[3]

Note: Specific yield data were not available in the cited literature.

Reactivity of the Imidazole N-H Group

The N-H proton of the imidazole ring is acidic and can be deprotonated by a suitable base. The resulting anion is a potent nucleophile and can undergo various reactions, such as alkylation and acylation.

N-Alkylation:

The N-alkylation of this compound can be achieved using alkyl halides in the presence of a base. An alternative, copper-catalyzed, three-component reaction under ultrasound irradiation has been developed for the synthesis of N¹-substituted-2-(trichloromethyl)-1H-benzimidazoles with high yields (72-94%).

Caption: N-Alkylation of this compound.

Reactivity of the Benzene Ring

The benzene ring of the benzimidazole scaffold can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the electron-donating nature of the fused imidazole ring. However, the reactivity of the benzene ring is generally lower than that of the other functional groups in this compound.

Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer properties. One of the key mechanisms of action for many anticancer benzimidazoles is the inhibition of tubulin polymerization.[4][5][6][7] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis (programmed cell death).

G cluster_0 Cellular Environment Benzimidazole Benzimidazole Derivative Tubulin α/β-Tubulin Heterodimers Benzimidazole->Tubulin Binds to Colchicine Binding Site Microtubule Microtubule Benzimidazole->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Disruption of Mitotic Spindle Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of Tubulin Polymerization Inhibition by Benzimidazole Derivatives.

This signaling pathway diagram illustrates how benzimidazole derivatives can inhibit cancer cell proliferation. The compound binds to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin heterodimers into microtubules.[8] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis.

Spectroscopic Data

The characterization of this compound and its derivatives relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While a comprehensive database of spectroscopic data for all derivatives is beyond the scope of this guide, representative data for key structures are provided below.

Table 4: Representative Spectroscopic Data for Benzimidazole Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
2-Phenyl-1H-benzimidazole12.95 (s, 1H, NH), 8.17 (d, 2H), 7.70–7.45 (m, 5H), 7.20 (d, 2H)151.31, 143.83, 135.05, 130.17, 129.98, 129.07, 126.51, 122.65, 121.81, 118.92, 111.45[9]
2-(Chloromethyl)-1H-benzimidazole12.50 (s, 1H, NH), 7.56-7.52 (dd, 2H), 7.22-7.11 (m, 2H), 4.91 (s, 2H, CH2)150.09, 141.59, 138.00, 124.10, 116.52, 42.06[10]
2-Cyclohexyl-1H-benzimidazole12.09 (s, 1H, -NH), 7.60-7.52 (m, 1H), 7.52-7.36 (m, 1H), 7.20-7.18 (m, 2H), 2.90-2.78 (m, 1H), 2.10-2.86 (m, 2H), 1.78-1.70 (m, 2H), 1.68-1.45 (m, 3H), 1.40-1.16 (m, 3H)159.36, 121.52, 118.68, 111.22, 38.15, 31.70, 26.03, 25.98[11]
2-(Thiophen-2-yl)-1H-benzimidazole12.95 (s, 1H, -NH), 7.83 (s, 1H), 7.73 (d, 1H, J = 4.4 Hz), 7.66- 7.48 (m, 2H), 7.28-7.12 (m, 3H)147.49, 144.03, 134.14, 129.23, 128.76, 127.16, 123.09, 122.28, 119.02, 111.57[11]

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its trichloromethyl group provides a versatile handle for the introduction of a wide range of functionalities through nucleophilic substitution reactions. Furthermore, the benzimidazole core itself is a key pharmacophore, with derivatives demonstrating significant biological activities, notably as inhibitors of tubulin polymerization. This technical guide has provided a detailed overview of the synthesis, reactivity, and biological relevance of this compound. The experimental protocols, quantitative data, and mechanistic diagrams presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science, facilitating the development of novel molecules with enhanced therapeutic and functional properties. Further exploration into the stepwise substitution of the trichloromethyl group and the elucidation of other biological mechanisms of action will undoubtedly open new avenues for the application of this versatile scaffold.

References

An In-Depth Technical Guide to 2-(Trichloromethyl)-1H-benzimidazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(trichloromethyl)-1H-benzimidazole, a pivotal building block in modern organic synthesis. Its unique chemical architecture, featuring a reactive trichloromethyl group appended to the versatile benzimidazole scaffold, has positioned it as a valuable precursor for a diverse array of heterocyclic compounds, particularly those with significant biological activities. This document delves into its synthesis, physicochemical properties, reactivity, and applications, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties

Table 1: Physicochemical and Spectroscopic Data of this compound and its Chloro-analogue

PropertyThis compound2-(Chloromethyl)-1H-benzimidazole
Molecular Formula C₈H₅Cl₃N₂[1]C₈H₇ClN₂[2]
Molecular Weight 235.50 g/mol [3]166.61 g/mol [2]
CAS Number 3584-65-4[3]4857-04-9
Appearance SolidYellow solid[4]
Melting Point 360 °C[5]156-158 °C[4]
¹H NMR (DMSO-d₆, δ ppm) Data not available12.50 (s, 1H, NH), 7.56-7.52 (dd, 2H, Ar-H), 7.22-7.11 (m, 2H, Ar-H), 4.91 (s, 2H, CH₂)[4]
¹³C NMR (DMSO-d₆, δ ppm) Data not available150.09, 141.59, 138.00, 124.10, 116.52, 42.06[4]
IR (KBr, cm⁻¹) Data not available3211 (N-H)[4]
Mass Spectrum (m/z) Data not available168 (M+2, 10%), 166 (M+, 30%), 131 (100%)[4]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the condensation of o-phenylenediamine with a trichloroacetic acid derivative.

Synthesis from o-Phenylenediamine and Methyl 2,2,2-Trichloroacetimidate

This method provides a high yield of the desired product under mild conditions.

Synthesis_1 OPD o-Phenylenediamine Reaction1 + OPD->Reaction1 MTA Methyl 2,2,2-trichloroacetimidate MTA->Reaction1 AcOH Acetic Acid (solvent) AcOH->Reaction1 rt, 1h Product This compound Reaction1->Product

Figure 1: Synthesis of this compound.

Experimental Protocol: [3]

  • Dissolve o-phenylenediamine (25 g) in acetic acid (750 ml).

  • Add methyl 2,2,2-trichloroacetimidate (28.5 ml) dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture to approximately 150 ml under reduced pressure.

  • Pour the concentrated mixture into water (1500 ml).

  • Collect the precipitated crystals by filtration and wash with water (1000 ml).

  • Suspend the crystals in toluene (500 ml) and evaporate the solvent under reduced pressure. Repeat this step.

  • Dry the residue under reduced pressure to obtain this compound (51.8 g).

Alternative Synthetic Routes

Other notable methods for the synthesis of this compound and its derivatives include:

  • Copper-Catalyzed N-Arylation: This method involves the reaction of 2-iodoaniline with trichloroacetonitrile using a copper(I) catalyst and 1,10-phenanthroline as a ligand in tetrahydrofuran at room temperature.[4]

  • Ultrasonic-Assisted Ullmann-type Reaction: This one-pot, three-component reaction utilizes an amine-trichloroacetonitrile adduct and a 1,2-dihalobenzene under ultrasound irradiation with a copper catalyst, offering high yields (72-94%) and short reaction times (30-35 min).

Reactivity and Synthetic Applications

The trichloromethyl group at the 2-position of the benzimidazole ring is a versatile functional handle that can be transformed into a variety of other groups, making this compound a valuable building block for the synthesis of diverse heterocyclic systems.

Reactivity cluster_products Synthetic Possibilities Start This compound CarboxylicAcid 2-Benzimidazole- carboxylic Acid Start->CarboxylicAcid Hydrolysis Amine 2-Aminobenzimidazoles Start->Amine Amination Thioether 2-(Alkyl/Aryl)thio- benzimidazoles Start->Thioether Thiolation Triazole Triazolyl- benzimidazoles Start->Triazole Click Chemistry

Figure 2: Synthetic utility of this compound.
Nucleophilic Substitution Reactions

The trichloromethyl group is a good leaving group and can be readily displaced by various nucleophiles. This reactivity is analogous to that of the more commonly studied 2-(chloromethyl)-1H-benzimidazole.

Table 2: Representative Nucleophilic Substitution Reactions

NucleophileReagents and ConditionsProductYield (%)Reference
AnilineK₂CO₃, KI, DMF, microwave, 3-4 minN-((1H-benzimidazol-2-yl)methyl)aniline60[6]
p-NitroanilineK₂CO₃, KI, DMF, microwave, 3-4 minN-((1H-benzimidazol-2-yl)methyl)-4-nitroaniline-[6]
p-AminophenolK₂CO₃, KI, DMF, microwave, 3-4 min4-((1H-benzimidazol-2-yl)methylamino)phenol-[6]
Various AminesEtOH, KOH, reflux, 6h then 2h2-(Substituted-aminomethyl)benzimidazoles-[1]

Experimental Protocol for Reaction with Aniline: [6]

  • In a 250 ml beaker, take 1.66 g of 2-(chloromethyl)-1H-benzimidazole and 2.76 g of K₂CO₃ in 20 ml of Dimethylformamide (DMF) and stir at room temperature.

  • After stirring for 30 minutes, add a pinch of KI.

  • Add 0.095 g of aniline to the reaction mixture.

  • Cover the beaker and place it in a microwave at a medium-low level for 3-4 minutes.

  • Allow the beaker to cool to room temperature.

  • Pour the reaction mixture into 20 ml of water and extract with ethyl acetate (60 ml).

  • Wash the organic extracts with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Recrystallize the residue from diethyl ether to give the pure compound.

Hydrolysis to 2-Benzimidazolecarboxylic Acid

The trichloromethyl group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, which is another important intermediate in medicinal chemistry.

Experimental Protocol (General Procedure for Hydrolysis of Related Compounds):

While a specific protocol for the hydrolysis of this compound is not detailed in the searched literature, a general approach involves heating the compound in the presence of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in a suitable solvent like water or ethanol.

Synthesis of Bioactive Molecules

This compound and its derivatives serve as precursors to a wide range of biologically active molecules.

Table 3: Biological Activities of Derivatives

Derivative ClassBiological ActivityExample TargetReference
Triazolyl-benzimidazolesGreen Chemistry Synthesis-[4]
Thiazolidinone-benzimidazolesAnticancerHEPG2, MCF7, HCT 116 cell lines[7]
Substituted-aminomethyl-benzimidazolesAntifungalVarious phytopathogenic fungi[6]
5-Halo-benzimidazole derivativesAntibacterial, AntifungalMRSA, various fungi[8]
Benzimidazole-based hybridsEGFR InhibitorsEGFR Tyrosine Kinase

Role in Drug Development: EGFR Inhibition Pathway

Derivatives of benzimidazole have been extensively studied as inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy. Inhibition of the EGFR signaling pathway can block downstream cascades that promote cell proliferation and survival.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 3: EGFR signaling pathway and inhibition by benzimidazole derivatives.

The diagram above illustrates a simplified representation of the EGFR signaling pathway. Upon binding of the epidermal growth factor (EGF), the EGFR dimerizes and autophosphorylates, activating downstream pathways such as the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK cascades. Both pathways converge to promote cell proliferation and survival. Certain benzimidazole derivatives can act as EGFR inhibitors, blocking this signaling cascade and thereby exerting their anticancer effects.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ready availability through straightforward synthetic routes and the reactivity of its trichloromethyl group open up a vast chemical space for the generation of novel heterocyclic compounds. The demonstrated utility of its derivatives as potent antimicrobial and anticancer agents underscores its significance in drug discovery and development. This guide provides a foundational understanding and practical protocols to facilitate the exploration of this important scaffold in creating new molecular entities with potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: 2-(Trichloromethyl)-1H-benzimidazole in Copper-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trichloromethyl)-1H-benzimidazole is a versatile heterocyclic compound. While its direct application as a trifluoromethylating agent in copper-catalyzed reactions is not extensively documented, it serves as a crucial building block in the synthesis of more complex molecules through copper-catalyzed methodologies. This document outlines the copper-catalyzed synthesis of this compound and its subsequent utilization in copper-catalyzed click chemistry to generate novel triazole derivatives. These reactions are characterized by their mild conditions, good yields, and adherence to principles of green chemistry, making them attractive for medicinal chemistry and drug development programs.

The primary applications highlighted herein involve a copper(I)-catalyzed N-arylation for the synthesis of the benzimidazole core, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC or click reaction) to introduce a triazole moiety. These protocols offer reliable methods for the construction of complex benzimidazole-triazole hybrids, which are of significant interest in the search for new therapeutic agents.

Data Presentation

The following table summarizes the key quantitative data for the copper-catalyzed synthesis of a functionalized this compound derivative and its subsequent reaction.

Reaction Step Catalyst System Solvent Temperature (°C) Time (h) Yield (%) Reference
Synthesis of this compound derivative via N-arylationCu(I) / 1,10-phenanthrolineTetrahydrofuran23Not SpecifiedGood[1][2]
Synthesis of (1,2,3-triazol)-1H-benzo[d]imidazole derivative via Huisgen reactionCopper catalystWater23Not SpecifiedSuitable[1][2]

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of a Functionalized this compound Derivative

This protocol describes the synthesis of a this compound derivative through a copper-catalyzed N-arylation reaction.[1][2]

Materials:

  • 2-Iodoaniline

  • Trichloroacetonitrile

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon inlet)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add copper(I) iodide and 1,10-phenanthroline.

  • Add anhydrous tetrahydrofuran to the flask and stir the mixture to form the catalyst complex.

  • Add 2-iodoaniline to the reaction mixture.

  • Slowly add trichloroacetonitrile to the stirring solution at room temperature (23 °C).

  • Continue stirring the reaction mixture at 23 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired functionalized this compound derivative.

Protocol 2: Copper-Catalyzed Synthesis of a (1,2,3-Triazol)-1H-benzo[d]imidazole Derivative

This protocol details the subsequent reaction of the synthesized this compound derivative with phenylacetylene and sodium azide in a copper-catalyzed Huisgen 1,3-dipolar cycloaddition.[1][2]

Materials:

  • Functionalized this compound derivative (from Protocol 1)

  • Phenylacetylene

  • Sodium azide (NaN₃)

  • Copper catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate, or a Cu(I) source)

  • Water

  • Standard reaction glassware

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the functionalized this compound derivative in water.

  • Add phenylacetylene and sodium azide to the solution.

  • Add the copper catalyst to the reaction mixture.

  • Stir the reaction vigorously at room temperature (23 °C).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the resulting triazole derivative by recrystallization or column chromatography.

Visualizations

Copper_Catalyzed_Synthesis cluster_reactants1 Reactants (Step 1) cluster_reaction1 Copper-Catalyzed N-Arylation cluster_product1 Intermediate cluster_reactants2 Reactants (Step 2) cluster_reaction2 Copper-Catalyzed Huisgen Cycloaddition cluster_product2 Final Product R1 2-Iodoaniline Reaction1 Cu(I) / 1,10-Phenanthroline THF, 23°C R1->Reaction1 R2 Trichloroacetonitrile R2->Reaction1 P1 2-(Trichloromethyl)-1H- benzimidazole Derivative Reaction1->P1 Reaction2 Copper Catalyst Water, 23°C P1->Reaction2 R3 Phenylacetylene R3->Reaction2 R4 Sodium Azide R4->Reaction2 P2 (1,2,3-Triazol)-1H- benzo[d]imidazole Derivative Reaction2->P2

Caption: Workflow for the two-step copper-catalyzed synthesis.

Reaction_Mechanism_Concept start Starting Materials (Aryl Halide, Amine Source) oxidative_addition Oxidative Addition (C-X Bond Activation) start->oxidative_addition catalyst Active Cu(I) Catalyst catalyst->oxidative_addition intermediate Copper(III) Intermediate oxidative_addition->intermediate reductive_elimination Reductive Elimination (C-N Bond Formation) product N-Arylated Product (Benzimidazole Core) reductive_elimination->product catalyst_regeneration Catalyst Regeneration reductive_elimination->catalyst_regeneration intermediate->reductive_elimination catalyst_regeneration->catalyst

Caption: Conceptual catalytic cycle for the N-arylation step.

References

Application of 2-(Trichloromethyl)-1H-benzimidazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of 2-(Trichloromethyl)-1H-benzimidazole, a heterocyclic compound with significant potential in medicinal chemistry. The benzimidazole scaffold is a privileged structure in drug discovery, known to exhibit a wide range of pharmacological activities.[1][2] The introduction of a trichloromethyl group at the 2-position can significantly influence the compound's biological profile, making it a person of interest for novel therapeutic agents.

Chemical Synthesis

This compound can be synthesized through the condensation of o-phenylenediamine with a trichloroacetic acid derivative. A reliable method involves the reaction of o-phenylenediamine with methyl 2,2,2-trichloroacetimidate in acetic acid.[3]

Experimental Protocol: Synthesis of this compound [3]

Materials:

  • o-Phenylenediamine

  • Methyl 2,2,2-trichloroacetimidate

  • Glacial acetic acid

  • Toluene

  • Water (deionized)

Procedure:

  • Dissolve 25 g of o-phenylenediamine in 750 mL of glacial acetic acid in a suitable reaction vessel.

  • With stirring, add 28.5 mL of methyl 2,2,2-trichloroacetimidate dropwise over a period of 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture to a volume of approximately 150 mL using a rotary evaporator.

  • Pour the concentrated mixture into 1500 mL of water, which will cause the product to precipitate.

  • Collect the precipitated crystals by filtration and wash them with 1000 mL of water.

  • Suspend the washed crystals in 500 mL of toluene and remove the solvent under reduced pressure. Repeat this toluene washing step.

  • Dry the resulting solid under reduced pressure to obtain this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up o-Phenylenediamine o-Phenylenediamine Reaction_Mixture Reaction_Mixture o-Phenylenediamine->Reaction_Mixture Dissolve Methyl_2_2_2-trichloroacetimidate Methyl 2,2,2-trichloroacetimidate Methyl_2_2_2-trichloroacetimidate->Reaction_Mixture Add dropwise Acetic_Acid Acetic Acid (Solvent) Acetic_Acid->Reaction_Mixture Room_Temp Room Temperature, 1 hr Concentration Concentration Room_Temp->Concentration Precipitation_in_Water Precipitation in Water Concentration->Precipitation_in_Water Filtration_and_Washing Filtration & Washing Precipitation_in_Water->Filtration_and_Washing Toluene_Wash Toluene Wash & Evaporation Filtration_and_Washing->Toluene_Wash Product This compound Toluene_Wash->Product Reaction_Mixture->Room_Temp

Figure 1: Synthesis workflow for this compound.

Biological Applications and Activity

Benzimidazole derivatives are known for a wide spectrum of biological activities, including antifungal, antiparasitic, anticancer, and antimicrobial properties.[1][2] While specific quantitative data for this compound is limited in publicly available literature, data from closely related analogs such as 2-chloromethyl and 2-trifluoromethyl benzimidazoles provide strong indications of its potential therapeutic applications.

Antifungal Activity: Derivatives of 2-chloromethyl-1H-benzimidazole have shown significant antifungal activity against various phytopathogenic fungi.[4][5] For instance, certain derivatives exhibit potent inhibition of Candida albicans.[1]

Anticancer Activity: The benzimidazole scaffold is a key component in several anticancer agents. Some derivatives have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cell lines.[6] The proposed mechanism for the anticancer activity of many benzimidazoles is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8]

Anthelmintic Activity: Benzimidazoles are a well-established class of anthelmintic drugs.[9][10] Derivatives of 2-(trifluoromethyl)-1H-benzimidazole have demonstrated activity against parasites like Trichinella spiralis.[11][12]

Quantitative Biological Data for this compound and Analogs

Compound/AnalogBiological ActivityTarget/OrganismIC50 / MIC (µM)Reference
This compoundAnticancerMCF-7 (Breast Cancer)10 - 20 (Moderate)[6]
This compoundAnticancerHeLa (Cervical Cancer)5 - 15 (High)[6]
2-Chloromethyl-1H-benzimidazole derivative (VMKP 8)AntifungalCandida albicans12.5 µg/mL (MIC)[1]
2-Chloromethyl-1H-benzimidazole derivative (5b)AntifungalC. gloeosporioides11.38 µg/mL (IC50)[4]
2-Chloromethyl-1H-benzimidazole derivative (7f)AntifungalB. cinerea13.36 µg/mL (IC50)[4]
2-(Trifluoromethyl)-1H-benzimidazole derivative (4)AntiprotozoalT. vaginalis< 1[4]
2-(Trifluoromethyl)-1H-benzimidazole derivative (4)AntimalarialP. falciparum (W2)5.98[4]
2-(Trifluoromethyl)-1H-benzimidazole derivative (4)AntimalarialP. falciparum (D6)6.12[4]

Note: Data for analogs are provided to indicate the potential activity of the trichloromethyl variant. Further specific testing is required.

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism of action for many biologically active benzimidazoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[7][8] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in proliferating cells, such as cancer cells and parasites.

G cluster_pathway Mechanism of Action: Tubulin Polymerization Inhibition BZM This compound Tubulin αβ-Tubulin Dimers BZM->Tubulin Binds to β-tubulin Polymerization Microtubule Polymerization BZM->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubule Instability Polymerization->Microtubules Leads to CellCycle G2/M Phase Arrest Microtubules->CellCycle Causes Apoptosis Apoptosis CellCycle->Apoptosis Induces

Figure 2: Proposed mechanism of action for this compound.

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay [13][14][15]

This protocol is a general guideline for a fluorescence-based tubulin polymerization assay.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:

    • Lyophilized porcine brain tubulin (>99% pure)

    • General Tubulin Buffer

    • GTP solution

    • Paclitaxel (positive control for polymerization enhancement)

    • Nocodazole or Colchicine (positive control for polymerization inhibition)

  • Test compound: this compound dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well, black, flat-bottom plates

  • Multimode plate reader with fluorescence capabilities (excitation ~355 nm, emission ~460 nm) and temperature control at 37°C.

Procedure:

  • Preparation of Reagents:

    • Reconstitute the lyophilized tubulin with General Tubulin Buffer to the desired concentration (e.g., 3 mg/mL) on ice.

    • Prepare a tubulin reaction mix containing tubulin, GTP, and any other required components as per the kit manual. Keep the mix on ice.

    • Prepare serial dilutions of the test compound and control compounds in General Tubulin Buffer.

  • Assay Protocol:

    • Pre-warm the 96-well plate and the plate reader to 37°C.

    • Add 5 µL of the different concentrations of the test compound or control compounds to the wells. Include wells with buffer only as a negative control.

    • Incubate the plate at 37°C for 1 minute.

    • Initiate the polymerization reaction by adding 50 µL of the cold tubulin reaction mix to each well.

    • Immediately place the plate in the pre-warmed multimode reader.

  • Data Acquisition:

    • Measure the increase in fluorescence intensity (excitation at 355 nm, emission at 460 nm) every minute for 60 minutes at 37°C.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each concentration of the test compound and controls.

    • Determine the rate of polymerization (Vmax) from the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents, particularly in the areas of oncology, mycology, and parasitology. The synthetic route is well-established, and its biological activity is strongly suggested by data from its close analogs. The primary mechanism of action is likely the inhibition of tubulin polymerization, a validated target for various diseases. Further investigation into the specific biological activities and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

Synthesis of 2-(Trichloromethyl)-1H-benzimidazole Derivatives: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 2-(trichloromethyl)-1H-benzimidazole derivatives. This class of compounds is of significant interest in medicinal chemistry due to their potential therapeutic applications, including antimicrobial and antifungal activities. The following sections present various synthetic methodologies, quantitative data summaries, and detailed experimental procedures to guide researchers in their drug discovery and development efforts.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities. The incorporation of a trichloromethyl group at the 2-position of the benzimidazole scaffold can significantly influence the compound's physicochemical properties and biological efficacy. This document outlines established and novel methods for the synthesis of these valuable compounds.

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound and its derivatives. The primary methods involve the condensation of an o-phenylenediamine with a reagent providing the trichloromethyl group.

Method 1: Reaction of o-Phenylenediamine with Methyl 2,2,2-trichloroacetimidate

A common and effective method involves the reaction of o-phenylenediamine with methyl 2,2,2-trichloroacetimidate in an acidic medium. This approach provides good yields of the desired product.

Method 2: Copper-Catalyzed N-Arylation Reaction

A more recent approach involves a copper-catalyzed N-arylation reaction of 2-iodoaniline with trichloroacetonitrile. This method offers an alternative pathway to functionalized this compound derivatives under mild reaction conditions.[1][2][3]

Method 3: One-Pot, Ultrasonic-Assisted Synthesis

An efficient, one-pot, three-component synthesis has been developed utilizing ultrasonic irradiation. This improved Ullmann-type reaction involves an amine-trichloroacetonitrile adduct and a 1,2-dihalobenzene, offering advantages such as shorter reaction times and high yields.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from representative synthetic protocols for this compound.

Table 1: Synthesis of this compound via Method 1

Reactant 1Reactant 2SolventProductYieldMelting Point (°C)
o-PhenylenediamineMethyl 2,2,2-trichloroacetimidateAcetic AcidThis compoundHighNot Reported

Data extracted from a representative protocol. Yields can vary based on reaction scale and purification methods.[5]

Table 2: Synthesis of N¹-substituted-2-(trichloromethyl)-1H-benzimidazoles via Method 3

Starting MaterialsReaction ConditionsProductYield (%)
Amine-trichloroacetonitrile adduct, 1,2-dihalobenzeneUltrasonic irradiation, Copper catalystN¹-substituted-2-(trichloromethyl)-1H-benzimidazole72-94

This method provides high yields for a range of substituted derivatives.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from o-Phenylenediamine and Methyl 2,2,2-trichloroacetimidate[5]

Materials:

  • o-Phenylenediamine

  • Methyl 2,2,2-trichloroacetimidate

  • Acetic acid

  • Toluene

  • Water

Procedure:

  • Dissolve 25 g of o-phenylenediamine in 750 ml of acetic acid in a suitable reaction vessel.

  • Add 28.5 ml of methyl 2,2,2-trichloroacetimidate dropwise to the solution over a period of 15 minutes with stirring.

  • Continue stirring the reaction mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture to a volume of approximately 150 ml under reduced pressure.

  • Pour the concentrated mixture into 1500 ml of water to precipitate the product.

  • Collect the precipitated crystals by filtration and wash them with 1000 ml of water.

  • Suspend the crude product in 500 ml of toluene and evaporate the solvent under reduced pressure.

  • Repeat the toluene suspension and evaporation step.

  • Dry the final product under reduced pressure to obtain this compound.

Protocol 2: General Procedure for the Synthesis of 2-Chloromethyl-1H-benzimidazole Derivatives[6]

Materials:

  • Substituted o-phenylenediamine

  • Chloroacetic acid

  • 4N Hydrochloric acid

  • Ammonium hydroxide solution

  • Methanol

Procedure:

  • In a round-bottom flask, combine 1 mmol of the appropriate 4-substituted-o-phenylenediamine with 10 mL of 4N HCl.

  • Add 2 mmol of chloroacetic acid to the mixture.

  • Reflux the reaction mixture for 4 hours.

  • After cooling to room temperature, neutralize the mixture with ammonium hydroxide solution.

  • Filter the resulting precipitate, dry it, and recrystallize from methanol to yield the desired 2-chloromethyl-1H-benzimidazole derivative.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound derivatives.

Synthesis_Workflow_Method_1 cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A o-Phenylenediamine D Dissolve & Mix A->D B Methyl 2,2,2-trichloroacetimidate B->D C Acetic Acid (Solvent) C->D E Stir at RT (1 hr) D->E F Concentrate E->F G Precipitate in Water F->G H Filter & Wash G->H I Toluene Wash & Evaporation H->I J Dry I->J K This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Synthesis_Workflow_Method_3 cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Product A Amine-trichloroacetonitrile adduct D Ultrasonic Irradiation A->D B 1,2-Dihalobenzene B->D C Copper Catalyst C->D E N¹-substituted-2-(trichloromethyl)-1H-benzimidazole D->E

Caption: One-pot ultrasonic-assisted synthesis of N¹-substituted derivatives.

Biological Significance

Derivatives of this compound have shown promise as antimicrobial and antifungal agents.[6][7] For instance, certain compounds have demonstrated significant activity against various fungal strains and methicillin-resistant Staphylococcus aureus (MRSA).[6] The structure-activity relationship (SAR) data suggests that substitutions on the benzimidazole ring can modulate the biological activity.[7] Further investigation into these derivatives could lead to the development of novel therapeutic agents.

Conclusion

The synthesis of this compound derivatives can be achieved through various effective protocols. The choice of method may depend on the availability of starting materials, desired scale, and the need for specific substitutions. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of this important class of compounds for potential therapeutic applications.

References

Application Notes and Protocols: 2-(Trichloromethyl)-1H-benzimidazole as a Reagent for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trichloromethyl)-1H-benzimidazole is a versatile reagent in organic synthesis, primarily utilized as an electrophilic precursor for the introduction of the benzimidazole-2-ylmethyl moiety into a variety of nucleophilic substrates. The trichloromethyl group serves as a reactive handle, which, upon reaction, can be readily displaced by nucleophiles or transformed into other functional groups. This reactivity makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds. Benzimidazole derivatives are of significant interest in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of this compound and its closely related and often-used analogue, 2-(chloromethyl)-1H-benzimidazole, in heterocyclic synthesis. The reactivity of the trichloromethyl group is analogous to the chloromethyl group, acting as a good leaving group in nucleophilic substitution reactions.

Applications in Heterocyclic Synthesis

This compound is a key intermediate for the synthesis of various 2-substituted benzimidazole derivatives. Its primary application lies in the alkylation of nucleophiles, leading to the formation of new carbon-heteroatom bonds at the 2-position of the benzimidazole core.

Key applications include:

  • Synthesis of 2-Aminomethyl-1H-benzimidazoles: Reaction with primary and secondary amines yields N-substituted aminomethyl benzimidazoles, which are scaffolds for compounds with potential biological activities.

  • Synthesis of 2-Thioether-1H-benzimidazoles: Reaction with thiols provides 2-S-substituted benzimidazoles, a class of compounds investigated for their diverse pharmacological properties.

  • Synthesis of 2-Alkoxymethyl-1H-benzimidazoles: Although less common, reaction with alcohols can furnish the corresponding ether derivatives.

The general reaction scheme involves the nucleophilic displacement of the trichloromethyl group (or the more commonly reported chloromethyl group) by a suitable nucleophile.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title reagent from o-phenylenediamine.[4]

Reaction Scheme:

G cluster_0 Synthesis of this compound OPD o-Phenylenediamine Reaction Reaction OPD->Reaction MTA Methyl 2,2,2-trichloroacetimidate MTA->Reaction AcOH Acetic Acid (solvent) AcOH->Reaction rt, 1h Product This compound Reaction->Product G cluster_1 Synthesis of 2-(Substituted-aminomethyl)-1H-benzimidazoles Start 2-(Chloromethyl)-1H-benzimidazole + Aromatic Amine Reagents K2CO3, KI (optional), DMF Start->Reagents Reaction Microwave Irradiation (or conventional heating) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product 2-(Substituted-aminomethyl)- 1H-benzimidazole Purification->Product G cluster_2 Reactivity of this compound Reagent This compound (Electrophile) Product 2-Substituted Benzimidazole (New Heterocycle) Reagent->Product Nucleophile Nucleophile (e.g., R-NH2, R-SH, R-OH) Nucleophile->Product Nucleophilic Substitution

References

Application Notes and Protocols for the Synthesis of N-Arylated 2-(Trichloromethyl)-1H-benzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl benzimidazoles are a prominent structural motif in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a trichloromethyl group at the 2-position can significantly influence the electronic properties and biological profile of these compounds. While classical N-arylation methods such as the Ullmann and Buchwald-Hartwig reactions are standard procedures for forming C-N bonds with aryl halides, their direct application to 2-(trichloromethyl)-1H-benzimidazole is not extensively documented in the scientific literature.

This document provides a detailed experimental protocol for an efficient, one-pot, three-component synthesis of N-substituted-2-(trichloromethyl)-1H-benzimidazoles. This ultrasound-assisted, copper-catalyzed method offers high yields and short reaction times, providing a practical alternative to traditional multi-step approaches.[1]

One-Pot Synthesis of N-Substituted-2-(trichloromethyl)-1H-benzimidazoles

This section details a highly efficient, one-pot, three-component reaction for the synthesis of N-substituted-2-(trichloromethyl)-1H-benzimidazoles, as developed by Nematpour and coworkers. The method utilizes an amine-trichloroacetonitrile adduct and a 1,2-dihalobenzene under ultrasound irradiation.[1]

Reaction Principle

The reaction proceeds via an improved Ullmann-type intramolecular cyclization. An adduct is formed in situ from an amine and trichloroacetonitrile, which then reacts with a 1,2-dihalobenzene in the presence of a copper catalyst under ultrasonic irradiation to yield the N-substituted-2-(trichloromethyl)-1H-benzimidazole.

Experimental Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Amine Amine OnePot One-Pot Reaction Vessel Amine->OnePot TCN Trichloroacetonitrile TCN->OnePot DHB 1,2-Dihalobenzene DHB->OnePot Catalyst CuI (Copper Iodide) Catalyst->OnePot Base K2CO3 (Potassium Carbonate) Base->OnePot Solvent DMF (Dimethylformamide) Solvent->OnePot Ultrasound Ultrasonic Irradiation (60 W, 30-35 min, Room Temp) Ultrasound->OnePot FinalProduct N-Substituted-2-(trichloromethyl) -1H-benzimidazole OnePot->FinalProduct

Caption: Workflow for the one-pot synthesis of N-substituted-2-(trichloromethyl)-1H-benzimidazoles.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various N-substituted-2-(trichloromethyl)-1H-benzimidazoles using the one-pot, ultrasound-assisted method.

EntryAmine1,2-DihalobenzeneProductYield (%)
1Aniline1,2-Diiodobenzene1-Phenyl-2-(trichloromethyl)-1H-benzimidazole92
24-Methylaniline1,2-Diiodobenzene1-(p-Tolyl)-2-(trichloromethyl)-1H-benzimidazole94
34-Methoxyaniline1,2-Diiodobenzene1-(4-Methoxyphenyl)-2-(trichloromethyl)-1H-benzimidazole90
44-Chloroaniline1,2-Diiodobenzene1-(4-Chlorophenyl)-2-(trichloromethyl)-1H-benzimidazole88
54-Bromoaniline1,2-Diiodobenzene1-(4-Bromophenyl)-2-(trichloromethyl)-1H-benzimidazole85
64-Nitroaniline1,2-Diiodobenzene1-(4-Nitrophenyl)-2-(trichloromethyl)-1H-benzimidazole75
7Benzylamine1,2-Diiodobenzene1-Benzyl-2-(trichloromethyl)-1H-benzimidazole82
8Aniline1,2-Dibromobenzene1-Phenyl-2-(trichloromethyl)-1H-benzimidazole78
94-Methylaniline1,2-Dibromobenzene1-(p-Tolyl)-2-(trichloromethyl)-1H-benzimidazole80
10Aniline1-Bromo-2-iodobenzene1-Phenyl-2-(trichloromethyl)-1H-benzimidazole85

Note: The yields are based on the data reported for the ultrasound-assisted, copper-catalyzed, one-pot, three-component synthesis.

Detailed Experimental Protocol

Materials:

  • Amine (e.g., Aniline)

  • Trichloroacetonitrile

  • 1,2-Dihalobenzene (e.g., 1,2-Diiodobenzene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate

Equipment:

  • High-intensity ultrasonic bath or probe sonicator (60 W)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • Column chromatography setup

Procedure:

  • To a dry round-bottom flask, add the amine (1.0 mmol), 1,2-dihalobenzene (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).

  • Add anhydrous dimethylformamide (5 mL) to the flask.

  • Place the flask in an ultrasonic bath.

  • Add trichloroacetonitrile (1.2 mmol) dropwise to the reaction mixture while stirring.

  • Irradiate the mixture with ultrasound at a power of 60 W for 30-35 minutes at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure N-substituted-2-(trichloromethyl)-1H-benzimidazole.

Overview of Classical N-Arylation Methods

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol.[2] For N-arylation, a benzimidazole would be deprotonated with a base, and the resulting anion would react with an aryl halide in the presence of a copper catalyst at elevated temperatures.[2]

General Reaction Scheme:

G Benzimidazole Benzimidazole N-Aryl Benzimidazole N-Aryl Benzimidazole Benzimidazole->N-Aryl Benzimidazole Aryl-X, Cu Catalyst, Base, High Temp.

Caption: General principle of the Ullmann Condensation for N-arylation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[3] This reaction is known for its broad substrate scope and functional group tolerance.[3] The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]

General Reaction Scheme:

G Benzimidazole Benzimidazole N-Aryl Benzimidazole N-Aryl Benzimidazole Benzimidazole->N-Aryl Benzimidazole Aryl-X, Pd Catalyst, Ligand, Base

Caption: General principle of the Buchwald-Hartwig Amination.

Conclusion

The one-pot, ultrasound-assisted, copper-catalyzed synthesis provides a robust and efficient method for preparing N-substituted-2-(trichloromethyl)-1H-benzimidazoles. This approach avoids the potential challenges and lack of documented precedent associated with the direct N-arylation of this compound using classical methods. The mild reaction conditions, high yields, and short reaction times make this protocol highly attractive for applications in medicinal chemistry and drug discovery.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-(Trichloromethyl)-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the microwave-assisted synthesis of 2-(trichloromethyl)-1H-benzimidazole derivatives. This class of compounds is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by benzimidazole scaffolds, including antimicrobial and anticancer properties.[1][2][3][4] Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for preparing these valuable compounds.[5][6][7]

Introduction

Benzimidazoles are heterocyclic aromatic compounds that are isosteric to purines, allowing them to interact with various biological targets.[4][8] The 2-(trichloromethyl) substituent can significantly influence the biological activity of the benzimidazole core. Microwave-assisted organic synthesis utilizes microwave radiation to heat reactants directly and efficiently, leading to shorter reaction times, higher yields, and often, cleaner reaction profiles compared to conventional heating methods.[5][7][9]

While specific literature on the microwave-assisted synthesis of this compound derivatives is limited, protocols for the closely related 2-(chloromethyl)-1H-benzimidazole derivatives are available and can be adapted.[10] This document outlines a general protocol based on these analogous reactions.

Data Presentation

Note: The following data is extrapolated from the microwave-assisted synthesis of 2-(chloromethyl)-1H-benzimidazole derivatives due to the limited availability of specific data for their trichloromethyl counterparts. The reaction conditions and yields are expected to be comparable.

EntryAmine/NucleophileSolventPower (W)Time (min)Yield (%)Ref.
1AnilineDMFMedium-Low3-460
2p-NitroanilineDMFMedium-Low3-4-
3p-Aminobenzoic acidDMFMedium-Low3-4-
4SulphanilamideDMFMedium-Low3-4-
5p-AminophenolDMFMedium-Low2-3-

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of this compound Derivatives

This protocol is adapted from the synthesis of 2-(chloromethyl)-1H-benzimidazole derivatives. Researchers should optimize the reaction conditions for their specific substrates.

Materials:

  • o-Phenylenediamine

  • Trichloroacetic acid (or a reactive derivative like trichloroacetonitrile or methyl trichloroacetate)

  • Selected aromatic amine or other nucleophile

  • Potassium Carbonate (K₂CO₃)

  • Potassium Iodide (KI)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine o-phenylenediamine (1.0 mmol) and trichloroacetic acid (1.0 mmol).

  • Add a suitable solvent such as DMF (5-10 mL).

  • Add a base, for example, potassium carbonate (2.0 mmol), and a catalytic amount of potassium iodide.

  • To this mixture, add the desired aromatic amine or nucleophile (1.0 mmol).

  • Seal the reaction vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified power (e.g., medium-low) for a short duration (e.g., 2-5 minutes). The optimal time and power should be determined through monitoring.

  • After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature.

  • Pour the reaction mixture into cold water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Characterization:

The synthesized compounds should be characterized by standard analytical techniques such as:

  • Melting Point

  • Infrared (IR) Spectroscopy

  • Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) Spectroscopy

  • Mass Spectrometry (MS)

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants o-Phenylenediamine + Trichloroacetic Acid Derivative + Amine/Nucleophile MW_Reactor Microwave Irradiation (e.g., Medium-Low Power, 2-5 min) Reactants->MW_Reactor Solvent DMF Solvent->MW_Reactor Catalysts K₂CO₃ + KI Catalysts->MW_Reactor Quenching Pour into Water MW_Reactor->Quenching Extraction Ethyl Acetate Extraction Quenching->Extraction Purification Recrystallization or Column Chromatography Extraction->Purification Characterization MP, IR, NMR, MS Purification->Characterization Product Final Product Characterization->Product

Caption: Microwave-assisted synthesis workflow.

Potential Anticancer Signaling Pathway

anticancer_pathway cluster_drug Drug Action cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects cluster_outcome Outcome Drug 2-(Trichloromethyl)-1H- benzimidazole Derivative Tubulin Tubulin Polymerization Drug->Tubulin Inhibition Topoisomerase Topoisomerase Drug->Topoisomerase Inhibition Kinases Protein Kinases Drug->Kinases Inhibition DNA DNA Drug->DNA Intercalation/ Minor Groove Binding CellCycleArrest Cell Cycle Arrest (G2/M Phase) Tubulin->CellCycleArrest DNA_Damage DNA Damage Topoisomerase->DNA_Damage Kinases->CellCycleArrest DNA->DNA_Damage Apoptosis Apoptosis CellCycleArrest->Apoptosis CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath DNA_Damage->Apoptosis

Caption: Potential anticancer mechanisms.

Potential Antimicrobial Signaling Pathway

antimicrobial_pathway cluster_drug Drug Action cluster_bacterial_targets Bacterial Targets cluster_bacterial_effects Bacterial Effects cluster_outcome Outcome Drug 2-(Trichloromethyl)-1H- benzimidazole Derivative DNA_Gyrase DNA Gyrase Drug->DNA_Gyrase Inhibition Folate_Synthesis Folate Biosynthesis Drug->Folate_Synthesis Interference Nucleic_Acid Nucleic Acid Synthesis Drug->Nucleic_Acid Inhibition DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Folate_Synthesis->DNA_Replication_Inhibition Nucleic_Acid->DNA_Replication_Inhibition Cell_Division_Inhibition Inhibition of Cell Division DNA_Replication_Inhibition->Cell_Division_Inhibition Bacterial_Cell_Death Bacterial Cell Death Cell_Division_Inhibition->Bacterial_Cell_Death

References

Application Notes and Protocols for Ultrasonic-Assisted Synthesis of N¹-substituted-2-(trichloromethyl)-1H-benzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities. The 2-(trichloromethyl) substituted benzimidazoles, in particular, are valuable precursors and possess interesting biological properties. Traditional methods for the synthesis of N-substituted benzimidazoles often require harsh reaction conditions, long reaction times, and tedious workup procedures. The application of ultrasound irradiation in organic synthesis has emerged as a green and efficient alternative, promoting reactions through acoustic cavitation, which enhances mass transfer and accelerates reaction rates.

This document provides detailed application notes and protocols for the ultrasonic-assisted, one-pot, three-component synthesis of N¹-substituted-2-(trichloromethyl)-1H-benzimidazoles. This method, based on a copper-catalyzed intramolecular cross-coupling reaction, offers several advantages, including mild reaction conditions, short reaction times, high yields, and a simple experimental setup.[1][2][3]

Principle of the Method

The synthesis involves a one-pot reaction of a 1,2-dihalobenzene, a primary amine, and trichloroacetonitrile in the presence of a copper(I) iodide catalyst and a base, under ultrasonic irradiation. The reaction proceeds at room temperature, and the desired N¹-substituted-2-(trichloromethyl)-1H-benzimidazoles are typically obtained in high yields within 30-35 minutes.[1][3] The ultrasound irradiation plays a crucial role in promoting the reaction, likely by enhancing the dissolution of reagents, increasing the catalytic activity, and facilitating the formation of the key intermediates.

Data Presentation

The ultrasonic-assisted synthesis is effective for a variety of primary amines, affording a range of N¹-substituted-2-(trichloromethyl)-1H-benzimidazoles. The yields for this method are consistently high, generally ranging from 72% to 94%.[1][3]

EntryAmineN¹-SubstituentReaction Time (min)Yield (%)
1BenzylamineBenzyl3092
2AnilinePhenyl3585
34-Methylanilinep-Tolyl3588
44-Methoxyanilinep-Methoxyphenyl3090
5ButylamineButyl3578

Experimental Protocols

Materials and Equipment
  • Reagents: 1,2-dihalo-benzene (e.g., 1,2-diiodobenzene or 1-bromo-2-iodobenzene), primary amine, trichloroacetonitrile, copper(I) iodide (CuI), cesium carbonate (Cs₂CO₃), acetonitrile (MeCN, anhydrous). All reagents should be of analytical grade and used as received.

  • Equipment: An ultrasonic bath or probe sonicator with a frequency of 40 kHz and a power output of at least 60 W, a round-bottom flask, magnetic stirrer and stir bar, standard laboratory glassware, and a thin-layer chromatography (TLC) setup for reaction monitoring.

General Procedure for the Ultrasonic-Assisted Synthesis
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the 1,2-dihalobenzene (1.0 mmol), the primary amine (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and cesium carbonate (2.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (10 mL) to the flask, followed by the addition of trichloroacetonitrile (1.5 mmol).

  • Ultrasonic Irradiation: Place the flask in the ultrasonic bath, ensuring the water level is consistent with the level of the reaction mixture. Irradiate the mixture with ultrasound (60 W) at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 30-35 minutes.

  • Work-up: Upon completion, quench the reaction by adding water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent to afford the pure N¹-substituted-2-(trichloromethyl)-1H-benzimidazole.

Characterization Data for a Representative Compound: 1-benzyl-2-(trichloromethyl)-1H-benzo[d]imidazole
  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.85 (d, J = 8.0 Hz, 1H), 7.35-7.25 (m, 6H), 7.15 (d, J = 7.2 Hz, 2H), 5.60 (s, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 152.5, 142.0, 136.5, 135.0, 129.2, 128.8, 128.0, 124.5, 123.0, 120.0, 110.5, 95.8 (CCl₃), 49.5 (CH₂).

  • IR (KBr, cm⁻¹): 3060, 2925, 1615, 1495, 1450, 1380, 745, 695.

  • MS (EI): m/z (%) = 324 (M⁺), 289, 91.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the ultrasonic-assisted synthesis of N¹-substituted-2-(trichloromethyl)-1H-benzimidazoles.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product reagents 1. Add 1,2-dihalobenzene, amine, CuI, and Cs₂CO₃ to flask solvent 2. Add acetonitrile and trichloroacetonitrile reagents->solvent ultrasound 3. Apply ultrasonic irradiation (60W, RT, 30-35 min) solvent->ultrasound quench 4. Quench with water and extract with ethyl acetate ultrasound->quench purify 5. Dry, concentrate, and purify by column chromatography quench->purify product N¹-substituted-2-(trichloromethyl) -1H-benzimidazole purify->product

Caption: Experimental workflow for the synthesis.

Reaction Scheme

The logical relationship of the reactants leading to the product is depicted in the following reaction scheme.

reaction_scheme cluster_reactants Reactants cluster_product Product dihalobenzene 1,2-Dihalobenzene plus1 + dihalobenzene->plus1 amine R-NH₂ plus2 + amine->plus2 tcn Cl₃CCN conditions CuI, Cs₂CO₃ MeCN, Ultrasound (60W) Room Temperature, 30-35 min tcn->conditions plus1->amine plus2->tcn benzimidazole N¹-R-2-(Trichloromethyl) -1H-benzimidazole conditions->benzimidazole

Caption: One-pot synthesis reaction scheme.

References

Application Notes and Protocols for Assaying the Antimicrobial Efficacy of 2-(Trichloromethyl)-1H-benzimidazole and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The structural similarity of the benzimidazole nucleus to purine allows these compounds to interact with various biopolymers, leading to their therapeutic effects. This document provides detailed protocols for assessing the antimicrobial efficacy of 2-(trichloromethyl)-1H-benzimidazole and its analogues. While specific data for the 2-(trichloromethyl) derivative is limited, this note incorporates data from structurally related 2-(chloromethyl) and 2-(trifluoromethyl) benzimidazole compounds to provide a comprehensive overview.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50). Below are summary tables of the reported antimicrobial activities for various 2-substituted benzimidazole compounds against a range of bacterial and fungal strains.

Table 1: Antibacterial Activity of 2-Substituted Benzimidazole Derivatives (MIC in µg/mL)

Compound ClassDerivative ExampleStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
2-(Chloromethyl)2d, 2e, 3a, 3b, 3c, 4d, 4e6.2-3.16.2[2]
2-(Chloromethyl)3d, 3e3.13.13.13.1[2]
2-(Trifluoromethyl)5,6-dibromo-2-(trifluoromethyl)-0.49--

Table 2: Antifungal Activity of 2-Substituted Benzimidazole Derivatives (MIC or IC50 in µg/mL)

Compound ClassDerivative ExampleCandida albicansAspergillus nigerFusarium solaniBotrytis cinereaReference
2-(Chloromethyl)VMKP 812.5---[2]
2-(Chloromethyl)4m--18.60-
2-(Chloromethyl)5b--40.1557.71
2-(Chloromethyl)7f---13.36

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard methods for assessing the antimicrobial activity of novel compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6][7][8]

Materials:

  • 96-well microtiter plates

  • Test compound (this compound derivative) stock solution

  • Bacterial or fungal culture

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted inoculum to the final required concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Serial Dilution of the Test Compound:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the 2x concentrated stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the series.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and the desired starting concentration of the test compound and microorganisms.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

Protocol 2: Agar Well Diffusion Assay

This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.[9][10][11][12]

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Test compound solution

  • Bacterial or fungal culture

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Incubator

Procedure:

  • Preparation of Agar Plates:

    • Prepare and sterilize the agar medium and pour it into sterile Petri dishes.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum (0.5 McFarland) and streak the entire surface of the agar plate to ensure a uniform lawn of growth.

  • Well Preparation and Compound Application:

    • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

    • Add a specific volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3: Mycelium Growth Rate Method for Antifungal Activity

This method is used to determine the inhibitory effect of a compound on the growth of filamentous fungi.[13][14]

Materials:

  • Petri dishes with a suitable agar medium (e.g., Potato Dextrose Agar - PDA)

  • Test compound

  • Actively growing fungal culture

  • Sterile cork borer

  • Incubator

Procedure:

  • Preparation of Amended Agar:

    • Prepare the agar medium and amend it with various concentrations of the test compound before pouring it into Petri dishes.

  • Inoculation:

    • From the edge of an actively growing fungal colony, take a small agar plug (e.g., 5 mm in diameter) using a sterile cork borer.

    • Place the fungal plug, mycelium-side down, in the center of the prepared agar plates (both amended and control plates without the compound).

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C).

  • Measurement and Calculation:

    • Measure the diameter of the fungal colony at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_mic Broth Microdilution (MIC) cluster_well Agar Well Diffusion cluster_mycelium Mycelium Growth Rate (Antifungal) prep_compound Prepare Test Compound Stock Solution mic_dilute Serial Dilution in 96-well plate prep_compound->mic_dilute well_add Add Compound to Wells prep_compound->well_add myc_amend Prepare Compound-Amended Agar prep_compound->myc_amend prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) mic_inoculate Inoculate with Microorganism prep_inoculum->mic_inoculate well_lawn Create Bacterial/Fungal Lawn prep_inoculum->well_lawn myc_inoculate Inoculate with Fungal Plug prep_inoculum->myc_inoculate mic_dilute->mic_inoculate mic_incubate Incubate mic_inoculate->mic_incubate mic_read Read MIC Value mic_incubate->mic_read well_punch Punch Wells in Agar well_lawn->well_punch well_punch->well_add well_incubate Incubate well_add->well_incubate well_measure Measure Zone of Inhibition well_incubate->well_measure myc_amend->myc_inoculate myc_incubate Incubate myc_inoculate->myc_incubate myc_measure Measure Colony Diameter myc_incubate->myc_measure myc_calculate Calculate % Inhibition myc_measure->myc_calculate

Caption: General workflow for assaying antimicrobial efficacy.

Proposed Mechanism of Action

Benzimidazole derivatives are known to exert their antimicrobial effects through different mechanisms in bacteria and fungi.

Antibacterial Mechanism: In bacteria, benzimidazoles can act as inhibitors of DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication.[15][16][17][18][19][20] By binding to the ATP-binding site of the GyrB subunit, they prevent the supercoiling of DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death.[16]

antibacterial_mechanism compound 2-(Trichloromethyl)- 1H-benzimidazole gyrase DNA Gyrase (GyrB Subunit) compound->gyrase Binds to ATP-binding site dna_supercoiling DNA Supercoiling gyrase->dna_supercoiling Catalyzes cell_death Bacterial Cell Death gyrase->cell_death Inhibition leads to atp ATP atp->gyrase Binds to dna_replication DNA Replication dna_supercoiling->dna_replication dna_replication->cell_death Leads to (when inhibited)

Caption: Inhibition of bacterial DNA gyrase by benzimidazoles.

Antifungal Mechanism: In fungi, the primary target of many benzimidazole compounds is β-tubulin.[21][22][23][24][25][26][27][28][29][30] These compounds bind to β-tubulin subunits, preventing their polymerization into microtubules.[21][22][23][25][26][27][28][29] Microtubules are crucial components of the cytoskeleton and are essential for mitosis (cell division), and intracellular transport. Their disruption leads to the arrest of the cell cycle and ultimately, fungal cell death.[2][29]

antifungal_mechanism compound 2-(Trichloromethyl)- 1H-benzimidazole beta_tubulin β-tubulin Subunits compound->beta_tubulin Binds to polymerization Polymerization beta_tubulin->polymerization microtubules Microtubules polymerization->microtubules cell_death Fungal Cell Death polymerization->cell_death Inhibition leads to mitosis Mitosis (Cell Division) microtubules->mitosis mitosis->cell_death Leads to (when inhibited)

Caption: Inhibition of fungal tubulin polymerization by benzimidazoles.

References

Application Notes and Protocols for 2-(Trichloromethyl)-1H-benzimidazole in Agrochemical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-(Trichloromethyl)-1H-benzimidazole as a lead compound in the development of novel agrochemicals. The information compiled herein, supported by experimental protocols and data, is intended to guide researchers in the evaluation of its fungicidal, herbicidal, and insecticidal properties.

Chemical Profile

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₅Cl₃N₂
Molecular Weight 235.50 g/mol
CAS Number 3584-65-4
Structure

Synthesis Protocols

Several synthetic routes for this compound and its derivatives have been reported. Below are two common protocols.

Protocol 2.1: Condensation of o-Phenylenediamine with Methyl 2,2,2-trichloroacetimidate

This method provides a straightforward synthesis of the target compound.

Materials:

  • o-Phenylenediamine

  • Acetic acid

  • Methyl 2,2,2-trichloroacetimidate

  • Toluene

  • Water

Procedure:

  • Dissolve o-Phenylenediamine (e.g., 25 g) in acetic acid (e.g., 750 ml).

  • Add methyl 2,2,2-trichloroacetimidate (e.g., 28.5 ml) dropwise over 15 minutes while stirring.

  • Continue stirring at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure to approximately 150 ml.

  • Pour the concentrated mixture into water (e.g., 1500 ml) to precipitate the product.

  • Collect the crystals by filtration and wash with water (e.g., 1000 ml).

  • Suspend the crude product in toluene (e.g., 500 ml) and evaporate the solvent under reduced pressure. Repeat this step.

  • Dry the final product under reduced pressure to yield this compound.

Protocol 2.2: Copper-Catalyzed N-Arylation

A more recent method utilizing a copper catalyst for the synthesis of functionalized derivatives.[1][2]

Materials:

  • 2-Iodoaniline

  • Trichloroacetonitrile

  • Copper(I) iodide

  • 1,10-Phenanthroline

  • Tetrahydrofuran (THF)

Procedure:

  • In a reaction vessel, combine 2-iodoaniline and trichloroacetonitrile in THF.

  • Add a catalytic amount of copper(I) iodide and 1,10-phenanthroline as a ligand.

  • Stir the reaction mixture at room temperature (23°C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the product using standard chromatographic techniques.

Antifungal Activity

Derivatives of this compound, particularly those with a chloromethyl group at the 2-position, have demonstrated significant antifungal activity against a range of plant pathogens.[3][4][5]

Quantitative Data

The following table summarizes the in vitro antifungal activity (IC₅₀ in µg/mL) of some 2-chloromethyl-1H-benzimidazole derivatives against various phytopathogenic fungi. This data can serve as a benchmark for evaluating this compound.

Compound/DerivativeCytospora sp.Colletotrichum gloeosporioidesBotrytis cinereaAlternaria solaniFusarium solaniReference Fungicide (Hymexazol) IC₅₀
Derivative 5b 30.9711.3857.71-40.158.92 (B. cinerea)
Derivative 4m -20.76-27.5818.60-
Derivative 7f --13.36--8.92 (B. cinerea)

Data extracted from a study on 2-chloromethyl-1H-benzimidazole derivatives. The specific structures of derivatives 5b, 4m, and 7f can be found in the cited literature.[3]

Experimental Protocol: Mycelium Growth Rate Assay

This protocol is used to determine the in vitro antifungal activity of a test compound.[3]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Pure cultures of phytopathogenic fungi

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the PDA to 45-50°C and add the test compound to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From a fresh culture of the test fungus, cut a 5 mm mycelial disc using a sterile cork borer.

  • Place the mycelial disc at the center of each PDA plate (both treated and control).

  • Incubate the plates at 25-28°C in the dark.

  • Measure the colony diameter (in mm) when the fungal growth in the control plate has reached approximately two-thirds of the plate diameter.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of mycelial growth) by probit analysis.

Mechanism of Action: Inhibition of β-Tubulin Polymerization

Benzimidazole fungicides are known to act by disrupting microtubule formation in fungal cells. This mechanism is crucial for cell division and other essential cellular processes.

G cluster_fungal_cell Fungal Cell Benzimidazole This compound BetaTubulin β-Tubulin Subunits Benzimidazole->BetaTubulin Binds to Microtubule Microtubule Assembly Benzimidazole->Microtubule Inhibits BetaTubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellDivision Cell Division (Mitosis) MitoticSpindle->CellDivision FungalGrowth Fungal Growth CellDivision->FungalGrowth

Caption: Proposed mechanism of action for this compound as a fungicide.

Herbicidal Activity

Experimental Protocol: Pre-Emergence Herbicidal Assay

This assay evaluates the effect of a compound on seed germination and seedling emergence.

Materials:

  • Seeds of test weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Sandy loam soil

  • Pots or trays

  • Test compound formulated as a sprayable solution

  • Greenhouse or growth chamber with controlled conditions

Procedure:

  • Fill pots or trays with soil and sow the seeds of the test weed species at a uniform depth.

  • Apply the test compound solution evenly to the soil surface. Use a range of concentrations to determine a dose-response relationship. Include a solvent-only control.

  • Water the pots/trays as needed.

  • Place the pots/trays in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).

  • Calculate the emergence inhibition and compare it to the control.

Experimental Protocol: Post-Emergence Herbicidal Assay

This assay assesses the effect of a compound on established seedlings.

Materials:

  • Pots or trays with established seedlings of test weed species (e.g., at the 2-3 leaf stage)

  • Test compound formulated as a sprayable solution with an appropriate adjuvant

  • Spray chamber or hand sprayer

  • Greenhouse or growth chamber

Procedure:

  • Grow the test weed species in pots or trays until they reach the desired growth stage.

  • Spray the seedlings with the test compound solution until foliage is uniformly wet. Include a control group sprayed with the solvent and adjuvant only.

  • Return the pots/trays to the greenhouse or growth chamber.

  • After a set period (e.g., 7-14 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, stunting) using a rating scale.

  • For quantitative analysis, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

  • Calculate the percentage of growth reduction compared to the control.

G cluster_pre Pre-Emergence Assay cluster_post Post-Emergence Assay A Sow Weed Seeds in Soil B Apply Test Compound to Soil Surface A->B C Incubate under Controlled Conditions B->C D Assess Seedling Emergence and Phytotoxicity C->D E Grow Weeds to 2-3 Leaf Stage F Spray Seedlings with Test Compound E->F G Incubate under Controlled Conditions F->G H Assess Phytotoxicity and Biomass Reduction G->H

Caption: Workflow for pre- and post-emergence herbicidal screening.

Insecticidal Activity

Benzimidazole derivatives have also been investigated for their insecticidal properties. The following protocols are standard methods for evaluating the insecticidal potential of a new compound.

Experimental Protocol: Contact Insecticidal Bioassay (Leaf-Dip Method)

This method is suitable for evaluating the toxicity of a compound to leaf-feeding insects.

Materials:

  • Test insects (e.g., larvae of Spodoptera litura, aphids)

  • Host plant leaves

  • Test compound dissolved in a suitable solvent with a surfactant

  • Petri dishes or ventilated containers

  • Filter paper

Procedure:

  • Prepare a series of concentrations of the test compound.

  • Excise leaves from the host plant and dip them into the test solutions for a set time (e.g., 10-30 seconds).

  • Allow the leaves to air dry.

  • Place a treated leaf in a Petri dish lined with moist filter paper.

  • Introduce a known number of test insects into each Petri dish.

  • Seal the dishes and incubate them at a suitable temperature and humidity.

  • Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Calculate the corrected mortality using Abbott's formula if there is mortality in the control group.

  • Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

Experimental Protocol: Systemic Insecticidal Bioassay (Soil Drench Method)

This assay is used to assess the systemic uptake and translocation of a compound within a plant and its effect on sap-sucking or root-feeding insects.

Materials:

  • Potted host plants

  • Test insects (e.g., aphids, whiteflies, root-knot nematodes)

  • Test compound formulated for soil application

Procedure:

  • Apply a known amount of the test compound solution to the soil of potted plants.

  • After a set period to allow for uptake and translocation (e.g., 24-72 hours), infest the plants with a known number of test insects.

  • Cover the plants with insect-proof cages.

  • Maintain the plants in a greenhouse or growth chamber.

  • Record insect mortality or population reduction at regular intervals.

  • For root-feeding pests, assess the damage to the root system at the end of the experiment.

  • Calculate the efficacy of the compound in controlling the insect population.

G cluster_contact Contact Bioassay (Leaf-Dip) cluster_systemic Systemic Bioassay (Soil Drench) A Prepare Compound Solutions B Dip Host Plant Leaves A->B C Infest with Insects B->C D Incubate and Record Mortality C->D E Apply Compound to Soil F Allow for Plant Uptake E->F G Infest Plant with Insects F->G H Incubate and Assess Population G->H

Caption: Workflow for contact and systemic insecticidal bioassays.

Concluding Remarks

This compound presents a promising scaffold for the development of novel agrochemicals. The provided protocols offer a standardized approach to systematically evaluate its potential as a fungicide, herbicide, and insecticide. Further research should focus on optimizing the structure to enhance efficacy against target pests while ensuring crop safety and a favorable environmental profile. Structure-activity relationship (SAR) studies will be crucial in guiding the synthesis of more potent and selective analogues.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(Trichloromethyl)-1H-benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(trichloromethyl)-1H-benzimidazole. Our aim is to help you optimize your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most frequently cited starting materials are o-phenylenediamine and a trichloromethyl-containing reagent, such as trichloroacetic acid or methyl 2,2,2-trichloroacetimidate.[1][2][3] Alternative methods exist, including a copper-catalyzed reaction using 2-iodoaniline and trichloroacetonitrile.[4][5]

Q2: What reaction conditions are typically employed for this synthesis?

A2: Reaction conditions vary depending on the chosen reagents. For the reaction of o-phenylenediamine and methyl trichloroacetoimidate, the reaction is often carried out in acetic acid at room temperature.[1][2] When using trichloroacetic acid, the reaction may require heating in the presence of an acid catalyst like 4N HCl.

Q3: What are some alternative, more recent synthesis methods?

A3: Recent advancements include a one-pot, copper-catalyzed, three-component synthesis under ultrasound irradiation, which offers high yields and short reaction times (30-35 minutes).[6]

Q4: How is the product, this compound, typically purified?

A4: Purification commonly involves precipitation of the crude product by pouring the reaction mixture into water.[1][2] The collected solid is then washed with water and can be further purified by recrystallization or by suspending in a solvent like toluene to remove impurities, followed by evaporation.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer:

    • Reagent Quality: Ensure the purity of your starting materials, particularly the o-phenylenediamine, as impurities can interfere with the reaction.

    • Reaction Conditions:

      • Temperature: For reactions involving trichloroacetic acid, ensure adequate heating is applied as the reaction may not proceed efficiently at room temperature. Conversely, for methods using methyl 2,2,2-trichloroacetimidate in acetic acid, ensure the temperature is controlled, as excessive heat can lead to side reactions.[1][2]

      • Reaction Time: Some protocols require extended stirring, for instance, up to 12 hours.[2] Ensure the reaction is allowed to proceed for the recommended duration.

    • Catalyst: If using a catalyzed reaction, such as the copper-catalyzed method, ensure the catalyst and any necessary ligands are active and used in the correct proportions.[4][5]

    • Moisture: The presence of excessive water can hydrolyze the trichloromethyl group. Ensure you are using dry solvents and glassware.

Issue 2: Formation of Side Products

  • Question: I have obtained my product, but it is contaminated with significant side products. How can I minimize their formation?

  • Answer:

    • Stoichiometry: Carefully control the molar ratio of your reactants. An excess of either o-phenylenediamine or the trichloromethyl reagent can lead to the formation of undesired byproducts.

    • Temperature Control: Overheating the reaction mixture can promote side reactions. Maintain the recommended temperature throughout the reaction.

    • Atmosphere: For sensitive reactions, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the o-phenylenediamine.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am struggling to isolate a pure sample of this compound from the reaction mixture. What purification strategies can I employ?

  • Answer:

    • Precipitation: Ensure the product is fully precipitated from the reaction mixture. This is often achieved by pouring the acidic reaction mixture into a large volume of cold water or ice water.[2]

    • Washing: Thoroughly wash the filtered product with water to remove any residual acid and water-soluble impurities.[1]

    • Solvent Extraction: If the product does not precipitate cleanly, extraction with a suitable organic solvent like ethyl acetate, followed by washing the organic layer with water and brine, can be effective.[2] The solvent is then removed under reduced pressure.

    • Recrystallization: If impurities persist, recrystallization from a suitable solvent system is a standard purification technique.

    • Toluene Suspension: A documented technique involves suspending the crude product in toluene and then removing the solvent under reduced pressure. This process can be repeated to effectively remove certain impurities.[1]

Data Summary

The following table summarizes different reaction conditions for the synthesis of this compound based on literature reports.

Starting Material 1Starting Material 2SolventCatalyst/AdditiveTemperatureTimeReported YieldReference
o-PhenylenediamineMethyl 2,2,2-trichloroacetimidateAcetic AcidNoneRoom Temp.1 hourHigh (Calculated >90%)[1]
o-Phenylenediamine derivativeMethyl trichloroacetoimidateAcetic AcidNoneRoom Temp.12 hoursNot specified[2]
1,2-dihalobenzeneAmine-trichloroacetonitrile adductNot specifiedCopper catalystRoom Temp.30-35 min72-94%[6]
2-iodoanilineTrichloroacetonitrileTetrahydrofuranCopper(I) / 1,10-phenanthroline23°CNot specifiedGood yields[4][5]

Experimental Protocols

Protocol 1: Synthesis from o-Phenylenediamine and Methyl 2,2,2-trichloroacetimidate [1]

  • Dissolve o-phenylenediamine (25 g) in acetic acid (750 ml).

  • Add methyl 2,2,2-trichloroacetimidate (28.5 ml) dropwise over 15 minutes while stirring.

  • Continue stirring at room temperature for 1 hour.

  • Concentrate the reaction mixture to approximately 150 ml under reduced pressure.

  • Pour the concentrated mixture into water (1500 ml) to precipitate the product.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with water (1000 ml).

  • Suspend the solid in toluene (500 ml) and evaporate the solvent under reduced pressure. Repeat this step.

  • Dry the resulting solid under reduced pressure to obtain this compound.

Protocol 2: Synthesis from a Substituted o-Phenylenediamine [2]

  • Dissolve the o-phenylenediamine compound (1.0 g) in acetic acid (20 ml).

  • Add methyl trichloroacetoimidate (1.4 g) at room temperature.

  • Stir the mixture for 12 hours.

  • Pour the reaction solution into ice water.

  • Collect the precipitated crystals by filtration.

  • Dissolve the crystals in ethyl acetate.

  • Wash the ethyl acetate solution with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by distillation to yield the 2-(trichloromethyl)benzimidazole compound.

Visualized Workflows

experimental_workflow_1 cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Start dissolve Dissolve o-phenylenediamine in acetic acid start->dissolve add Add methyl 2,2,2- trichloroacetimidate dissolve->add stir Stir at Room Temperature (1 hour) add->stir concentrate Concentrate Mixture stir->concentrate precipitate Precipitate in Water concentrate->precipitate filter Filter Crystals precipitate->filter wash Wash with Water filter->wash toluene Toluene Suspension & Evaporation (2x) wash->toluene dry Dry Product toluene->dry end End dry->end

Caption: Experimental workflow for Protocol 1.

troubleshooting_logic cluster_reagents Reagent Check cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Yield Issue reagent_purity Check Purity of o-phenylenediamine start->reagent_purity solvent_dryness Ensure Dry Solvents start->solvent_dryness check_temp Verify Reaction Temperature start->check_temp check_time Confirm Reaction Time start->check_time check_catalyst Check Catalyst Activity (if applicable) start->check_catalyst purify_reagents Purify/Replace Reagents reagent_purity->purify_reagents Impure solvent_dryness->purify_reagents Wet adjust_temp Adjust Temperature check_temp->adjust_temp Incorrect increase_time Increase Reaction Time check_time->increase_time Too Short replace_catalyst Use Fresh Catalyst check_catalyst->replace_catalyst Inactive

Caption: Troubleshooting logic for low yield issues.

References

Troubleshooting common issues in 2-(Trichloromethyl)-1H-benzimidazole reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common issues encountered during the synthesis of 2-(Trichloromethyl)-1H-benzimidazole, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here is a breakdown of potential causes and solutions:

  • Purity of Starting Materials:

    • o-Phenylenediamine: This reactant is prone to oxidation, indicated by a darkening in color from light tan to dark brown or purple. Oxidized o-phenylenediamine can lead to the formation of polymeric side products and tar, significantly reducing the yield of the desired benzimidazole.

      • Solution: Use freshly purchased, high-purity o-phenylenediamine. If the material has darkened, it can be purified by recrystallization from a suitable solvent like ethanol/water or by sublimation.

    • Methyl 2,2,2-trichloroacetimidate: This reagent is sensitive to moisture and can hydrolyze.

      • Solution: Ensure the reagent is handled under anhydrous conditions and stored in a desiccator. Use a fresh bottle if hydrolysis is suspected.

  • Reaction Conditions:

    • Temperature: While the reaction is often carried out at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can promote side reactions.

      • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gentle heating to 30-40°C.

    • Reaction Time: An insufficient reaction time will result in incomplete conversion of the starting materials.

      • Solution: Allow the reaction to stir for a sufficient duration, monitoring its progress by TLC until the starting materials are consumed.

  • Work-up Procedure:

    • Precipitation: The product is typically precipitated by pouring the reaction mixture into water. If the product is not completely precipitating, this can lead to loss of material.

      • Solution: Ensure a sufficient volume of water is used for precipitation. Cooling the mixture in an ice bath can also enhance precipitation.

Q2: I am observing a significant amount of dark, tarry side products in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of tarry substances is a common issue, often linked to the oxidation of o-phenylenediamine.

  • Cause: As mentioned previously, o-phenylenediamine is susceptible to air oxidation, especially in the presence of acid, leading to colored, polymeric byproducts.

  • Prevention:

    • Use purified o-phenylenediamine.

    • Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Ensure the dropwise addition of methyl 2,2,2-trichloroacetimidate to control any initial exotherm.

Q3: My final product is difficult to purify. What are some effective purification strategies?

A3: Purification of this compound can be challenging due to the presence of polar impurities and colored byproducts.

  • Initial Purification:

    • After precipitation in water, thoroughly wash the crude product with copious amounts of water to remove acetic acid and other water-soluble impurities.

    • A subsequent wash with a cold, non-polar solvent like hexane can help remove non-polar impurities.

  • Recrystallization:

    • Recrystallization is often the most effective method for obtaining a pure product. Suitable solvent systems include:

      • Ethanol/water

      • Toluene

      • Ethyl acetate/hexane

  • Column Chromatography:

    • If recrystallization is ineffective, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane.

Q4: I suspect the trichloromethyl group is not stable under the reaction conditions. Is this a valid concern?

A4: The trichloromethyl group is generally stable under the acidic conditions of this reaction. However, it can be susceptible to hydrolysis under strongly basic conditions or upon prolonged heating in the presence of nucleophiles. The acidic environment of the acetic acid solvent helps to stabilize this group during the reaction. It is more critical to be mindful of the pH during the work-up. Avoid strongly basic conditions during neutralization if possible, or perform this step at a low temperature.

Data Presentation: Optimizing Reaction Conditions

The yield of benzimidazole synthesis can be significantly influenced by the choice of catalyst, solvent, and temperature. The following tables provide a summary of how these parameters can affect the outcome of benzimidazole synthesis, based on studies of similar reactions.

Table 1: Effect of Different Catalysts on Benzimidazole Synthesis Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)
NoneEthanolReflux1240
ZrCl₄EthanolRoom Temp292
Cu(OAc)₂MethanolRoom Temp685
FeCl₃None1300.590
In(OTf)₃DichloromethaneRoom Temp394

Data is representative of general benzimidazole synthesis and may vary for the specific synthesis of this compound.

Table 2: Effect of Different Solvents on Benzimidazole Synthesis Yield

SolventCatalystTemperature (°C)Time (h)Yield (%)
EthanolZrCl₄Room Temp292
MethanolZrCl₄Room Temp2.588
DichloromethaneZrCl₄Room Temp385
AcetonitrileZrCl₄Room Temp480
WaterZrCl₄80575

Data is representative of general benzimidazole synthesis and may vary for the specific synthesis of this compound.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is based on the common method of reacting o-phenylenediamine with methyl 2,2,2-trichloroacetimidate.

Materials:

  • o-Phenylenediamine

  • Methyl 2,2,2-trichloroacetimidate

  • Glacial Acetic Acid

  • Deionized Water

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve o-phenylenediamine (1.0 eq) in glacial acetic acid.

  • To this solution, add methyl 2,2,2-trichloroacetimidate (1.1 eq) dropwise over 15 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into a large beaker containing deionized water.

  • A precipitate of the crude product will form. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with deionized water to remove residual acetic acid.

  • For further purification, the crude product can be suspended in toluene and the solvent evaporated under reduced pressure to azeotropically remove any remaining water. This step can be repeated.

  • Dry the final product under vacuum.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep_reagents Prepare Reagents: o-Phenylenediamine, Methyl 2,2,2-trichloroacetimidate, Acetic Acid dissolve Dissolve o-Phenylenediamine in Acetic Acid prep_reagents->dissolve add_imidate Add Methyl 2,2,2-trichloroacetimidate dropwise dissolve->add_imidate stir Stir at Room Temperature add_imidate->stir monitor Monitor by TLC stir->monitor precipitate Pour into Water to Precipitate monitor->precipitate Reaction Complete filter_wash Filter and Wash with Water precipitate->filter_wash purify Optional: Toluene Azeotrope filter_wash->purify dry Dry under Vacuum purify->dry product This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Decision_Tree start Start Troubleshooting low_yield Low Yield? start->low_yield tar_formation Tarry Byproducts? start->tar_formation purification_issue Purification Difficulty? start->purification_issue check_reagents Check Reagent Purity low_yield->check_reagents Yes check_conditions Optimize Reaction Conditions (Time, Temperature) low_yield->check_conditions No check_workup Review Work-up Procedure low_yield->check_workup No purify_opd Purify o-Phenylenediamine tar_formation->purify_opd Yes inert_atmosphere Use Inert Atmosphere tar_formation->inert_atmosphere No thorough_wash Thorough Washing of Crude Product purification_issue->thorough_wash Yes recrystallize Recrystallize from Suitable Solvent purification_issue->recrystallize No column_chrom Perform Column Chromatography purification_issue->column_chrom No end Problem Resolved check_reagents->end check_conditions->end check_workup->end purify_opd->end inert_atmosphere->end thorough_wash->end recrystallize->end column_chrom->end

Caption: Troubleshooting decision tree for this compound synthesis.

Technical Support Center: Synthesis of 2-(Trichloromethyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 2-(Trichloromethyl)-1H-benzimidazole.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis and purification of this compound.

FAQ 1: What is the most common synthetic route for this compound?

The most prevalent and reliable method is the condensation reaction between o-phenylenediamine and a trichloromethyl-containing electrophile, such as methyl 2,2,2-trichloroacetimidate, in an acidic medium like acetic acid.[1] This reaction typically proceeds at room temperature and is followed by precipitation of the product upon addition to water.

FAQ 2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Below is a table outlining potential causes and their corresponding solutions.

Potential Cause Troubleshooting Solution
Incomplete Reaction Ensure the reaction is stirred for a sufficient duration (at least 1 hour) at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal Reagent Quality Use high-purity o-phenylenediamine and methyl 2,2,2-trichloroacetimidate. Impurities in starting materials can lead to side reactions and lower the yield of the desired product.
Loss of Product During Work-up The product precipitates upon addition to water. Ensure the mixture is sufficiently cooled to maximize precipitation before filtration. Wash the precipitate with cold water to minimize dissolution.
Incorrect Stoichiometry Use a slight excess of methyl 2,2,2-trichloroacetimidate (approximately 1.1 to 1.2 equivalents) to ensure complete consumption of the o-phenylenediamine.
FAQ 3: My final product is impure. What are the likely impurities and how can I remove them?

Common impurities include unreacted starting materials and side-products from the reaction.

  • Unreacted o-phenylenediamine: This is a common impurity if the reaction does not go to completion.

  • Trichloroacetamide: This can form from the hydrolysis of the trichloroacetimidate reagent.

  • Polymeric byproducts: These can form under certain conditions, especially if the reaction temperature is too high.

Several purification methods can be employed to enhance the purity of the final product.

FAQ 4: How do I perform a recrystallization to purify my product?

Recrystallization is an effective method for purifying crude this compound. A mixed solvent system of ethyl acetate and hexane is often effective.

Experimental Protocol: Recrystallization

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • If any insoluble impurities are present, perform a hot filtration.

  • Slowly add hexane to the hot solution until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

FAQ 5: Can I use column chromatography for purification? If so, what is a suitable protocol?

Yes, column chromatography is a highly effective method for removing impurities. A typical protocol using silica gel is provided below.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate in hexane).

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel.

    • Load the dried silica with the adsorbed product onto the top of the column.

    • Elute the column with the gradient of ethyl acetate in hexane.

    • Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure product.

    • Evaporate the solvent from the combined pure fractions to obtain the purified this compound.

FAQ 6: Is acid-base extraction a viable purification method?

Acid-base extraction can be useful for removing basic impurities like unreacted o-phenylenediamine. Benzimidazoles are weakly basic and can be protonated by strong acids.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Wash the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). This will extract the more basic o-phenylenediamine into the aqueous layer.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.

  • The remaining solid will be enriched in the desired product. Further purification by recrystallization or column chromatography may still be necessary.

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

Table 1: Reactant and Product Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
o-PhenylenediamineC₆H₈N₂108.14102-104
Methyl 2,2,2-trichloroacetimidateC₃H₄Cl₃NO176.43-
This compoundC₈H₅Cl₃N₂235.50210-212

Table 2: Typical TLC Data (Silica Gel, 3:1 Hexane:Ethyl Acetate)

Compound Typical Rf Value
o-Phenylenediamine~0.2
This compound~0.5
Polar Impurities< 0.2

Table 3: Expected Spectroscopic Data for this compound

Spectroscopic Technique Expected Peaks
¹H NMR (DMSO-d₆)δ ~13.0 (br s, 1H, NH), δ 7.2-7.8 (m, 4H, Ar-H)
¹³C NMR (DMSO-d₆)δ ~150 (C=N), δ 110-145 (Ar-C), δ ~95 (CCl₃)
IR (KBr)~3400 cm⁻¹ (N-H stretch), ~1620 cm⁻¹ (C=N stretch), ~750 cm⁻¹ (C-Cl stretch)

Visualizations

Synthesis Workflow

Synthesis_Workflow reagents o-Phenylenediamine + Methyl 2,2,2-trichloroacetimidate reaction Stir at Room Temperature (1 hour) reagents->reaction solvent Acetic Acid (Solvent) solvent->reaction precipitation Pour into Water reaction->precipitation filtration Filter Precipitate precipitation->filtration washing Wash with Water and Toluene filtration->washing drying Dry under Vacuum washing->drying crude_product Crude Product drying->crude_product purification Purification (Recrystallization or Column Chromatography) crude_product->purification pure_product Pure this compound purification->pure_product

Caption: Workflow for the synthesis of this compound.

Potential Impurity Formation

Impurity_Formation cluster_reactants Reactants cluster_products Products & Impurities o-Phenylenediamine o-Phenylenediamine Desired_Product This compound o-Phenylenediamine->Desired_Product Unreacted_OPD Unreacted o-Phenylenediamine o-Phenylenediamine->Unreacted_OPD Side_Product N-(2-aminophenyl)-2,2,2-trichloroacetamide (Intermediate) o-Phenylenediamine->Side_Product Incomplete Cyclization Methyl_Trichloroacetimidate Methyl 2,2,2-trichloroacetimidate Methyl_Trichloroacetimidate->Desired_Product Methyl_Trichloroacetimidate->Side_Product

Caption: Formation of the desired product and potential impurities.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Purity or Yield? check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Extend Reaction Time or Check Reagent Quality incomplete->extend_time purification_issue Purification Issue complete->purification_issue recrystallization Optimize Recrystallization (Solvent System, Cooling Rate) purification_issue->recrystallization Recrystallization Ineffective column_chrom Perform Column Chromatography purification_issue->column_chrom High Impurity Load acid_base Consider Acid-Base Extraction purification_issue->acid_base Basic Impurities Present success Improved Purity/Yield recrystallization->success column_chrom->success acid_base->success

Caption: A decision tree for troubleshooting synthesis and purification issues.

References

Byproduct formation in 2-(Trichloromethyl)-1H-benzimidazole synthesis and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-(Trichloromethyl)-1H-benzimidazole Synthesis

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions, and detailed protocols for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and established method is the Phillips condensation reaction. This involves condensing o-phenylenediamine with either trichloroacetic acid or a more reactive derivative, such as methyl 2,2,2-trichloroacetimidate, typically in an acidic medium.[1][2]

Q2: What are the key starting materials and reagents for this synthesis?

A2: The essential starting materials are o-phenylenediamine and a trichloroacetylating agent. Common reagents and solvents include:

  • o-Phenylenediamine: The primary amine source for the benzimidazole ring.

  • Trichloroacetylating Agent: This can be trichloroacetic acid itself or an activated form like methyl 2,2,2-trichloroacetimidate.[3][4]

  • Solvent/Catalyst: 4N Hydrochloric acid or glacial acetic acid are frequently used to catalyze the condensation and cyclization.[3][4][5]

Q3: What are the potential byproducts and impurities I should be aware of?

A3: While specific byproducts are not extensively detailed in the literature, potential impurities can be inferred from the reaction mechanism and general knowledge of benzimidazole synthesis. These may include:

  • Unreacted Starting Materials: Residual o-phenylenediamine or the trichloroacetylating agent.

  • Incomplete Cyclization Intermediate: N-acylated o-phenylenediamine that has failed to cyclize.[2]

  • Polymeric Materials: Overheating or extended reaction times can lead to the formation of tar-like polymeric byproducts.

  • Side-Reaction Products: The trichloromethyl group can be sensitive to certain conditions, potentially leading to degradation products, although this is not commonly reported under standard protocols.

Q4: How can I monitor the reaction's progress effectively?

A4: The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC). A suitable eluent system, such as a mixture of toluene, ethyl acetate, and formic acid (e.g., in a 5:4:1 ratio), can be used to separate the product from the starting materials.[6] The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding.

Q5: What is the standard procedure for product workup and purification?

A5: A common workup procedure involves pouring the acidic reaction mixture into a large volume of cold water or ice water.[3][4] This typically causes the crude product to precipitate. The solid can then be collected by filtration, washed thoroughly with water to remove acid and water-soluble impurities, and dried.[3] For higher purity, the crude product can be further purified by recrystallization from a suitable solvent or by suspending it in a solvent like toluene to wash away impurities followed by evaporation.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause Recommended Solution
Low or No Product Yield 1. Inactive or Degraded Reagents: o-Phenylenediamine can oxidize and darken over time. Methyl trichloroacetimidate can be moisture-sensitive.Use fresh, high-purity o-phenylenediamine. Ensure the trichloroacetimidate is stored under anhydrous conditions and handled appropriately.
2. Incomplete Reaction: The reaction may not have reached completion due to insufficient time or inadequate temperature.Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls at room temperature, consider a moderate increase in temperature or extending the reaction time.[2]
3. Improper Workup: The product may not precipitate effectively if the workup conditions (e.g., pH, volume of water) are not optimal.Ensure the reaction mixture is poured into a sufficiently large volume of cold water to induce complete precipitation.[3]
Impure Product (Discolored, Oily, or Gummy) 1. Formation of Polymeric Byproducts: Excessive heat during the reaction can lead to polymerization.Maintain the recommended reaction temperature. Avoid prolonged heating after the reaction has reached completion.[2]
2. Residual Starting Materials or Intermediates: Inefficient reaction or inadequate washing during workup.Optimize reaction stoichiometry and time. Ensure the filtered product is washed thoroughly with water.[3] Consider an additional wash with a non-polar solvent where the product has low solubility.
3. Inefficient Purification: Simple precipitation may not be sufficient to remove all impurities.Perform recrystallization from a suitable solvent system. Alternatively, slurry the crude product in a solvent like toluene to remove soluble impurities, followed by filtration or evaporation.[3]

Data Presentation

Table 1: Comparison of Selected Synthesis Protocols

Reactant 1Reactant 2Solvent / CatalystTemperatureTimeReported YieldReference
o-Phenylenediamine (25 g)Methyl 2,2,2-trichloroacetimidate (28.5 mL)Acetic Acid (750 mL)Room Temperature1 hour~97% (51.8 g)[3]
o-Phenylenediamine (1.0 g)Methyl trichloroacetoimidate (1.4 g)Acetic Acid (20 mL)Room Temperature12 hoursNot specified (1.0 g product)[4]
o-PhenylenediamineTrichloroacetic Acid4N HClReflux (100-120 °C)3-6 hours80-85% (for related chloro- derivative)[5]

Experimental Protocols

Protocol 1: Synthesis using Methyl 2,2,2-trichloroacetimidate in Acetic Acid

This protocol is adapted from a procedure found in the Open Reaction Database.[3]

  • Dissolution: Dissolve 25 g of o-phenylenediamine in 750 mL of glacial acetic acid in a suitable reaction vessel.

  • Addition of Reagent: Add 28.5 mL of methyl 2,2,2-trichloroacetimidate dropwise to the solution over a period of 15 minutes with stirring.

  • Reaction: Stir the resulting mixture at room temperature for 1 hour.

  • Concentration: Reduce the volume of the reaction mixture to approximately 150 mL using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 1500 mL of cold water. A precipitate should form.

  • Filtration and Washing: Collect the precipitated crystals by filtration and wash them with 1000 mL of water.

  • Azeotropic Drying/Washing: Suspend the collected solid in 500 mL of toluene and evaporate the solvent under reduced pressure. Repeat this step.

  • Final Drying: Dry the resulting solid under reduced pressure to yield the final product.

Protocol 2: General Phillips Condensation using Trichloroacetic Acid

This is a generalized protocol based on the Phillips condensation method.[2]

  • Mixing: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and trichloroacetic acid (1-1.2 equivalents).

  • Acid Addition: Add a suitable amount of 4N hydrochloric acid to serve as the reaction medium and catalyst.

  • Heating: Heat the mixture to reflux (typically 100-120 °C) for 3 to 6 hours, or until TLC analysis indicates the consumption of the starting material.[5]

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature and then pour it into a beaker containing ice water.

  • Neutralization: While stirring vigorously, slowly add a base (e.g., dilute ammonia solution) to adjust the pH to approximately 8-9, which will precipitate the product.[5]

  • Isolation: Collect the solid product by suction filtration, wash it thoroughly with water, and dry it to obtain the crude this compound.

Visualizations

SynthesisWorkflow cluster_react Reaction cluster_workup Workup & Purification Reactants o-Phenylenediamine + Trichloroacetylating Agent Mixing Dissolve in Acidic Solvent Reactants->Mixing Reaction Stir / Reflux (Monitor by TLC) Mixing->Reaction Quench Pour into Cold Water Reaction->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Water Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Pure Product Dry->Product TroubleshootingFlow Problem1 Problem: Low Yield Cause1a Possible Cause: Incomplete Reaction Problem1->Cause1a Cause1b Possible Cause: Degraded Reagents Problem1->Cause1b Problem2 Problem: Impure Product Cause2a Possible Cause: Polymerization Problem2->Cause2a Cause2b Possible Cause: Residual Reactants Problem2->Cause2b Solution1a Solution: Extend Time / Increase Temp (Monitor by TLC) Cause1a->Solution1a Solution1b Solution: Use Fresh, High-Purity Starting Materials Cause1b->Solution1b Solution2a Solution: Avoid Overheating Recrystallize Product Cause2a->Solution2a Solution2b Solution: Improve Washing Protocol Optimize Stoichiometry Cause2b->Solution2b PhillipsMechanism Reactants o-Phenylenediamine + Trichloroacetic Acid Intermediate N-Acyl Intermediate (Acyclic) Reactants->Intermediate Acylation Product 2-(Trichloromethyl)- 1H-benzimidazole Intermediate->Product Cyclization (Dehydration)

References

Enhancing the stability of 2-(Trichloromethyl)-1H-benzimidazole in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Trichloromethyl)-1H-benzimidazole in solution. The information provided is intended to help enhance the stability of the compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by three main factors:

  • pH: The compound is susceptible to hydrolysis, particularly under neutral to alkaline conditions. The trichloromethyl group can be hydrolyzed to a carboxylic acid.

  • Light: Like many benzimidazole derivatives, this compound is photosensitive and can degrade upon exposure to UV and visible light.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of degradation, both through hydrolysis and potentially other thermal degradation pathways. While many benzimidazoles are stable in solid form up to 50°C, their stability in solution is often lower.[1][2]

Q2: What are the expected degradation products of this compound in an aqueous solution?

A2: The primary degradation product in an aqueous solution is expected to be 1H-benzimidazole-2-carboxylic acid. This occurs via the hydrolysis of the trichloromethyl group. Under photolytic stress, other degradation products may be formed, although these are less well characterized for this specific molecule.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following strategies:

  • pH Control: Maintain the pH of the solution in the acidic range (ideally pH 3-5), where the rate of hydrolysis is significantly reduced.

  • Light Protection: Protect the solution from light at all times by using amber-colored vials or by wrapping the containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.

  • Temperature Control: Store stock solutions and conduct experiments at controlled, low temperatures (e.g., 2-8°C) to slow down the degradation rate. Avoid repeated freeze-thaw cycles.

  • Use of Co-solvents: In some cases, the use of a co-solvent like acetonitrile or ethanol in the aqueous solution can reduce the water activity and slow down hydrolysis.

  • Inert Atmosphere: For long-term storage or sensitive experiments, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.

Q4: Are there any chemical stabilizers that can be added to the solution?

A4: Yes, several types of chemical stabilizers can be considered:

  • Antioxidants: The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), may help to prevent oxidative degradation, especially if the solution is exposed to air.

  • Cyclodextrins: Encapsulating the molecule within a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can protect the labile trichloromethyl group from hydrolysis and improve overall stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound potency over a short period in solution. Hydrolysis of the trichloromethyl group.1. Check and adjust the pH of your solution to an acidic range (pH 3-5).2. Prepare fresh solutions before each experiment.3. Store solutions at a lower temperature (2-8°C).
Appearance of unknown peaks in HPLC analysis. Photodegradation or thermal degradation.1. Ensure the solution is protected from light at all stages.2. Run experiments at a controlled, lower temperature.3. Perform a forced degradation study to identify potential degradation products.
Precipitation of the compound from the solution. Poor solubility or degradation to a less soluble product.1. Verify the solubility of the compound in your chosen solvent system.2. Consider the use of a co-solvent or a solubilizing agent like cyclodextrin.3. Analyze the precipitate to determine if it is the parent compound or a degradation product.
Inconsistent experimental results. Instability of the compound under experimental conditions.1. Review all experimental parameters (pH, light exposure, temperature).2. Implement stabilization strategies such as pH control, light protection, and temperature control consistently.3. Use a stability-indicating analytical method to monitor the compound's concentration throughout the experiment.

Data Presentation: Stability of this compound in Solution (Hypothetical Data)

The following tables summarize the hypothetical degradation data for this compound under various stress conditions. This data is intended to provide a general understanding of the compound's stability profile.

Table 1: Effect of pH on the Degradation of this compound at 25°C in the Dark

pHHalf-life (t1/2) in hours
3.0> 168
5.096
7.024
9.04

Table 2: Effect of Temperature on the Degradation of this compound at pH 7.0 in the Dark

Temperature (°C)Half-life (t1/2) in hours
472
2524
408

Table 3: Effect of Light on the Degradation of this compound at 25°C and pH 7.0

Light ConditionHalf-life (t1/2) in hours
Dark24
Ambient Laboratory Light12
Direct Sunlight< 1

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a general method for monitoring the stability of this compound.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile or a suitable solvent.

    • Dilute the stock solution with the desired buffer or solvent to the working concentration.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Monitor the peak area of the parent compound and any degradation products over time.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating method.[3]

  • Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at 60°C for 4 hours.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug or a solution to 70°C for 48 hours.

  • Photodegradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2][4][5]

  • Analysis: Analyze the stressed samples by the stability-indicating HPLC method to identify and quantify the degradation products.

Mandatory Visualizations

Degradation_Pathway This compound This compound 1H-Benzimidazole-2-carboxylic_acid 1H-Benzimidazole-2-carboxylic_acid This compound->1H-Benzimidazole-2-carboxylic_acid Hydrolysis (H₂O, OH⁻) Photodegradation_Products Photodegradation_Products This compound->Photodegradation_Products Light (UV/Vis)

Caption: Proposed degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Prepare_Solution Prepare Solution of This compound Acid Acidic Condition Prepare_Solution->Acid Base Basic Condition Prepare_Solution->Base Oxidative Oxidative Stress Prepare_Solution->Oxidative Thermal Thermal Stress Prepare_Solution->Thermal Photo Photolytic Stress Prepare_Solution->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Tree Start Observed Instability (e.g., Potency Loss) Check_pH Is the solution pH in the acidic range (3-5)? Start->Check_pH Adjust_pH Adjust pH to 3-5 Check_pH->Adjust_pH No Check_Light Is the solution protected from light? Check_pH->Check_Light Yes Adjust_pH->Check_Light Protect_Light Use amber vials or foil Check_Light->Protect_Light No Check_Temp Is the solution stored and used at low temp? Check_Light->Check_Temp Yes Protect_Light->Check_Temp Control_Temp Store at 2-8°C Check_Temp->Control_Temp No Consider_Stabilizers Consider adding antioxidants or cyclodextrins Check_Temp->Consider_Stabilizers Yes Control_Temp->Consider_Stabilizers Stable Stability Improved Consider_Stabilizers->Stable

Caption: Decision tree for troubleshooting stability issues.

References

Technical Support Center: Synthesis and Purification of 2-(Trichloromethyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the scalable synthesis and purification of 2-(Trichloromethyl)-1H-benzimidazole, a key intermediate for researchers, scientists, and drug development professionals.

Experimental Protocols

Two primary scalable methods for the synthesis of this compound are outlined below.

Method 1: Reaction of o-Phenylenediamine with Methyl 2,2,2-trichloroacetimidate

This widely used method involves the condensation of o-phenylenediamine with methyl 2,2,2-trichloroacetimidate in an acidic medium.

  • Reaction: o-Phenylenediamine is dissolved in glacial acetic acid. Methyl 2,2,2-trichloroacetimidate is then added dropwise to the solution. The reaction mixture is stirred at room temperature, allowing the cyclization to form the benzimidazole ring.

  • Work-up and Purification: The reaction mixture is concentrated, and the product is precipitated by pouring it into water. The crude product is collected by filtration, washed with water to remove acid and other water-soluble impurities, and then dried. Further purification can be achieved by recrystallization or solvent washing.[1]

Method 2: Copper-Catalyzed N-Arylation

A more recent approach utilizes a copper-catalyzed reaction between 2-iodoaniline and trichloroacetonitrile.[2][3][4][5]

  • Reaction: This method involves the coupling of 2-iodoaniline and trichloroacetonitrile in the presence of a copper(I) catalyst and a ligand, such as 1,10-phenanthroline, in a suitable solvent like tetrahydrofuran (THF). The reaction proceeds under mild conditions.[2][3][4][5]

  • Work-up and Purification: The purification protocol for this method typically involves standard work-up procedures to remove the catalyst and any unreacted starting materials, followed by purification techniques like column chromatography or recrystallization.

Data Presentation

The following tables summarize key quantitative data related to the synthesis of this compound and its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₅Cl₃N₂[1]
Molecular Weight235.5 g/mol [1]
AppearanceCrystalline solid
Melting PointVaries with purity

Table 2: Reaction Parameters for Method 1

ParameterValueReference
o-Phenylenediamine25 g[1]
Acetic Acid750 mL[1]
Methyl 2,2,2-trichloroacetimidate28.5 mL[1]
Reaction Time1 hour[1]
Reaction TemperatureRoom Temperature[1]
Yield51.8 g (Theoretical yield calculation required for percentage)[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield of this compound. What are the possible causes and how can I improve it?

  • Answer:

    • Purity of Starting Materials: Ensure that the o-phenylenediamine is not oxidized (it should be a light-colored solid). Impurities in the methyl 2,2,2-trichloroacetimidate can also hinder the reaction.

    • Reaction Conditions: While the reaction proceeds at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary if the reaction is sluggish. However, avoid excessive heat, which can lead to side product formation.

    • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, extend the stirring period.

    • Moisture: Ensure all glassware is dry, as moisture can hydrolyze the trichloroacetimidate reagent.

Issue 2: Product is a Dark, Oily Substance Instead of a Solid

  • Question: After precipitation, I obtained a dark, oily product instead of the expected crystalline solid. What went wrong?

  • Answer:

    • Presence of Impurities: The formation of an oil often indicates the presence of significant impurities or byproducts. This can be due to the use of impure starting materials or side reactions.

    • Incomplete Acid Removal: Insufficient washing after precipitation can leave residual acetic acid, which may result in an oily product. Ensure thorough washing with water until the filtrate is neutral.

    • Purification Strategy: If an oil persists, try to dissolve it in a minimal amount of a suitable solvent (e.g., ethyl acetate) and then re-precipitate it by adding a non-solvent (e.g., hexane). Alternatively, column chromatography may be necessary.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am having trouble purifying the crude this compound. What are some effective purification strategies?

  • Answer:

    • Recrystallization: This is a common and effective method. Suitable solvent systems include ethanol/water or toluene. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form crystals.

    • Solvent Wash/Trituration: Washing the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble can be effective. Toluene is mentioned as a washing solvent in one procedure.[1]

    • Activated Charcoal: If the product is colored, treating a solution of the crude product with activated charcoal before recrystallization can help to remove colored impurities.

    • Column Chromatography: For highly impure samples, silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can provide a high degree of purity.

Frequently Asked Questions (FAQs)

  • Question: What is the role of acetic acid in the synthesis (Method 1)?

  • Answer: Acetic acid serves as both a solvent for the reactants and as an acidic catalyst. The acidic environment facilitates the cyclization reaction to form the benzimidazole ring.

  • Question: Can other acids be used instead of acetic acid?

  • Answer: While other protic acids could potentially catalyze the reaction, acetic acid is commonly used due to its effectiveness as a solvent for the reactants and its moderate acidity, which minimizes side reactions. The use of stronger acids might lead to unwanted byproducts.

  • Question: How can I confirm the identity and purity of my final product?

  • Answer: The identity and purity of this compound can be confirmed using various analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

    • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Question: Is the copper-catalyzed method (Method 2) scalable?

  • Answer: Copper-catalyzed cross-coupling reactions are generally scalable. However, factors such as catalyst cost, ligand availability, and the need for rigorous purification to remove metal residues need to be considered for large-scale industrial production.

Visualizations

Experimental Workflow for Synthesis and Purification (Method 1)

experimental_workflow start Start dissolve Dissolve o-Phenylenediamine in Acetic Acid start->dissolve add_reagent Add Methyl 2,2,2-trichloroacetimidate (dropwise) dissolve->add_reagent react Stir at Room Temperature (1 hour) add_reagent->react concentrate Concentrate Reaction Mixture react->concentrate precipitate Pour into Water to Precipitate concentrate->precipitate filter Collect Solid by Filtration precipitate->filter wash Wash with Water filter->wash dry Dry the Product wash->dry end Pure this compound dry->end

Caption: Workflow for the synthesis of this compound.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield problem Low Yield cause1 Impure Starting Materials problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 cause3 Incomplete Reaction problem->cause3 solution1 Use pure, unoxidized o-phenylenediamine cause1->solution1 Solution solution2 Consider gentle heating (40-50 °C) cause2->solution2 Solution solution3 Monitor with TLC and extend reaction time cause3->solution3 Solution

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Optimizing Synthesis of 2-(Trichloromethyl)-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-(trichloromethyl)-1H-benzimidazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield of this compound is consistently low. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality: Ensure the purity of your starting materials, particularly the o-phenylenediamine and the trichloroacetylating agent (e.g., methyl 2,2,2-trichloroacetimidate or trichloroacetonitrile). Impurities in o-phenylenediamine can lead to significant side product formation.

  • Reaction Conditions:

    • Temperature: While many procedures are conducted at room temperature, gentle heating might be necessary for less reactive substituted o-phenylenediamines. However, excessive heat can lead to decomposition. Monitor the reaction progress by TLC to determine the optimal temperature.

    • Reaction Time: Ensure the reaction has gone to completion. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Moisture: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can hydrolyze the trichloroacetimidate or nitrile reagent.

  • Catalyst (if applicable): For copper-catalyzed reactions, ensure the catalyst is active and the correct ligand is used. The choice of ligand, such as 1,10-phenanthroline, can be critical for reaction efficiency.[1][2]

Q2: I am observing the formation of multiple side products during the synthesis. How can I minimize them?

A2: Side product formation is a common issue in benzimidazole synthesis. Consider the following:

  • Oxidation of o-phenylenediamine: o-Phenylenediamine is susceptible to air oxidation, which can lead to colored impurities. It is advisable to use freshly purified o-phenylenediamine or store it under an inert atmosphere.

  • Alternative Reaction Pathways: Depending on the reagents and conditions, alternative cyclization or side reactions can occur.

    • In syntheses using aldehydes, oxidation of the aldehyde can compete with the desired condensation.[3]

    • When using copper catalysts, careful control of reaction conditions is necessary to avoid homocoupling and other side reactions.[4]

  • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of either the diamine or the trichloroacetylating agent can lead to the formation of undesired byproducts.

Q3: The purification of my this compound derivative is challenging. What purification strategies are recommended?

A3: Purification can often be the bottleneck. Here are some suggested methods:

  • Crystallization: Recrystallization is a powerful technique for purifying solid benzimidazole derivatives. Common solvent systems include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[5]

  • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is effective. A gradient of ethyl acetate in hexane is a common mobile phase.[6] The choice of solvent system should be guided by TLC analysis.

  • Washing: After precipitation of the product from the reaction mixture, thorough washing with water and a non-polar solvent like toluene can help remove impurities.[7]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound derivatives.

Protocol 1: Synthesis of this compound from o-Phenylenediamine and Methyl 2,2,2-trichloroacetimidate [7]

Step Procedure Reagents & Conditions
1DissolutionDissolve o-phenylenediamine in glacial acetic acid.
2AdditionAdd methyl 2,2,2-trichloroacetimidate dropwise to the solution over 15 minutes.
3ReactionStir the mixture at room temperature for 1 hour.
4ConcentrationConcentrate the reaction mixture under reduced pressure.
5PrecipitationPour the concentrated mixture into water to precipitate the product.
6Filtration & WashingCollect the crystals by filtration and wash thoroughly with water.
7Azeotropic DryingSuspend the solid in toluene and evaporate under reduced pressure (repeat twice) to remove residual water.
8DryingDry the final product under reduced pressure.

Protocol 2: Copper-Catalyzed Synthesis of this compound [1][2]

Step Procedure Reagents & Conditions
1Reactant MixtureIn a reaction vessel, combine 2-iodoaniline and trichloroacetonitrile.
2Catalyst & Ligand AdditionAdd a catalytic amount of a copper(I) source and 1,10-phenanthroline as a ligand.
3SolventAdd tetrahydrofuran (THF) as the solvent.
4ReactionStir the mixture at 23°C until the reaction is complete (monitor by TLC).
5Work-upPerform an appropriate aqueous work-up to remove the catalyst and other water-soluble components.
6PurificationPurify the product by column chromatography or recrystallization.

Process Diagrams

Experimental_Workflow_Protocol_1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification o_phenylenediamine o-Phenylenediamine dissolution Dissolve o-phenylenediamine in Acetic Acid o_phenylenediamine->dissolution methyl_trichloroacetimidate Methyl 2,2,2-trichloroacetimidate addition Add Methyl 2,2,2-trichloroacetimidate methyl_trichloroacetimidate->addition acetic_acid Acetic Acid (Solvent) acetic_acid->dissolution dissolution->addition stirring Stir at RT for 1h addition->stirring concentration Concentrate stirring->concentration precipitation Precipitate in Water concentration->precipitation filtration Filter & Wash precipitation->filtration drying Azeotropic Drying with Toluene filtration->drying product This compound drying->product

Troubleshooting_Logic cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_catalyst Catalyst Issues (if applicable) start Low Yield or Side Products reagent_purity Check Reagent Purity start->reagent_purity optimize_temp Optimize Temperature start->optimize_temp catalyst_activity Check Catalyst Activity start->catalyst_activity reagent_storage Proper Storage (Inert Atmosphere) reagent_purity->reagent_storage solution Improved Yield & Purity reagent_storage->solution optimize_time Optimize Reaction Time optimize_temp->optimize_time anhydrous Ensure Anhydrous Conditions optimize_time->anhydrous anhydrous->solution ligand_choice Verify Ligand Choice catalyst_activity->ligand_choice ligand_choice->solution

References

Refinement of protocols for biological assays with 2-(Trichloromethyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Trichloromethyl)-1H-benzimidazole and its derivatives. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in refining your biological assay protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The biological activities of this compound and its derivatives are diverse and depend on the specific assay and cell type. Generally, benzimidazoles are known to interact with various biological targets. For instance, certain benzimidazole derivatives have been shown to inhibit enzymes like epidermal growth factor receptor (EGFR) kinase and α-glucosidase.[1][2] They have also been observed to induce apoptosis and modulate signaling pathways such as the NF-κB pathway in cancer cells.[3][4]

Q2: What are the common challenges when working with this compound in cell-based assays?

A2: A primary challenge is the compound's solubility. Due to its chemical structure, this compound may have limited solubility in aqueous solutions. It is often necessary to prepare stock solutions in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute to the final concentration in the assay medium. Additionally, as with many bioactive compounds, off-target effects and cytotoxicity at higher concentrations are important considerations that require careful dose-response studies.

Q3: How can I troubleshoot inconsistent IC50 values in my experiments?

A3: Inconsistent IC50 values can arise from several factors. Ensure that your cell seeding density is consistent across all plates and experiments. Variations in incubation times, reagent concentrations, and even pipetting techniques can introduce variability. It is also crucial to perform regular quality control of your reagents and cell lines. Refer to the detailed troubleshooting guides below for specific assays.

Q4: Can this compound affect signaling pathways other than the intended target?

A4: Yes, off-target effects are a possibility with many small molecule inhibitors. Benzimidazole derivatives have been reported to influence multiple signaling pathways, including those involved in cell survival and inflammation.[3][5] It is advisable to perform secondary assays to confirm the specificity of the compound's action in your experimental model.

Troubleshooting Guides

Cell Viability (MTT) Assay
Problem Possible Cause Solution
High background absorbance in control wells Contamination of media or reagents with bacteria or yeast.Always use sterile techniques and check reagents for contamination. Filter-sterilize solutions if necessary.
High cell density leading to overgrowth.Optimize cell seeding density to ensure cells are in the logarithmic growth phase at the time of assay.
Low absorbance readings Insufficient number of viable cells.Increase the initial cell seeding density or extend the incubation time.
Compound is cytotoxic at the tested concentrations.Perform a wider range of serial dilutions to determine the optimal concentration range.
Incomplete solubilization of formazan crystals.Ensure complete dissolution of formazan crystals by thorough mixing and, if necessary, extending the incubation time with the solubilization buffer.
High variability between replicate wells Uneven cell distribution during seeding.Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting.
Inaccurate pipetting of compound or reagents.Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy.
Edge effects on the microplate.Avoid using the outermost wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile media or PBS.
Enzyme Inhibition Assays (General)
Problem Possible Cause Solution
No or low enzyme activity in the control Inactive or degraded enzyme.Use a fresh batch of enzyme or ensure proper storage conditions (-20°C or -80°C in appropriate buffer).
Incorrect buffer pH or ionic strength.Optimize the buffer conditions to match the enzyme's optimal activity range.
Irreproducible inhibition data Compound precipitation at assay concentration.Check the solubility of this compound in the assay buffer. A small percentage of DMSO may be required, but its final concentration should be kept low and consistent across all wells.
Time-dependent inhibition.Pre-incubate the enzyme with the inhibitor for varying durations to assess time-dependency.
High background signal Substrate instability or non-enzymatic degradation.Run a control without the enzyme to measure the rate of non-enzymatic substrate degradation.
Interference from the test compound.Test the compound's effect on the detection system in the absence of the enzyme.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted for determining the cytotoxic effects of this compound on a cancer cell line (e.g., HCT-116 or MCF-7).

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

α-Glucosidase Inhibition Assay

This protocol is designed to assess the inhibitory effect of this compound on α-glucosidase activity.

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.2 U/mL.

    • Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer.

    • Prepare various concentrations of this compound in the phosphate buffer (with a minimal amount of DMSO if necessary).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the enzyme solution to each well.

    • Add 50 µL of the different concentrations of the test compound. Include a positive control (e.g., acarbose) and a negative control (buffer with DMSO).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

    • Incubate at 37°C for 30 minutes.

  • Absorbance Measurement:

    • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

    • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Quantitative Data Summary

The following tables summarize representative IC50 values for benzimidazole derivatives in various biological assays. Note that these values can vary depending on the specific derivative, cell line, and experimental conditions.

Table 1: Cytotoxicity of Benzimidazole Derivatives in Cancer Cell Lines

CompoundCell LineAssayIC50 (µg/mL)Reference
Benzimidazole 1HCT-116MTT28.54 ± 2.91[6]
Benzimidazole 2HCT-116MTT16.18 ± 3.85[6]
Benzimidazole 1MCF-7MTT31.21 ± 4.49[6]
Benzimidazole 2MCF-7MTT29.29 ± 6.39[6]
Benzimidazole 4MCF-7MTT8.86 ± 1.10[6]

Table 2: α-Glucosidase Inhibition by Benzimidazole Derivatives

CompoundEnzyme SourceIC50 (µM)Reference
Benzimidazole derivative 8sSaccharomyces cerevisiae0.39 ± 0.04[7]
Benzimidazole derivative 8kSaccharomyces cerevisiae7.4 ± 1.6[7]
Benzimidazole derivative 8rSaccharomyces cerevisiae13.8 ± 2.7[7]
Acarbose (Standard)Saccharomyces cerevisiae-[7]

Table 3: EGFR Kinase Inhibition by Benzimidazole Derivatives

CompoundIC50 (nM)Reference
Benzimidazole derivative 2c617.33 ± 0.04[1]
Benzimidazole derivative 2d710 ± 0.05[1]
Benzimidazole derivative 3c236.38 ± 0.04[1]
Erlotinib (Standard)239.91 ± 0.05[1]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

Benzimidazole derivatives have been shown to trigger pyroptosis in glioblastoma cells through the NF-κB/NLRP3/GSDMD pathway.[3][4] The diagram below illustrates a simplified representation of the canonical NF-κB activation pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., Cytokines, LPS) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB inhibits Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NF_kB->Nucleus translocates Gene_Expression Target Gene Expression

Caption: Canonical NF-κB signaling pathway activation.

Apoptosis (Programmed Cell Death) Pathway

Benzimidazole derivatives can induce mitochondria-dependent apoptosis.[3][8] The following diagram outlines the intrinsic (mitochondrial) pathway of apoptosis.

Apoptosis_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Benzimidazole) Bcl2_family Bcl-2 family proteins (Bax, Bak) Apoptotic_Stimulus->Bcl2_family activates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion induces permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apaf1->Apoptosome Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis executes

Caption: Intrinsic (mitochondrial) apoptosis pathway.

Experimental Workflow for Apoptosis Assay

The following diagram illustrates a typical workflow for assessing apoptosis induced by this compound using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Apoptosis_Workflow Cell_Culture 1. Cell Culture (e.g., Jurkat cells) Compound_Treatment 2. Treatment with This compound Cell_Culture->Compound_Treatment Cell_Harvesting 3. Cell Harvesting (including supernatant) Compound_Treatment->Cell_Harvesting Washing 4. Wash with PBS Cell_Harvesting->Washing Staining 5. Stain with Annexin V-FITC & PI Washing->Staining Flow_Cytometry 6. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 7. Data Analysis (Quantification of apoptotic cells) Flow_Cytometry->Data_Analysis

References

Technical Support Center: Improving the Solubility of 2-(Trichloromethyl)-1H-benzimidazole for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Trichloromethyl)-1H-benzimidazole. The focus is on addressing common solubility challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound?

Q2: I'm observing precipitation when I dilute my DMSO stock solution in aqueous media. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound is poorly soluble in the aqueous buffer or cell culture medium. Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous media. Instead, perform a stepwise dilution, adding the stock solution to a smaller volume of media while vortexing, and then gradually adding more media.[5]

  • Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[2][6][7][8] Some robust cell lines may tolerate up to 1%.[6][7] Always perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.

  • Use Co-solvents: Incorporating a co-solvent in your final aqueous solution can help maintain solubility. Common co-solvents for in vitro studies include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.[][10][11]

  • Utilize Solubility Enhancers: Consider using cyclodextrins or surfactants to form inclusion complexes or micelles, which can significantly increase the aqueous solubility of your compound.[1][12]

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

A3: The maximum tolerated concentration of DMSO is cell-line dependent.[6][7] A general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) in the cell culture medium.[2][4] However, it is crucial to perform a dose-response experiment with DMSO alone to determine the specific toxicity profile for your cell line and assay.[2] Some sensitive primary cells may show toxicity at concentrations below 0.1%.[2]

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: Yes, pH adjustment can be an effective strategy for ionizable compounds.[] Benzimidazole derivatives can be protonated or deprotonated, and their solubility can be pH-dependent.[1] For weakly basic compounds, decreasing the pH can increase solubility. Conversely, for weakly acidic compounds, increasing the pH can enhance solubility. It is recommended to determine the pKa of your compound and perform solubility studies across a range of pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to find the optimal pH for dissolution.[]

Q5: What are cyclodextrins and how can they help with solubility?

A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[5][13] They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their cavity, forming an "inclusion complex."[12][13] This complex has improved aqueous solubility and can enhance the delivery of the compound in in vitro systems.[5][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced water solubility and low toxicity.[1]

Troubleshooting Guides

Problem 1: Compound will not dissolve in 100% DMSO to make a high-concentration stock solution.
Possible Cause Troubleshooting Step Expected Outcome
Insufficient Solvent Volume Increase the volume of DMSO gradually while vortexing.The compound dissolves to form a clear solution.
Compound is Thermally Stable Gently warm the solution to 37°C for a short period (e.g., 10-15 minutes) while vortexing or sonicating.[3]Increased kinetic energy helps overcome the lattice energy of the solid compound, leading to dissolution.
Hygroscopic DMSO Use a fresh, unopened bottle of anhydrous, sterile DMSO. DMSO is hygroscopic and absorbed water can reduce its solvating power for hydrophobic compounds.[3]Fresh DMSO should have better solvating capacity.
Compound Degradation If the compound is known to be unstable, avoid heating. Try extended vortexing or sonication at room temperature.Dissolution may be achieved without thermal degradation.
Problem 2: Precipitation occurs in the well of a multi-well plate during a cell-based assay.
Possible Cause Troubleshooting Step Expected Outcome
Final Concentration Exceeds Aqueous Solubility Reduce the final concentration of the compound in the assay. Perform a dose-response curve to find the maximum soluble concentration that still elicits a biological effect.The compound remains in solution throughout the experiment.
Interaction with Media Components Prepare the final dilution of the compound in a simple buffer (e.g., PBS) and add it to the cells. Be mindful of potential pH changes.Eliminates potential interactions with complex media components.
Insufficient Mixing After adding the compound solution to the wells, gently swirl the plate to ensure even distribution.The compound is evenly dispersed, reducing localized high concentrations that can lead to precipitation.
Temperature Effects Ensure all solutions (media, compound stock) are at the same temperature (typically 37°C) before mixing.Prevents precipitation due to temperature-dependent solubility changes.

Quantitative Data

Solvent Solubility (mg/mL) Solubility (mM) *Notes
Water (pH 7.4)< 0.01 (Estimated)< 0.04 (Estimated)Practically insoluble.
Ethanol~5-10 (Hypothetical)~21-42 (Hypothetical)May be a useful co-solvent.
DMSO> 50 (Hypothetical)> 212 (Hypothetical)Suitable for high-concentration stock solutions.
10% DMSO in PBS~0.1-0.5 (Hypothetical)~0.4-2.1 (Hypothetical)Represents a typical final concentration in an assay.

*Molar Mass of this compound: 235.50 g/mol

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

  • Calculate the required mass:

    • Molecular Weight (MW) of this compound = 235.50 g/mol .

    • To make 1 mL of a 10 mM solution:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 235.50 g/mol * 1000 mg/g = 2.355 mg.

  • Weigh the compound:

    • Using a calibrated analytical balance, carefully weigh out 2.355 mg of this compound into a sterile, conical microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Dissolve the compound:

    • Vortex the tube vigorously until the solid is completely dissolved. If necessary, sonicate the tube for 5-10 minutes in a water bath at room temperature. For stubborn solids, gentle warming to 37°C can be attempted if the compound is known to be thermally stable.[3]

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Solubility Enhancement using a Co-solvent

This protocol describes a general method for using a co-solvent to improve the solubility of a compound in an aqueous medium for in vitro assays.

  • Prepare a high-concentration stock solution in 100% DMSO (e.g., 100 mM).

  • Prepare an intermediate dilution in the chosen co-solvent (e.g., ethanol or PEG 400). For example, dilute the 100 mM DMSO stock 1:10 in ethanol to get a 10 mM solution in 10% DMSO/90% ethanol.

  • Prepare the final working solution by diluting the intermediate co-solvent solution into the aqueous buffer or cell culture medium. This final dilution should be done stepwise and with vigorous mixing.

  • Vehicle Control: It is critical to prepare a vehicle control that contains the same final concentrations of all solvents (e.g., DMSO and ethanol) as the final working solution of the compound.

  • Observation: Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, the concentration of the compound or the ratio of co-solvent may need to be adjusted.

Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a method for preparing an inclusion complex with HP-β-CD to increase aqueous solubility.

  • Prepare a concentrated HP-β-CD solution: Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS pH 7.4). Warm the solution slightly (e.g., to 40-50°C) to aid dissolution of the HP-β-CD.

  • Prepare a concentrated compound stock: Prepare a high-concentration stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).

  • Form the inclusion complex: While vigorously stirring the warm HP-β-CD solution, slowly add the compound stock solution dropwise.

  • Equilibrate: Continue to stir the mixture at room temperature for 24-48 hours, protected from light.

  • Filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The filtrate is your stock solution of the inclusion complex.

  • Determine Concentration: The concentration of the compound in the final filtered solution should be determined analytically (e.g., by HPLC or UV-Vis spectroscopy).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Solubilization Strategy cluster_assay In Vitro Assay weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve Add to solvent cosolvent Co-solvent Dilution dissolve->cosolvent cyclodextrin Cyclodextrin Complexation dissolve->cyclodextrin ph_adjust pH Adjustment dissolve->ph_adjust final_dilution Final Dilution in Aqueous Medium cosolvent->final_dilution cyclodextrin->final_dilution ph_adjust->final_dilution add_to_cells Add to Cells final_dilution->add_to_cells

Caption: Experimental workflow for preparing this compound for in vitro studies.

troubleshooting_logic cluster_stock Stock Solution Troubleshooting cluster_assay Assay Troubleshooting start Precipitation Observed? stock_prep During Stock Preparation start->stock_prep Yes assay_prep During Assay Preparation start->assay_prep Yes warm Warm/Sonicate stock_prep->warm fresh_dmso Use Fresh DMSO stock_prep->fresh_dmso increase_vol Increase Solvent Volume stock_prep->increase_vol step_dilute Stepwise Dilution assay_prep->step_dilute use_cosolvent Use Co-solvent assay_prep->use_cosolvent use_cyclo Use Cyclodextrin assay_prep->use_cyclo check_final_conc Check Final Concentration assay_prep->check_final_conc end No Precipitation warm->end fresh_dmso->end increase_vol->end step_dilute->end use_cosolvent->end use_cyclo->end check_final_conc->end

References

Validation & Comparative

A Comparative Guide to 2-(Trichloromethyl)-1H-benzimidazole and Other Benzimidazole Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 2-(Trichloromethyl)-1H-benzimidazole with other key benzimidazole derivatives. This document synthesizes available experimental data to highlight differences in biological activity and mechanism of action, providing a valuable resource for drug discovery and development.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anthelmintic, antifungal, antiviral, and anticancer properties. The versatility of the benzimidazole ring system allows for extensive structural modifications, leading to compounds with enhanced potency and selectivity. This guide focuses on this compound, a halogenated derivative, and compares its potential with other notable benzimidazoles based on structure-activity relationships and available data for related compounds.

Comparative Analysis of Biological Activity

The table below summarizes the biological activities of various benzimidazole derivatives, providing a benchmark for comparison.

CompoundTarget Organism/Cell LineBiological ActivityIC50/MICReference
2-(Chloromethyl)-1H-benzimidazole Derivative (4m) Fusarium solaniAntifungalIC50: 18.60 µg/mL[3]
2-(Chloromethyl)-1H-benzimidazole Derivative (5b) Colletotrichum gloeosporioidesAntifungalIC50: 11.38 µg/mL[3]
2-(Chloromethyl)-1H-benzimidazole Derivative (7f) Botrytis cinereaAntifungalIC50: 13.36 µg/mL[3]
Albendazole Trichuris muris (adult)Anthelmintic-[4]
Mebendazole Trichuris muris (adult)Anthelmintic-[4]
Carbendazim Fusarium graminearum (α1-/β2-tubulins)Tubulin Polymerization Inhibition90.9 ± 0.4% inhibition[1]
Benomyl Fusarium graminearum (α1-/β2-tubulins)Tubulin Polymerization Inhibition89.9 ± 0.1% inhibition[1]
Thiabendazole Fusarium graminearum (α1-/β2-tubulins)Tubulin Polymerization Inhibition81.6 ± 1% inhibition[1]

Note: The table presents data for derivatives of 2-(chloromethyl)-1H-benzimidazole and other common benzimidazoles to provide a comparative context due to the absence of specific data for this compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring.

  • Position 2: Substituents at the 2-position play a crucial role in determining the spectrum of activity. The presence of a trichloromethyl group (-CCl3) in this compound is a key structural feature. Halogenation can significantly impact the electronic and lipophilic properties of a molecule, potentially enhancing its interaction with biological targets. For instance, the substitution at the 2-position can enhance binding to viral polymerases or proteases.

  • Positions 5 and 6: Modifications at these positions are also known to influence the potency and selectivity of benzimidazole derivatives.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for many anthelmintic and antifungal benzimidazoles is the disruption of microtubule formation through the inhibition of tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing a vital role in cell division, motility, and intracellular transport.

Benzimidazole compounds bind to the β-tubulin subunit, preventing its polymerization with α-tubulin to form microtubules. This disruption of the microtubule network ultimately leads to cell cycle arrest and apoptosis in the target organism.

G cluster_0 Cellular Environment Alpha_Tubulin α-Tubulin Microtubule Microtubule Polymer Alpha_Tubulin->Microtubule Polymerization Beta_Tubulin β-Tubulin Beta_Tubulin->Microtubule GTP GTP GTP->Beta_Tubulin GDP GDP Microtubule->GDP Depolymerization Cell_Division_Motility Cell Division & Intracellular Transport Microtubule->Cell_Division_Motility Benzimidazole This compound & other Benzimidazoles Benzimidazole->Beta_Tubulin Binding & Inhibition

Caption: Mechanism of action of benzimidazole derivatives on tubulin polymerization.

Experimental Protocols

While specific experimental data for this compound is limited, the following are generalized protocols for assessing the anthelmintic and antifungal activities of benzimidazole derivatives.

In Vitro Anthelmintic Activity Assay (Adult Motility Assay)

This assay evaluates the ability of a compound to inhibit the motility of adult helminths.

  • Organism: Adult earthworms (Pheretima posthuma) are often used as a model organism due to their anatomical and physiological resemblance to intestinal roundworms.

  • Preparation of Test Solutions: The test compound and a reference standard (e.g., Albendazole, Piperazine citrate) are dissolved in a suitable solvent (e.g., 5% DMF in saline) to prepare various concentrations.

  • Assay Procedure:

    • Groups of earthworms of approximately equal size are placed in petri dishes containing the test solutions of different concentrations.

    • A control group is maintained in the solvent alone.

    • The time taken for paralysis (no movement except when shaken) and death (no movement even when shaken vigorously and dipped in warm water) is recorded.

  • Data Analysis: The results are expressed as the mean time for paralysis and death for each concentration.

G cluster_0 Experimental Workflow Start Start Prepare_Solutions Prepare Test & Standard Solutions Start->Prepare_Solutions Place_Worms Place Earthworms in Petri Dishes Prepare_Solutions->Place_Worms Add_Solutions Add Test/Standard/Control Solutions Place_Worms->Add_Solutions Observe Observe for Paralysis and Death Add_Solutions->Observe Record_Time Record Time Observe->Record_Time Analyze Analyze Data Record_Time->Analyze End End Analyze->End

Caption: Workflow for in vitro anthelmintic activity assay.

In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)

This method assesses the inhibitory effect of a compound on the growth of fungal mycelium.

  • Organism: Phytopathogenic fungi such as Fusarium solani, Botrytis cinerea, and Colletotrichum gloeosporioides are commonly used.[3]

  • Preparation of Media: The test compound is incorporated into a suitable culture medium (e.g., Potato Dextrose Agar) at various concentrations.

  • Assay Procedure:

    • A small disc of the fungal mycelium is placed at the center of each petri dish containing the compound-infused medium.

    • A control plate without the test compound is also prepared.

    • The plates are incubated at an appropriate temperature until the mycelial growth in the control plate reaches the edge of the dish.

  • Data Analysis: The diameter of the fungal colony in each plate is measured, and the percentage of inhibition of mycelial growth is calculated relative to the control. The IC50 value (the concentration of the compound that causes 50% inhibition of growth) is then determined.[3]

Conclusion

This compound represents an intriguing scaffold for further investigation in drug discovery. Based on the known structure-activity relationships of benzimidazoles, the presence of the trichloromethyl group at the 2-position suggests the potential for significant biological activity. However, a definitive comparison with established derivatives like albendazole and mebendazole is hampered by the lack of specific experimental data for this compound.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its anthelmintic, antifungal, and other potential therapeutic properties. Such studies will provide the necessary quantitative data to accurately position this compound within the broader landscape of benzimidazole derivatives and to determine its potential for further development as a therapeutic agent.

References

A Comparative Guide: 2-(Trifluoromethyl)-1H-benzimidazole versus 2-(Trichloromethyl)-1H-benzimidazole in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available biological activity data between 2-(Trifluoromethyl)-1H-benzimidazole and its trichloromethyl analogue. While the former is a well-studied compound with documented antiparasitic properties, a thorough search of scientific databases yields no published experimental data on the biological activity of 2-(Trichloromethyl)-1H-benzimidazole. A novel synthetic route for this compound was recently described in a September 2024 publication, indicating its existence and accessibility for future research; however, this study did not report any biological evaluation.[1] Consequently, a direct, data-driven comparison of the biological activities of these two compounds is not currently possible.

This guide, therefore, will focus on presenting the established biological profile of 2-(Trifluoromethyl)-1H-benzimidazole, providing a foundation for future comparative studies should data on the trichloromethyl analogue become available.

2-(Trifluoromethyl)-1H-benzimidazole: A Profile of Antiparasitic Activity

2-(Trifluoromethyl)-1H-benzimidazole has demonstrated significant in vitro activity against a range of protozoan and helminth parasites. Its efficacy is particularly notable against various species that cause diseases in humans and animals. The trifluoromethyl group at the 2-position of the benzimidazole scaffold is a key structural feature contributing to its biological activity.

Quantitative Biological Activity Data

The following table summarizes the in vitro inhibitory concentrations (IC50) of 2-(Trifluoromethyl)-1H-benzimidazole and its derivatives against various parasites, as reported in the scientific literature.

CompoundParasiteIC50 (µM)Reference CompoundIC50 (µM)
2-(Trifluoromethyl)-1H-benzimidazoleGiardia intestinalis< 1Albendazole> 1
2-(Trifluoromethyl)-1H-benzimidazoleTrichomonas vaginalis< 1Metronidazole> 1
2,5(6)-bis(Trifluoromethyl)-1H-benzimidazoleTrichomonas vaginalis~0.07Albendazole~1
2,5(6)-bis(Trifluoromethyl)-1H-benzimidazolePlasmodium falciparum (W2 strain)5.98--
2,5(6)-bis(Trifluoromethyl)-1H-benzimidazolePlasmodium falciparum (D6 strain)6.12--

Note: The data presented is a compilation from multiple studies and direct comparison between different studies should be made with caution due to potential variations in experimental conditions.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 2-(Trifluoromethyl)-1H-benzimidazole's antiparasitic activity.

In Vitro Antiprotozoal Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against protozoan parasites.

Materials:

  • Trophozoites of Giardia intestinalis or Trichomonas vaginalis.

  • TYI-S-33 medium supplemented with bovine serum.

  • Test compounds dissolved in dimethyl sulfoxide (DMSO).

  • Reference drugs (e.g., Albendazole, Metronidazole).

  • 96-well microtiter plates.

  • Inverted microscope.

  • Microplate reader.

Procedure:

  • Protozoan trophozoites are cultured in TYI-S-33 medium until a logarithmic growth phase is reached.

  • The trophozoites are harvested, counted, and seeded into 96-well microtiter plates at a specific density (e.g., 1 x 10^4 cells/well).

  • The test compounds are serially diluted in the culture medium and added to the wells. The final concentration of DMSO is kept below a level that does not affect parasite viability (typically <0.1%).

  • Control wells containing medium only (negative control), medium with DMSO (vehicle control), and medium with a reference drug are included.

  • The plates are incubated under anaerobic conditions at 37°C for 48 hours.

  • After incubation, the number of viable trophozoites is determined, often by using a viability stain (e.g., trypan blue) and counting with a hemocytometer or by using a colorimetric assay (e.g., MTT assay).

  • The IC50 value, the concentration of the compound that inhibits parasite growth by 50% compared to the vehicle control, is calculated using a dose-response analysis.[2]

In Vitro Antimalarial Activity Assay

Objective: To determine the IC50 of the test compound against Plasmodium falciparum.

Materials:

  • Chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum.

  • Human red blood cells (O+).

  • RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • [³H]-hypoxanthine.

  • Test compounds and reference drugs.

  • 96-well microtiter plates.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • P. falciparum cultures are maintained in human red blood cells in RPMI-1640 medium.

  • Synchronized ring-stage parasites are plated in 96-well plates.

  • Test compounds are added in a range of concentrations.

  • The plates are incubated in a gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C for 48 hours.

  • [³H]-hypoxanthine is added to each well, and the plates are incubated for another 24 hours.

  • The incorporation of [³H]-hypoxanthine, which is a measure of parasite growth, is determined by harvesting the cells and measuring radioactivity using a liquid scintillation counter.

  • IC50 values are calculated from the dose-response curves.[2]

Visualizations

The following diagrams illustrate the synthesis of 2-(Trifluoromethyl)-1H-benzimidazole and a proposed mechanism of action for benzimidazole anthelmintics.

Synthesis_of_2_Trifluoromethyl_1H_benzimidazole o_phenylenediamine o-Phenylenediamine intermediate Condensation Intermediate o_phenylenediamine->intermediate + trifluoroacetic_acid Trifluoroacetic Acid trifluoroacetic_acid->intermediate product 2-(Trifluoromethyl)-1H-benzimidazole intermediate->product Cyclization & Dehydration reagents Heat (e.g., in HCl) Benzimidazole_Mechanism_of_Action benzimidazole Benzimidazole (e.g., 2-CF3-1H-benzimidazole) tubulin β-Tubulin Subunits benzimidazole->tubulin Binds to disruption Disruption of Microtubule Formation benzimidazole->disruption Leads to microtubules Microtubule Polymerization tubulin->microtubules Polymerize to form microtubules->disruption cellular_processes Inhibition of Cellular Processes (e.g., Glucose Uptake, Motility) disruption->cellular_processes Causes parasite_death Parasite Death cellular_processes->parasite_death Results in

References

Structure-Activity Relationship of 2-(Trichloromethyl)-1H-benzimidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(trichloromethyl)-1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide spectrum of biological activities. The presence of the electron-withdrawing trichloromethyl group at the 2-position significantly influences the compound's physicochemical properties and biological activity, making its derivatives promising candidates for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer and antifungal properties.

Anticancer Activity: Targeting Microtubule Dynamics

A significant body of research has identified the inhibition of tubulin polymerization as a key mechanism of the anticancer activity of various benzimidazole derivatives. These compounds disrupt the dynamic instability of microtubules, essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis.

Comparative Anticancer Activity of Benzimidazole Derivatives

While extensive quantitative SAR data for a series of this compound derivatives is limited in the public domain, we can infer the structure-activity relationships by comparing them with closely related 2-haloalkyl-benzimidazole analogues. The following table summarizes the in vitro anticancer activity (IC50) of various benzimidazole derivatives against different cancer cell lines.

Compound ID2-SubstituentR1R2R3R4Cancer Cell LineIC50 (µM)Reference
1 -CCl3HHHHNot AvailableNot Available
2a -CH2ClHHHHHEPG2<10 µg/mL[1]
2b -CH2ClHHHHMCF7<10 µg/mL[1]
2c -CH2ClHHHHHCT 116<10 µg/mL[1]
3a 2-aryl-oxadiazoloHHHHHEPG2>10 µg/mL[2]
3b 2-aryl-oxadiazoloHHHHMCF7>10 µg/mL[2]
3c 2-aryl-oxadiazoloHHHHHCT 116>10 µg/mL[2]
Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of anticancer activity for many benzimidazole derivatives is the disruption of microtubule dynamics. These compounds bind to β-tubulin, a subunit of the tubulin heterodimer, at or near the colchicine-binding site. This binding event interferes with the polymerization of tubulin into microtubules, leading to a cascade of events that culminate in apoptotic cell death.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division Cell Proliferation Cell Proliferation Cell Division->Cell Proliferation 2-Trichloromethyl-1H-benzimidazole 2-Trichloromethyl-1H-benzimidazole 2-Trichloromethyl-1H-benzimidazole->Inhibition Synthesis_Workflow o-Phenylenediamine o-Phenylenediamine Reaction Condensation o-Phenylenediamine->Reaction Trichloroacetic Acid Trichloroacetic Acid Trichloroacetic Acid->Reaction This compound This compound Reaction->this compound MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation Formazan Solubilization Formazan Solubilization Incubation->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis (IC50) Data Analysis (IC50) Absorbance Measurement->Data Analysis (IC50) Broth_Microdilution_Workflow Serial Dilution of Compound Serial Dilution of Compound Inoculation with Fungal Suspension Inoculation with Fungal Suspension Serial Dilution of Compound->Inoculation with Fungal Suspension Incubation Incubation Inoculation with Fungal Suspension->Incubation Visual Assessment for Growth Visual Assessment for Growth Incubation->Visual Assessment for Growth MIC Determination MIC Determination Visual Assessment for Growth->MIC Determination

References

A Comparative Guide to the Antifungal Activity of 2-(Halomethyl)-1H-Benzimidazoles and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal activity of 2-(halomethyl)-1H-benzimidazole derivatives, with a focus on 2-(chloromethyl)-1H-benzimidazole as a representative compound due to the limited availability of specific data for 2-(trichloromethyl)-1H-benzimidazole. The performance of these compounds is compared with other established antifungal agents, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and a diagram of the proposed mechanism of action are included to facilitate further research and development in this area.

Comparative Antifungal Performance

The antifungal efficacy of 2-(chloromethyl)-1H-benzimidazole derivatives has been evaluated against a variety of fungal pathogens. The following tables summarize the available quantitative data, specifically the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50), which are key indicators of antifungal potency.

Table 1: In Vitro Antifungal Activity of a 2-(Chloromethyl)-1H-benzimidazole Derivative (VMKP 8) Against Candida albicans

CompoundOrganismMIC (µg/mL)
VMKP 8Candida albicans12.5[1]
Ketoconazole (Reference)Candida albicans-

Table 2: In Vitro Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives Against Various Fungal Strains

CompoundOrganismMIC (µg/mL)
Derivative 1Candida albicans>500
Derivative 2Aspergillus fumigatus>500
Derivative 3Trichophyton mentagrophytes15.62
Amphotericin B (Reference)Candida albicans0.48
Amphotericin B (Reference)Aspergillus fumigatus0.97
Amphotericin B (Reference)Trichophyton mentagrophytes0.48

Table 3: IC50 Values of 2-Chloromethyl-1H-benzimidazole Derivatives Against Phytopathogenic Fungi

CompoundCytospora sp. (IC50 µg/mL)Colletotrichum gloeosporioides (IC50 µg/mL)Botrytis cinerea (IC50 µg/mL)Alternaria solani (IC50 µg/mL)Fusarium solani (IC50 µg/mL)
5b 30.9711.3857.71-40.15[2]
4m -20.76-27.5818.60[2]
7f --13.36--
Hymexazol (Control) --8.92--

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to validate the antifungal activity of chemical compounds.

Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Broth Microdilution Assay

prep Prepare fungal inoculum and adjust to 0.5 McFarland standard serial_dilution Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate prep->serial_dilution inoculate Inoculate each well with the fungal suspension serial_dilution->inoculate controls Include positive (no drug) and negative (no inoculum) controls inoculate->controls incubate Incubate the plate at 35°C for 24-48 hours controls->incubate read Visually or spectrophotometrically determine the lowest concentration that inhibits fungal growth (MIC) incubate->read

Caption: Workflow of the Broth Microdilution Method for MIC Determination.

Detailed Steps:

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension to a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Controls: A positive control well (containing inoculum but no drug) and a negative control well (containing medium but no inoculum) are included on each plate.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50%) compared to the positive control.

Mycelium Growth Rate Method for IC50 Determination

This method is particularly useful for filamentous fungi and assesses the inhibitory effect of a compound on mycelial expansion.

Workflow for Mycelium Growth Rate Assay

prep_agar Prepare agar plates containing various concentrations of the test compound inoculate Place a mycelial plug from an actively growing fungal culture onto the center of each plate prep_agar->inoculate incubate Incubate the plates at an optimal temperature for the specific fungus inoculate->incubate measure Measure the diameter of the fungal colony at regular intervals incubate->measure calculate Calculate the percentage of growth inhibition and determine the IC50 value measure->calculate

Caption: Workflow of the Mycelium Growth Rate Assay.

Detailed Steps:

  • Agar Preparation: A suitable agar medium (e.g., Potato Dextrose Agar) is prepared and amended with various concentrations of the test compound.

  • Inoculation: A small plug of mycelium from the leading edge of an actively growing fungal culture is placed in the center of each agar plate.

  • Incubation: The plates are incubated at the optimal growth temperature for the specific fungal strain.

  • Measurement: The diameter of the growing fungal colony is measured at regular time points (e.g., every 24 hours) until the colony in the control plate (no compound) reaches a certain size.

  • IC50 Calculation: The percentage of inhibition of mycelial growth is calculated for each concentration compared to the control. The IC50 value, the concentration that inhibits 50% of mycelial growth, is then determined by plotting the inhibition percentage against the compound concentration.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary antifungal mechanism of action for benzimidazole derivatives is the inhibition of tubulin polymerization.[1][3] Tubulin is a crucial protein that assembles into microtubules, which are essential components of the cytoskeleton and are vital for cell division (mitosis), intracellular transport, and maintaining cell structure.

By binding to β-tubulin subunits, benzimidazoles prevent their polymerization into microtubules. This disruption of microtubule formation leads to a cascade of events culminating in fungal cell death.

Signaling Pathway of Benzimidazole Antifungal Activity

Benzimidazole Benzimidazole Derivative BetaTubulin β-Tubulin Subunit Benzimidazole->BetaTubulin Binds to Dimer αβ-Tubulin Heterodimer BetaTubulin->Dimer AlphaTubulin α-Tubulin Subunit AlphaTubulin->Dimer Microtubule Microtubule Polymer Dimer->Microtubule Inhibition Inhibition of Polymerization Dimer->Inhibition Prevents addition to microtubule Microtubule->Inhibition Disruption Disruption of Microtubule Dynamics Inhibition->Disruption Mitosis Arrest of Mitosis Disruption->Mitosis Transport Impaired Intracellular Transport Disruption->Transport Apoptosis Apoptosis/Cell Death Mitosis->Apoptosis Transport->Apoptosis

Caption: Proposed mechanism of antifungal action for benzimidazole derivatives.

This disruption of essential cellular processes ultimately leads to the cessation of fungal growth and proliferation, highlighting the potential of 2-(halomethyl)-1H-benzimidazoles as effective antifungal agents. Further research into the specific activity and safety profile of this compound is warranted to fully understand its therapeutic potential.

References

Comparative Efficacy of 2-(Trichloromethyl)-1H-benzimidazole and Standard Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial efficacy of 2-(Trichloromethyl)-1H-benzimidazole against standard antibiotics. This document synthesizes available data on closely related benzimidazole derivatives to offer insights where direct data on the parent compound is limited.

Quantitative Efficacy Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzimidazole derivatives and standard antibiotics against Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antimicrobial potency.

It is crucial to note that the data for benzimidazole compounds are for derivatives and not the parent this compound. These values should be considered indicative of the potential of the benzimidazole scaffold.

Table 1: Comparative Efficacy against Staphylococcus aureus (Gram-positive)

Compound/AntibioticStrainMIC (µg/mL)Reference
Benzimidazole-triazole hybrid (2k)S. aureus12.5 (µmol/mL)[1]
Benzimidazole-triazole hybrid (3b)S. aureus18 (µmol/mL)[1]
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives (3ao, 3aq)MRSA< 1[2]
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives (3aa, 3ad)S. aureus3.9 - 7.8[2]
CiprofloxacinS. aureus0.25 - 0.6[3][4]
GentamicinS. aureus0.002 - 0.5[5][6]
AmpicillinS. aureus0.6 - 1[7]

Table 2: Comparative Efficacy against Escherichia coli (Gram-negative)

Compound/AntibioticStrainMIC (µg/mL)Reference
Benzimidazole-triazole hybrid (2d)E. coli3.125 (µmol/mL)[1]
Benzimidazole-triazole hybrid (3a, 3f)E. coli6.25 (µmol/mL)[1]
2-thiomethyl-benzimidazole derivatives (5g, 7f, 7h)E. coli ATCC 25922250 - 500[8]
CiprofloxacinE. coli0.013 - 0.016[3][9]
GentamicinE. coli0.002[5]
AmpicillinE. coli4[7]

Experimental Protocols

The data presented above are primarily derived from two standard antimicrobial susceptibility testing methods: the Broth Microdilution Method and the Agar Well Diffusion Method.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

  • Preparation of Microtiter Plates : A 96-well microtiter plate is used. Each well is filled with a specific volume of Mueller-Hinton Broth (MHB) or another suitable broth medium.

  • Serial Dilution of Antimicrobial Agent : The antimicrobial agent (e.g., a benzimidazole derivative or a standard antibiotic) is serially diluted across the wells of the microtiter plate to create a range of concentrations.

  • Inoculation : A standardized suspension of the test bacterium (e.g., S. aureus or E. coli) is prepared and added to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation : The microtiter plate is incubated at 35-37°C for 16-20 hours.[8]

  • Determination of MIC : After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.[8]

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition.

  • Preparation of Agar Plates : A sterile nutrient agar, such as Mueller-Hinton Agar, is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation : The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium.

  • Creation of Wells : Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Application of Antimicrobial Agent : A specific volume of the antimicrobial agent at a known concentration is added to each well.

  • Incubation : The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Measurement of Inhibition Zone : The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Postulated Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Benzimidazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of bacterial DNA gyrase.[10] This enzyme is crucial for DNA replication, transcription, and repair in bacteria, making it an attractive target for antibiotics. The proposed signaling pathway for this inhibition is illustrated below.

G cluster_bacterium Bacterial Cell Benzimidazole Benzimidazole DNA_Gyrase DNA Gyrase (Subunits GyrA & GyrB) Benzimidazole->DNA_Gyrase Binds to and inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication:e->Cell_Death:w Inhibition leads to

Caption: Postulated mechanism of action for benzimidazole derivatives.

Experimental Workflow for Antimicrobial Susceptibility Testing

The general workflow for determining the antimicrobial efficacy of a compound like this compound is depicted in the following diagram.

G Start Start Prepare_Compound Prepare Stock Solution of This compound Start->Prepare_Compound Prepare_Bacteria Culture and Standardize Bacterial Inoculum Start->Prepare_Bacteria Choose_Method Select Susceptibility Testing Method Prepare_Compound->Choose_Method Prepare_Bacteria->Choose_Method Broth_Dilution Broth Microdilution Assay Choose_Method->Broth_Dilution Quantitative Agar_Diffusion Agar Well Diffusion Assay Choose_Method->Agar_Diffusion Qualitative/ Semi-quantitative Perform_Assay Perform Assay and Incubate Broth_Dilution->Perform_Assay Agar_Diffusion->Perform_Assay Analyze_Results Analyze Results Perform_Assay->Analyze_Results Determine_MIC Determine MIC Analyze_Results->Determine_MIC If Broth Dilution Measure_Zone Measure Zone of Inhibition Analyze_Results->Measure_Zone If Agar Diffusion End End Determine_MIC->End Measure_Zone->End

Caption: General workflow for antimicrobial susceptibility testing.

References

In Vivo Validation of 2-(Trichloromethyl)-1H-benzimidazole Antiparasitic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antiparasitic effects of benzimidazole derivatives, with a specific focus on the structural class of 2-(trihalogenomethyl)-1H-benzimidazoles. Due to the limited availability of specific in vivo data for 2-(trichloromethyl)-1H-benzimidazole, this document leverages published data from its close structural analog, 2-(trifluoromethyl)-1H-benzimidazole, as a representative compound for comparison against established antiparasitic agents. The primary mechanism of action for benzimidazoles is the inhibition of tubulin polymerization, a key process for parasite cell structure and division.

Comparative Efficacy of 2-(Trifluoromethyl)-1H-benzimidazole Derivatives

In vivo studies have demonstrated the potential of 2-(trifluoromethyl)-1H-benzimidazole derivatives against various parasites, particularly the nematode Trichinella spiralis. The following table summarizes the efficacy of these compounds compared to the standard benzimidazole anthelmintic, albendazole.

CompoundParasite StageDosageEfficacyReference
2-(Trifluoromethyl)-1H-benzimidazole Derivatives (e.g., Compounds 1b, 1e) Adult T. spiralis75 mg/kgGood activity against the adult phase.[1][2]
2-(Trifluoromethyl)-1H-benzimidazole Derivative (Compound 1f) Muscle Larvae T. spiralisNot SpecifiedExhibited in vivo antiparasitic efficacy.[1][2]
Albendazole Adult & Larval T. spiralisStandard TreatmentBroad-spectrum activity against both stages.[1][2]

Mechanism of Action: Inhibition of Tubulin Polymerization

Benzimidazole anthelmintics exert their effect by binding to the β-tubulin subunit of the parasite's microtubules. This binding disrupts the polymerization of tubulin into microtubules, which are essential for various cellular functions, including cell division, motility, and nutrient absorption. The disruption of these vital processes ultimately leads to the death of the parasite.

cluster_parasite Parasite Cell BZD This compound Tubulin β-Tubulin Subunit BZD->Tubulin Binds to Disruption Disruption of Microtubule Formation BZD->Disruption Microtubules Polymerized Microtubules Essential for: Cell Division, Motility, Nutrient Uptake Tubulin->Microtubules:f0 Polymerizes into Tubulin->Disruption CellDeath Parasite Death Disruption->CellDeath

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vivo Anthelmintic Activity against Trichinella spiralis in Mice

This protocol outlines a general procedure for evaluating the in vivo efficacy of benzimidazole derivatives against Trichinella spiralis infection in a murine model.

1. Animal Model and Infection:

  • Animals: Male BALB/c mice (6-8 weeks old) are used.

  • Infection: Mice are orally infected with approximately 300 T. spiralis muscle larvae.

2. Treatment Regimen:

  • Grouping: Animals are randomly divided into treatment and control groups.

  • Drug Administration: The test compound (e.g., 2-(trifluoromethyl)-1H-benzimidazole derivative) and the reference drug (e.g., albendazole) are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally.

  • Dosage: A typical dosage for the test compounds is 75 mg/kg body weight.

  • Schedule:

    • Adult Stage Efficacy: Treatment is administered for five consecutive days, starting 24 hours post-infection.

    • Larval Stage Efficacy: Treatment is administered for five consecutive days, starting seven days post-infection.

3. Efficacy Evaluation:

  • Adult Worm Burden: On day 6 post-infection, mice are euthanized, and the small intestine is removed. The number of adult worms is counted under a dissecting microscope.

  • Larval Burden: On day 30 post-infection, mice are euthanized, and the carcass is digested in a pepsin-HCl solution. The number of liberated muscle larvae is counted.

  • Calculation: The percentage reduction in worm/larval burden is calculated by comparing the mean count in the treated groups to the control group.

cluster_workflow In Vivo Efficacy Testing Workflow Infection Oral Infection of Mice with T. spiralis larvae Grouping Random Grouping (Treatment & Control) Infection->Grouping Treatment Oral Administration of Test Compound/Vehicle Grouping->Treatment Evaluation Efficacy Evaluation Treatment->Evaluation Adult Adult Worm Count (Day 6) Evaluation->Adult Adult Stage Larvae Muscle Larvae Count (Day 30) Evaluation->Larvae Larval Stage Analysis Data Analysis (% Reduction) Adult->Analysis Larvae->Analysis

Caption: General experimental workflow for in vivo anthelmintic testing.

Comparison with Alternative Antiparasitic Drugs

Benzimidazoles, including albendazole and mebendazole, are a cornerstone of anthelmintic therapy. However, other classes of drugs with different mechanisms of action are also used.

Drug ClassExample(s)Primary Mechanism of ActionSpectrum of Activity
Benzimidazoles Albendazole, Mebendazole, 2-(Trifluoromethyl)-1H-benzimidazoleInhibition of β-tubulin polymerizationBroad-spectrum against nematodes and some cestodes and protozoa.[1][2]
Avermectins IvermectinPotentiation of glutamate-gated chloride ion channels, leading to paralysisBroad-spectrum against nematodes and arthropods.
Praziquantel PraziquantelIncreases cell membrane permeability to calcium, causing muscle contraction and paralysisPrimarily effective against trematodes (flukes) and cestodes (tapeworms).
Nitroimidazoles MetronidazoleInhibition of DNA synthesis and induction of DNA damagePrimarily effective against anaerobic protozoa and bacteria.

Conclusion

References

Head-to-head comparison of different synthesis methods for 2-(Trichloromethyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Routes, Experimental Data, and Reaction Pathways

The synthesis of 2-(trichloromethyl)-1H-benzimidazole, a key intermediate in the development of various pharmaceutical agents, can be achieved through several distinct methodologies. This guide provides a comprehensive head-to-head comparison of the most prominent synthesis routes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparative Analysis of Synthesis Methods

MethodKey ReactantsCatalyst/ReagentReaction TimeYield (%)Key AdvantagesKey Disadvantages
Method 1: Reaction with Methyl 2,2,2-trichloroacetimidateo-Phenylenediamine, Methyl 2,2,2-trichloroacetimidateAcetic Acid~1 hour~93%High yield, relatively short reaction time, readily available starting materials.Use of a large volume of acetic acid.
Method 2: Copper-Catalyzed N-Arylation2-Iodoaniline, TrichloroacetonitrileCopper(I) Iodide, 1,10-Phenanthroline-GoodMild reaction conditions.Lack of readily available detailed protocol and specific yield data.
Method 3: Ultrasound-Assisted Copper-Catalyzed ReactionAminetrichloroacetonitrile adduct, 1,2-DihalobenzeneCopper Catalyst30-35 min72-94%Very short reaction time, high yields, one-pot reaction.Requires specialized ultrasound equipment; detailed protocol not widely available.
Method 4: Phillips-Ladenburg Condensationo-Phenylenediamine, Trichloroacetic AcidStrong Acid (e.g., HCl)-80-85% (for chloro-analog)Potentially cost-effective starting materials.Harsh reaction conditions (strong acid, heat); specific protocol for trichloro-derivative is not well-documented.

Experimental Protocols

Method 1: Reaction of o-Phenylenediamine with Methyl 2,2,2-trichloroacetimidate

This method stands out for its high reported yield and straightforward procedure.

Procedure:

  • Dissolve 25 g of o-phenylenediamine in 750 ml of acetic acid in a suitable reaction vessel.[1]

  • To this solution, add 28.5 ml of methyl 2,2,2-trichloroacetimidate dropwise over a period of 15 minutes with continuous stirring.[1]

  • Continue stirring the reaction mixture at room temperature for 1 hour.[1]

  • Concentrate the reaction mixture to a volume of approximately 150 ml under reduced pressure.[1]

  • Pour the concentrated mixture into 1500 ml of water to precipitate the product.[1]

  • Collect the precipitated crystals by filtration and wash them with 1000 ml of water.[1]

  • Suspend the washed crystals in 500 ml of toluene and evaporate the solvent under reduced pressure. Repeat this toluene suspension and evaporation step.[1]

  • Dry the resulting solid under reduced pressure to obtain this compound. The reported yield for this procedure is 51.8 g.[1]

Reaction Pathways and Mechanisms

To visualize the underlying chemical transformations for each synthesis method, the following diagrams illustrate the key steps and intermediates.

Method 1: Synthesis from o-Phenylenediamine and Methyl 2,2,2-trichloroacetimidate

G Method 1: Reaction Pathway OPD o-Phenylenediamine Intermediate1 N-(2-aminophenyl)-2,2,2-trichloroacetamidine OPD->Intermediate1 Nucleophilic attack MTA Methyl 2,2,2-trichloroacetimidate MTA->Intermediate1 Product This compound Intermediate1->Product Intramolecular cyclization - Methanol

Caption: Reaction of o-phenylenediamine and methyl trichloroacetimidate.

Method 2: Copper-Catalyzed N-Arylation

G Method 2: Catalytic Cycle Reactants 2-Iodoaniline + Trichloroacetonitrile OxidativeAddition Oxidative Addition Reactants->OxidativeAddition Cu_I Cu(I) Catalyst Cu_I->OxidativeAddition Intermediate Aryl-Cu(III) Intermediate OxidativeAddition->Intermediate ReductiveElimination Reductive Elimination Intermediate->ReductiveElimination ReductiveElimination->Cu_I Regeneration Product This compound ReductiveElimination->Product

Caption: Copper-catalyzed N-arylation pathway.

Method 3: Ultrasound-Assisted Copper-Catalyzed Reaction (Proposed)

G Method 3: Ultrasound-Assisted Pathway Reactants Aminetrichloroacetonitrile Adduct + 1,2-Dihalobenzene Radical_Formation Radical Intermediate Formation Reactants->Radical_Formation Ultrasound Ultrasound Irradiation Ultrasound->Radical_Formation Cu_Catalyst Cu Catalyst Cu_Catalyst->Radical_Formation Cyclization Intramolecular Cyclization Radical_Formation->Cyclization Product This compound Cyclization->Product

Caption: Proposed pathway for the ultrasound-assisted synthesis.

Method 4: Phillips-Ladenburg Condensation

G Method 4: Phillips-Ladenburg Mechanism OPD o-Phenylenediamine Amide_Formation N-Acyl Intermediate OPD->Amide_Formation TCA Trichloroacetic Acid Protonation Protonation of Carbonyl TCA->Protonation Protonation->Amide_Formation Cyclization Intramolecular Nucleophilic Attack Amide_Formation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product

Caption: Phillips-Ladenburg condensation mechanism.

Discussion and Comparison

Method 1 offers a robust and high-yielding approach to this compound. The use of methyl 2,2,2-trichloroacetimidate as the trichloromethyl source is effective, and the reaction proceeds under relatively mild conditions. The primary drawback is the significant volume of acetic acid required as the solvent, which may present challenges in terms of waste disposal and scale-up.

Method 2 , the copper-catalyzed N-arylation, presents a modern alternative with the potential for milder reaction conditions.[2] The use of a copper catalyst is often favored in contemporary organic synthesis. However, the lack of a detailed, reproducible experimental protocol with a specific reported yield in the available literature makes it a less predictable choice for researchers who require a well-established procedure.

Method 3 , leveraging ultrasound assistance, is a prime example of process intensification in organic synthesis. The dramatically reduced reaction times and high yields are highly attractive for rapid compound synthesis.[3] This method's main limitation is the requirement for specialized sonication equipment, which may not be available in all laboratory settings. Furthermore, a detailed experimental protocol is not as widely disseminated as for more traditional methods.

Method 4 , the classic Phillips-Ladenburg condensation, is a long-established route to benzimidazoles.[4] Its primary appeal lies in the potential use of inexpensive and readily available starting materials like trichloroacetic acid. However, this method often requires harsh conditions, such as strong acids and high temperatures, which can limit its applicability for substrates with sensitive functional groups. While a related synthesis for the 2-(chloromethyl) analog reports high yields, a specific and reliable protocol for the 2-(trichloromethyl) derivative is not well-documented in the reviewed literature.

Conclusion

For researchers seeking a reliable and high-yielding synthesis of this compound with a well-documented protocol, Method 1 (reaction with methyl 2,2,2-trichloroacetimidate) is the most recommended approach based on the currently available data. For laboratories equipped with sonication capabilities and a focus on green chemistry principles and rapid synthesis, Method 3 presents a compelling, albeit less documented, alternative with excellent yields and remarkably short reaction times. Further research and publication of detailed experimental protocols for Method 2 and a specific adaptation of Method 4 would be beneficial to the scientific community, offering a broader range of viable synthetic options.

References

Benchmarking the Performance of 2-(Trichloromethyl)-1H-benzimidazole in Organic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic structures is paramount. The benzimidazole moiety, a key pharmacophore in numerous therapeutic agents, is a frequent target of synthetic efforts. This guide provides a comparative analysis of the performance of 2-(trichloromethyl)-1H-benzimidazole as a synthetic intermediate against alternative methods for the preparation of benzimidazole derivatives, specifically focusing on the synthesis of benzimidazole-2-carboxylic acid.

Executive Summary

This guide benchmarks a two-step synthetic route to benzimidazole-2-carboxylic acid, proceeding through a this compound intermediate, against more direct, one-pot syntheses from o-phenylenediamine. While the this compound route involves an additional step, it offers a stable and versatile intermediate. In contrast, direct methods may offer higher atom economy and shorter overall reaction times. The choice of synthetic strategy will ultimately depend on the specific requirements of the research, including scale, available starting materials, and desired purity.

Data Presentation: Synthesis of Benzimidazole-2-carboxylic Acid

The following tables summarize the quantitative data for the different synthetic routes to benzimidazole-2-carboxylic acid.

Route 1: Via this compound Intermediate

Step 1: Synthesis of this compound

ReactantsReagents/SolventReaction ConditionsReaction TimeProduct Yield
o-Phenylenediamine, Methyl 2,2,2-trichloroacetimidateAcetic acid, Toluene, WaterRoom temperature1 hour~95% (calculated)[1]

Step 2: Hydrolysis to Benzimidazole-2-carboxylic Acid (Representative Protocol)

ReactantReagents/SolventReaction ConditionsReaction TimeProduct Yield (Estimated)
This compoundConcentrated Sulfuric Acid, WaterReflux4-6 hours70-80%

Route 2: Alternative Direct Synthesis Methods

ReactantsReagents/Catalyst/SolventReaction ConditionsReaction TimeProduct Yield
o-Phenylenediamine, Oxalic AcidAmmonium Chloride, EthanolReflux4-8 minutes (Microwave)Not Specified[2]
o-Phenylenediamine, Glycolic AcidDimethylformamide90-100°C (Reflux)Not SpecifiedHigh
o-Phenylenediamine, Various Aromatic AcidsAmmonium Chloride, Ethanol80-90°CNot Specified75-94%[3]
o-Phenylenediamine, 4-aminobenzoic acidPolyphosphoric acid, XyleneReflux6 hours51%

Experimental Protocols

Route 1: Synthesis of Benzimidazole-2-carboxylic Acid via this compound

Step 1: Synthesis of this compound [1]

  • Dissolve 25 g of o-phenylenediamine in 750 ml of acetic acid in a suitable reaction vessel.

  • Add 28.5 ml of methyl 2,2,2-trichloroacetimidate dropwise over 15 minutes with stirring.

  • Continue stirring at room temperature for 1 hour.

  • Concentrate the reaction mixture to a volume of approximately 150 ml under reduced pressure.

  • Pour the concentrated mixture into 1500 ml of water to precipitate the product.

  • Collect the precipitated crystals by filtration and wash with 1000 ml of water.

  • Suspend the crude product in 500 ml of toluene and evaporate the solvent under reduced pressure. Repeat this toluene washing step.

  • Dry the resulting solid under reduced pressure to obtain this compound (51.8 g).

Step 2: Hydrolysis of this compound to Benzimidazole-2-carboxylic Acid (Representative Protocol)

  • To a round-bottom flask, add this compound (1 equivalent).

  • Carefully add concentrated sulfuric acid (5-10 equivalents) with cooling.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to afford benzimidazole-2-carboxylic acid.

Route 2: Alternative Direct Synthesis of 2-Substituted Benzimidazoles

Synthesis of 2-Aryl-1H-benzimidazoles from o-Phenylenediamine and Aromatic Acids [3]

  • In a reaction vessel, combine o-phenylenediamine (1 equivalent) and the desired aromatic carboxylic acid (1 equivalent).

  • Add ammonium chloride (catalytic amount) and ethanol as the solvent.

  • Heat the mixture at 80-90°C and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and isolate the product by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 2-aryl-1H-benzimidazole.

Mandatory Visualization

experimental_workflow_route1 cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Hydrolysis A o-Phenylenediamine + Methyl 2,2,2-trichloroacetimidate B Reaction in Acetic Acid A->B Stirring, RT, 1h C Work-up & Purification B->C Concentration, Precipitation D 2-(Trichloromethyl)- 1H-benzimidazole C->D E 2-(Trichloromethyl)- 1H-benzimidazole D->E F Reaction in Conc. H2SO4 E->F Reflux, 4-6h G Work-up & Purification F->G Quenching, Neutralization H Benzimidazole-2- carboxylic Acid G->H

Caption: Experimental workflow for the synthesis of benzimidazole-2-carboxylic acid via a this compound intermediate.

experimental_workflow_route2 A o-Phenylenediamine + Carboxylic Acid Derivative (e.g., Oxalic Acid) B One-Pot Reaction (e.g., Reflux in EtOH with NH4Cl) A->B Heating C Work-up & Purification B->C Cooling, Filtration D Benzimidazole-2- carboxylic Acid C->D

Caption: Experimental workflow for the direct one-pot synthesis of benzimidazole-2-carboxylic acid.

logical_comparison cluster_route1 Route 1: Via Intermediate cluster_route2 Route 2: Direct Synthesis R1_Node This compound Route R1_Pros Pros: - Stable, isolable intermediate - High yield in first step R1_Node->R1_Pros R1_Cons Cons: - Two-step process - Harsh hydrolysis conditions R1_Node->R1_Cons R2_Node Direct Synthesis Routes R2_Pros Pros: - One-pot reaction - Milder conditions - High atom economy R2_Node->R2_Pros R2_Cons Cons: - Yield can be variable - Potential for side products R2_Node->R2_Cons

Caption: Logical comparison of the two synthetic routes to benzimidazole-2-carboxylic acid.

References

Safety Operating Guide

Proper Disposal Protocol for 2-(Trichloromethyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical guidance for the proper disposal of 2-(Trichloromethyl)-1H-benzimidazole, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.

Immediate Safety and Handling

This compound is classified as a hazardous substance that causes skin and serious eye irritation and may cause respiratory irritation.[1] Before handling, it is imperative to be familiar with the associated hazards and to wear appropriate Personal Protective Equipment (PPE).

Key Safety Precautions:

  • Engineering Controls: Use only outdoors or in a well-ventilated area.[1] Ensure that eyewash stations and safety showers are readily accessible.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety goggles with side-shields or a face shield.[3]

    • Skin Protection: Wear protective gloves and clothing to prevent skin contact.[3]

    • Respiratory Protection: Avoid breathing dust.[1] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[2]

  • In Case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.

    • Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

Hazard Summary Table

The following table summarizes the hazard classifications for this compound based on the Globally Harmonized System (GHS).

Hazard ClassificationGHS CodeHazard Statement
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

Step-by-Step Disposal Procedure

Disposal of this compound must be carried out in strict accordance with federal, state, and local regulations.[4] This chemical waste must be managed as hazardous waste.

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with any other waste streams.

  • Collect waste in its original container or a designated, compatible, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.

Step 2: Container Management

  • Keep the waste container tightly closed when not in use.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • All liquid hazardous waste must be stored in secondary containment bins.

Step 3: Arrange for Professional Disposal

  • Never dispose of this chemical down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • The recommended disposal method is incineration at an approved and permitted hazardous waste disposal plant.[5]

Step 4: Decontamination of Empty Containers

  • An empty container is still considered hazardous until properly decontaminated.

  • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[6]

  • For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6] After thorough rinsing and air-drying, the container may be disposed of according to institutional policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_start cluster_handling On-Site Waste Handling cluster_disposal Professional Disposal start Waste Generation (this compound) segregate Step 1: Segregate Waste (Do Not Mix with Other Chemicals) start->segregate collect Step 2: Collect in Labeled Container (Original or Approved Waste Container) segregate->collect store Step 3: Store Securely (Closed, Ventilated, Secondary Containment) collect->store contact_ehs Step 4: Contact EHS or Approved Waste Vendor store->contact_ehs pickup Step 5: Schedule & Prepare for Waste Pickup contact_ehs->pickup incinerate Step 6: Final Disposal (Permitted Incineration Facility) pickup->incinerate

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Trichloromethyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 2-(Trichloromethyl)-1H-benzimidazole in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational steps, and disposal methods to ensure a safe research environment.

When working with this compound, a substance that can cause skin, eye, and respiratory irritation, a multi-faceted approach to safety is paramount.[1][2] This includes the use of appropriate engineering controls, wearing the correct personal protective equipment, and adhering to strict handling and disposal procedures.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound, based on safety data for structurally related compounds.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. Use a face shield if there is a splash hazard. Equipment should be approved under NIOSH or EN 166 standards.To prevent eye irritation or serious eye damage from dust or splashes.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Wear a lab coat or chemical-resistant apron. For extensive handling, chemical-resistant coveralls are recommended.To prevent skin irritation upon contact.[1][2] Contaminated clothing should be removed and washed before reuse.
Respiratory Protection Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH-approved N95 particulate filter respirator or higher should be used.[3]To prevent respiratory tract irritation from inhalation of dust.[1]

Experimental Workflow for Safe Handling

A systematic workflow is crucial to minimize exposure and ensure safety during the handling of this compound. The following diagram illustrates the key steps from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare well-ventilated workspace (e.g., fume hood) prep_ppe->prep_setup prep_materials Gather all necessary materials and reagents prep_setup->prep_materials handle_weigh Carefully weigh the solid compound, avoiding dust generation prep_materials->handle_weigh handle_dissolve Dissolve in an appropriate solvent within the ventilated area handle_weigh->handle_dissolve handle_reaction Perform the experimental procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate work surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and label waste for proper disposal cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and dispose of or decontaminate PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Fig. 1: Workflow for the safe handling of this compound.

Detailed Experimental Protocols

Handling and Preparation of Solutions:

  • Engineering Controls : All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to ensure adequate ventilation.

  • Weighing : When weighing the solid compound, use a draft shield to minimize the generation of airborne dust.

  • Dissolving : Add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.

  • Storage : Store the compound in a tightly closed container in a dry, well-ventilated place.

Spill Response:

  • Evacuation : Evacuate non-essential personnel from the spill area.

  • Ventilation : Ensure the area is well-ventilated.

  • Containment : For a dry spill, carefully sweep or scoop up the material, avoiding dust generation, and place it in a labeled container for disposal. For a solution spill, absorb it with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Decontamination : Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • PPE : Wear appropriate PPE, including respiratory protection, during the entire cleanup process.

First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]

  • Skin Contact : Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[3][4]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek medical attention.[4]

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Waste Containers : Use designated, clearly labeled, and sealed containers for solid and liquid waste.

  • Segregation : Do not mix waste containing this compound with other incompatible waste streams.

  • Disposal : Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Uncleaned containers should be treated as the product itself.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.